molecular formula C24H27NO4 B557715 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 144701-25-7

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Katalognummer: B557715
CAS-Nummer: 144701-25-7
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: HIJAUEZBPWTKIV-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148502
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-25-7
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid derivative widely utilized in peptide synthesis. Its unique structural and physicochemical properties make it a valuable building block for enhancing the therapeutic potential of peptides. The incorporation of the bulky and hydrophobic cyclohexylalanine residue can significantly influence the pharmacological characteristics of a peptide, often leading to increased metabolic stability, improved receptor affinity, and modulated conformation.

Core Physicochemical Properties

Fmoc-Cha-OH is a white to off-white crystalline powder. Its key properties are summarized below, providing essential information for its handling, storage, and application in synthetic protocols.

General and Chemical Properties
PropertyValueReference(s)
Chemical Name (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-cyclohexylpropanoic acid[1]
Synonyms Fmoc-L-cyclohexylalanine, N-α-Fmoc-β-cyclohexyl-L-alanine[1]
CAS Number 135673-97-1[1]
Molecular Formula C₂₄H₂₇NO₄[1]
Molecular Weight 393.48 g/mol [1]
Appearance White to slight yellow to beige powder[1]
Physical and Analytical Properties
PropertyValueReference(s)
Melting Point 125-130 °C[1]
Solubility Clearly soluble in Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2]
Purity (HPLC) ≥98.0%[1]
Enantiomeric Purity ≥99.5%[1]
Storage Temperature 2-30°C[1]

Chemical Structure and Identifiers

The structure of Fmoc-Cha-OH, featuring the Fmoc protecting group attached to the alpha-amino group of L-cyclohexylalanine, is fundamental to its function in peptide synthesis.

Fmoc_Cha_OH_Structure cluster_Fmoc Fmoc Group cluster_Cha Cyclohexylalanine Moiety Fmoc_C9 C Fmoc_CH2 CH₂ Fmoc_C9->Fmoc_CH2 Fmoc_Ring1 Fmoc_Ring2 Rings_label Fluorenyl Rings Fmoc_O1 O Fmoc_CH2->Fmoc_O1 Fmoc_C_carbonyl C=O Fmoc_O1->Fmoc_C_carbonyl Fmoc_O2 O Fmoc_C_carbonyl->Fmoc_O2 N N-H Fmoc_O2->N Amide Bond Ca Cα-H N->Ca Cb CH₂ Ca->Cb C_carboxyl C=O Ca->C_carboxyl Cyclohexyl Cyclohexyl Ring Cb->Cyclohexyl OH_carboxyl OH C_carboxyl->OH_carboxyl

Figure 1: Chemical Structure of Fmoc-Cha-OH.
Identifier TypeIdentifier
SMILES C1CCC(CC1)C--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChI InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
InChIKey HIJAUEZBPWTKIV-QFIPXVFZSA-N

Experimental Protocols

Detailed methodologies for the synthesis, characterization, and application of Fmoc-Cha-OH are provided below. These protocols are intended as general guidelines and may require optimization for specific applications.

Synthesis of Fmoc-Cha-OH

This protocol describes a representative procedure for the synthesis of Fmoc-Cha-OH from L-cyclohexylalanine.

  • Dissolution: Dissolve L-cyclohexylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

  • Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid, which will cause the Fmoc-Cha-OH product to precipitate.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Determination of Physicochemical Properties

1. Melting Point Determination (Capillary Method) [3]

  • Sample Preparation: Place a small amount of finely powdered, dry Fmoc-Cha-OH into a capillary tube, sealed at one end. Pack the sample to a height of 2-3 mm by gently tapping the tube.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (125-130°C).

  • Measurement: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point is reported as the range T1-T2.

2. Purity Determination by Reverse-Phase HPLC (RP-HPLC) [4]

This method is used to assess the chemical purity of Fmoc-Cha-OH.

  • Sample Preparation: Prepare a stock solution of Fmoc-Cha-OH by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, from 30% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm or 301 nm.

  • Analysis: Inject the sample onto the HPLC system. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram.

3. Enantiomeric Purity by Chiral HPLC [5][6]

This protocol is for determining the proportion of the L-enantiomer relative to the D-enantiomer.

  • Sample Preparation: Dissolve Fmoc-Cha-OH in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1, 250 x 4.6 mm).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with additives like triethylamine (TEA) and formic acid (FA) to improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm or 265 nm.

  • Analysis: Inject the sample. The enantiomeric purity is determined by comparing the peak area of the L-enantiomer to the total peak area of both L- and D-enantiomers.

4. Solubility Determination (Shake-Flask Method) [7][8]

This method determines the equilibrium solubility of Fmoc-Cha-OH in a given solvent.

Solubility_Workflow prep Preparation of Saturated Solution (Excess Fmoc-Cha-OH in solvent) equil Equilibration (Shake at constant temp for 24-48h) prep->equil Ensure equilibrium centrifuge Centrifugation (Pellet undissolved solid) equil->centrifuge Separate phases supernatant Supernatant Extraction (Withdraw and filter clear liquid) centrifuge->supernatant Isolate saturated solution hplc HPLC Analysis (Quantify concentration against standards) supernatant->hplc Measure concentration calc Calculation (Determine solubility in mg/mL or M) hplc->calc Final determination

Figure 2: Experimental workflow for solubility determination.
  • Preparation of Saturated Solution: Add an excess amount of Fmoc-Cha-OH to a vial containing a known volume of the solvent (e.g., DMF).

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Clarification: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation for HPLC: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by RP-HPLC as described in the purity determination protocol, using a calibration curve generated from standard solutions of known concentrations.

  • Calculation: Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cha-OH is a standard building block for introducing cyclohexylalanine residues into peptides via Fmoc-based SPPS.[2] The bulky cyclohexyl side chain can present steric hindrance, potentially leading to lower coupling efficiency. Therefore, optimized protocols are recommended.

SPPS_Cycle start Start with N-Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Cha-OH + Activator) wash1->coupling kaiser Kaiser Test (Check for free amines) coupling->kaiser Monitor completion wash2 4. Washing (DMF) next_cycle Next Cycle or Final Cleavage wash2->next_cycle kaiser->coupling Positive (incomplete) Recouple kaiser->wash2 Negative (complete)

Figure 3: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Standard Fmoc-SPPS Protocol for Incorporating Fmoc-Cha-OH

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Cha-OH:

    • In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents) and a potent coupling reagent such as HATU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated Fmoc-Cha-OH solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. Due to steric hindrance, an extended coupling time of 2-4 hours, or even overnight, is recommended.

  • Monitoring Coupling Completion (Kaiser Test): [9][10]

    • After the coupling reaction, wash a small sample of resin beads thoroughly with DMF.

    • Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol) to the beads.

    • Heat at 100-110°C for 5 minutes.

    • A negative test (yellow/colorless beads and solution) indicates complete coupling. A positive test (intense blue beads/solution) indicates incomplete coupling, and a recoupling step is necessary.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Conclusion

Fmoc-Cha-OH is an essential building block in modern peptide chemistry, providing a strategic tool to enhance the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical properties and the application of optimized synthetic and analytical protocols are crucial for its successful incorporation and for achieving high-purity target peptides. The data and methodologies presented in this guide offer a solid foundation for researchers to effectively utilize Fmoc-Cha-OH in their drug discovery and development programs.

References

synthesis and purification of Fmoc-L-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-cyclohexylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-cyclohexylalanine (Fmoc-L-Cha-OH) is a non-proteinogenic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). The incorporation of the bulky and hydrophobic cyclohexylalanine residue into peptides can enhance their metabolic stability, binding affinity, and overall therapeutic potential by introducing conformational constraints and increasing hydrophobic interactions. This guide provides a comprehensive overview of the , offering detailed experimental protocols and quantitative data to support researchers in the production of this valuable building block.

Synthesis of Fmoc-L-cyclohexylalanine

The synthesis of Fmoc-L-cyclohexylalanine is typically achieved through the reaction of L-cyclohexylalanine with an N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) reagent. Fmoc-OSu is a preferred reagent for introducing the Fmoc protecting group due to its high reactivity and the ease of removal of the N-hydroxysuccinimide byproduct.[1] The reaction proceeds via nucleophilic attack of the amino group of L-cyclohexylalanine on the carbonyl carbon of the succinimide ester of Fmoc-OSu, forming a stable carbamate linkage under mild basic conditions.[1]

Experimental Protocol: Synthesis via Fmoc-OSu

This protocol describes a general method for the N-terminal Fmoc protection of L-cyclohexylalanine.

Materials:

  • L-Cyclohexylalanine

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium carbonate solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve L-cyclohexylalanine (1.0 equivalent) in a 10% aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).[2]

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[2]

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-L-cyclohexylalanine should form.[2]

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.[2]

  • Drying: Dry the crude product under vacuum to a constant weight.[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis A L-Cyclohexylalanine C Reaction in 1,4-Dioxane/Na2CO3 (aq) A->C B Fmoc-OSu B->C D Crude Fmoc-L-cyclohexylalanine C->D Acidification & Precipitation

Caption: General workflow for the synthesis of Fmoc-L-cyclohexylalanine.

Purification of Fmoc-L-cyclohexylalanine

Purification of the crude Fmoc-L-cyclohexylalanine is critical to remove unreacted starting materials, byproducts, and any dipeptide impurities that may have formed. The most common and effective method for purifying Fmoc-amino acids is recrystallization.

Experimental Protocol: Purification by Recrystallization

This protocol is based on general procedures for the purification of Fmoc-amino acids.[2][3]

Materials:

  • Crude Fmoc-L-cyclohexylalanine

  • Toluene (or a mixture of ethanol/water)

  • Heating mantle with stirrer

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolution: Place the crude Fmoc-L-cyclohexylalanine in a flask and add a minimal amount of toluene.[3]

  • Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[2][3]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals of the purified product should begin to form. For maximum yield, subsequently place the flask in a refrigerator or an ice bath (0-4°C) for several hours.[2]

  • Isolation: Collect the purified crystals by vacuum filtration.[2]

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.[3]

Purification Workflow Diagram

Purification_Workflow cluster_purification Purification E Crude Product F Dissolution in Hot Toluene E->F G Slow Cooling & Crystallization F->G H Filtration & Washing G->H I Pure Fmoc-L-cyclohexylalanine H->I

Caption: Workflow for the purification of Fmoc-L-cyclohexylalanine.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of Fmoc-amino acids.

Table 1: Synthesis and Purification Data

ParameterValue/RangeReference(s)
Synthesis
Equivalents of Fmoc-OSu1.0 - 1.2[4]
Reaction Time12 - 73 hours[4]
Typical Crude Yield>90%[5]
Purification
Recrystallization SolventToluene or Ethanol/Water[3][6]
Typical Purified Yield74 - 98%[3]
Final Purity (HPLC)≥99.0%[4][6]

Table 2: Quality Control Specifications

ParameterMethodTypical SpecificationPurposeReference(s)
Chemical PurityReversed-Phase HPLC≥99.0%Quantifies the main compound relative to synthesis-related impurities.[2]
Enantiomeric PurityChiral HPLC≥99.5% eeEnsures the absence of the D-enantiomer.[7]
Identity ConfirmationMass Spectrometry (MS)Matches theoretical massConfirms the molecular weight of the compound.[2]
Structural Confirmation¹H NMRMatches expected spectrumConfirms the chemical structure.[2]

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the synthesis, purification, and quality control steps for producing high-purity Fmoc-L-cyclohexylalanine for use in peptide synthesis.

Logical_Relationship cluster_process Overall Process Synthesis Synthesis of Crude Fmoc-L-cyclohexylalanine Purification Purification by Recrystallization Synthesis->Purification Crude Product QC Quality Control (HPLC, MS, NMR) Purification->QC Purified Product FinalProduct High-Purity Fmoc-L-cyclohexylalanine QC->FinalProduct Verified Product

Caption: Relationship between synthesis, purification, and quality control.

Conclusion

The can be reliably achieved through well-established procedures. The Fmoc protection of L-cyclohexylalanine using Fmoc-OSu followed by a meticulous recrystallization process consistently yields a high-purity product suitable for demanding applications in solid-phase peptide synthesis. Adherence to detailed protocols and rigorous quality control are paramount to ensure the successful incorporation of this valuable non-proteinogenic amino acid into complex peptide structures for therapeutic and research purposes.

References

An In-depth Technical Guide to Fmoc-L-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-L-cyclohexylalanine is a pivotal amino acid derivative utilized extensively in peptide synthesis and drug discovery.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). The incorporation of the bulky cyclohexyl side chain offers a strategic advantage in designing peptides with enhanced metabolic stability and improved pharmacokinetic profiles.[2]

Chemical Structure and Formula

Fmoc-L-cyclohexylalanine, also known as Fmoc-L-Cha-OH, is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen of L-cyclohexylalanine.[1][3] The L-cyclohexylalanine moiety is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group.

Chemical Formula: C₂₄H₂₇NO₄[1][3][4][5][6]

Synonyms: Fmoc-L-Cha-OH, Fmoc-3-cyclohexyl-L-alanine, (S)-N-Fmoc-amino-2-cyclohexyl-propanoic acid[1][3]

Caption: Chemical structure of Fmoc-L-cyclohexylalanine.

Physicochemical Properties

The properties of Fmoc-L-cyclohexylalanine make it a valuable building block in peptide synthesis. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₇NO₄[1][3][4][5][6]
Molecular Weight 393.47 g/mol [1][3][4]
Melting Point 125-132 °C[1][5]
Appearance White to off-white solid/powder[7]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]²⁰/D = -24.0 ± 2° (c=1, DMF)[1]
Storage Temperature 2-8 °C[1][5][7]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-cyclohexylalanine. This method is fundamental to the creation of custom peptides for research and therapeutic development.[2][8][9][10]

Materials and Reagents:

  • Rink Amide resin[2]

  • Fmoc-L-cyclohexylalanine (Fmoc-L-Cha-OH)[2]

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[2]

  • Dichloromethane (DCM), peptide synthesis grade[2]

  • 20% Piperidine in DMF[2]

  • N,N'-Diisopropylethylamine (DIPEA)[2]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[2]

  • Trifluoroacetic acid (TFA)[2]

  • Triisopropylsilane (TIS)[2]

  • HPLC grade water

  • Cold diethyl ether[2]

  • Solid-phase synthesis vessel

  • Shaker/rocker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for a minimum of 30 minutes in a synthesis vessel with gentle agitation.[2]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Repeat the treatment for an additional 15-20 minutes.

    • Thoroughly wash the resin with DMF to remove all traces of piperidine.[2]

  • Amino Acid Coupling (Incorporation of Fmoc-L-cyclohexylalanine):

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and HBTU in DMF.

    • Activate the amino acid by adding 6-8 equivalents of DIPEA to the solution.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated Fmoc-L-Cha-OH solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test; a negative result (yellow beads) indicates completion.[2]

  • Washing: After complete coupling, drain the solution and wash the resin with DMF and then with DCM.[2]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.[2]

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail, typically consisting of TFA, water, and TIS (e.g., 95:2.5:2.5 ratio).[8]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2][8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[2]

    • The crude peptide can then be purified using preparative RP-HPLC.

SPPS_Workflow cluster_cycle Repeat for each amino acid start Start: Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-L-Cha-OH, HBTU, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash wash->deprotection Next cycle final_deprotection Final Fmoc Deprotection wash->final_deprotection Final cycle cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification & Analysis (RP-HPLC, MS) precipitation->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

References

A Comprehensive Technical Guide to the Solubility of Fmoc-Cha-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-α-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this hydrophobic amino acid derivative in various organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide products, and developing robust manufacturing processes. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and illustrates a typical workflow for SPPS.

Core Concepts: The Importance of Solubility in Peptide Synthesis

The successful incorporation of amino acids in SPPS is fundamentally dependent on their solubility in the reaction solvent. Inadequate solubility of an Fmoc-protected amino acid can lead to several critical issues:

  • Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its availability to react with the free N-terminus of the growing peptide chain is limited, resulting in deletion sequences and truncated peptides.

  • Poor Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, potentially leading to lower yields and the formation of side products.

  • Aggregation: Hydrophobic Fmoc-amino acids, such as Fmoc-Cha-OH, have a tendency to aggregate in solution, which can further reduce their effective concentration and hinder reactivity.

The choice of solvent is therefore a critical parameter in SPPS, directly impacting the purity and yield of the final peptide.

Quantitative and Qualitative Solubility of Fmoc-Cha-OH

The following table summarizes the known quantitative and qualitative solubility of Fmoc-Cha-OH in common organic solvents used in peptide synthesis. It is important to note that solubility can be influenced by factors such as solvent grade, water content, and temperature.

SolventChemical NameAbbreviationQuantitative SolubilityMolar Concentration (approx.)Notes
DimethylformamideN,N-DimethylformamideDMF~196.74 mg/mL~0.5 MCalculated from the observation that 1 mmole is "clearly soluble" in 2 mL of DMF.
Dimethyl SulfoxideDimethyl SulfoxideDMSO100 mg/mL[1]~0.25 MUltrasonic assistance may be required to achieve full dissolution.[1]
N-Methyl-2-pyrrolidoneN-Methyl-2-pyrrolidoneNMPGood to Excellent (Qualitative)Not DeterminedNMP is a highly effective solvent for Fmoc-amino acids and is often used as a substitute for DMF.[][3]
DichloromethaneDichloromethaneDCMLimited (Qualitative)Not DeterminedDCM is generally a poor solvent for free Fmoc-amino acids and is more commonly used for washing steps in SPPS.[4]

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, it is recommended to determine the solubility empirically. The following protocol outlines a robust method for determining the solubility of Fmoc-Cha-OH in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • Fmoc-Cha-OH (high purity)

  • Organic solvents of interest (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-Cha-OH to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Sample Preparation for HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the Fmoc-Cha-OH. For example, 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Quantification:

    • Prepare a series of standard solutions of Fmoc-Cha-OH of known concentrations in the same solvent used for dilution.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Fmoc-Cha-OH.

Caption: Workflow for Determining the Solubility of Fmoc-Cha-OH.

Conclusion

The solubility of Fmoc-Cha-OH is a critical parameter for its successful application in solid-phase peptide synthesis. While highly soluble in DMSO and DMF, its solubility in other solvents like NMP is qualitatively described as good, and it is limited in DCM. For applications requiring precise control over the synthesis process, the experimental determination of solubility is highly recommended. The provided protocol offers a robust and reliable method for this purpose, enabling researchers to optimize their synthetic strategies and achieve high-quality peptide products.

References

A Technical Guide to High-Purity Fmoc-L-cyclohexylalanine for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclohexylalanine (Fmoc-L-cyclohexylalanine), a critical building block in solid-phase peptide synthesis (SPPS). This document details the physicochemical properties, commercial supplier specifications, and essential experimental protocols for the quality control and application of this sterically hindered amino acid derivative.

Introduction

Fmoc-L-cyclohexylalanine is a non-proteinogenic amino acid derivative widely used in the synthesis of therapeutic peptides and other complex organic molecules. The incorporation of the bulky cyclohexylalanine residue can significantly enhance the metabolic stability of peptides by providing steric hindrance against enzymatic degradation. Furthermore, its hydrophobic nature can contribute to improved binding affinity and pharmacokinetic profiles of peptide drug candidates. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Physicochemical Properties

Fmoc-L-cyclohexylalanine is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReferences
CAS Number 135673-97-1[1][2][3]
Molecular Formula C₂₄H₂₇NO₄[1][3]
Molecular Weight 393.48 g/mol [2][3]
Appearance White to off-white powder/solid[2][3]
Melting Point 125-132 °C[1][2][3]
Storage Temperature 2-8°C or 2-30°C[1][2][3]

Commercial Supplier Specifications

The quality and purity of Fmoc-L-cyclohexylalanine are paramount for the successful synthesis of high-purity peptides. Below is a comparative summary of specifications from various commercial suppliers. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

SupplierPurity (HPLC)Enantiomeric PurityOptical Rotation [α]²⁰D
Sigma-Aldrich (Novabiochem®) ≥98.0% (a/a)≥99.5% (a/a)Not specified on general product page
Chem-Impex ≥99%Not specified on general product page-24.0 ± 2º (c = 1, DMF)
Thermo Fisher Scientific 99.3% (Lot Specific)Not specified on general product pageNot specified on general product page
BOC Sciences 99%Not specified on general product pageNot specified on general product page

Experimental Protocols

Quality Control: Purity and Enantiomeric Excess Determination by HPLC

High-performance liquid chromatography (HPLC) is the standard method for assessing the chemical and chiral purity of Fmoc-L-cyclohexylalanine.

1. Chemical Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method separates the main compound from any synthesis-related impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common starting point is 30% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV absorbance at 254 nm or 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of Fmoc-L-cyclohexylalanine in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[4]

2. Enantiomeric Purity Determination by Chiral HPLC

This method is crucial to ensure the absence of the D-enantiomer, which can lead to undesired diastereomeric peptide impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-2).[5]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or isopropanol) and an acidic additive (e.g., 0.1% TFA) in a non-polar solvent like hexane, or reversed-phase conditions with acetonitrile/water and an acid additive.[5]

  • Flow Rate: Typically 1.0 mL/min.[5]

  • Detection: UV at 254 nm or 265 nm.

  • Sample Preparation: Prepare the sample as described for RP-HPLC. A racemic standard of Fmoc-DL-cyclohexylalanine is recommended to establish the retention times of both enantiomers.

Application in Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The sterically hindered nature of the cyclohexyl side chain requires optimized coupling conditions to ensure efficient incorporation into the growing peptide chain.

Materials and Reagents:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-L-cyclohexylalanine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol for a single coupling cycle:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6-8 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature. Due to the steric hindrance of Fmoc-L-cyclohexylalanine, a longer coupling time or a double coupling (repeating the activation and coupling steps) may be necessary.[6]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by preparative RP-HPLC.

  • Analysis: Confirm the identity of the final peptide by mass spectrometry.

Visualizations

spss_cycle start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-L-Cha-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Elongated Peptide-Resin wash2->end_cycle next_cycle Repeat for next amino acid end_cycle->next_cycle next_cycle->deprotection

References

An In-depth Technical Guide to (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid, a key building block in peptide synthesis and drug discovery.

Compound Identification and Properties

This compound, commonly known as Fmoc-Cha-OH or Fmoc-β-cyclohexyl-L-alanine, is an unnatural amino acid derivative.[1] Its defining feature is a cyclohexyl side chain, which imparts unique hydrophobic and steric properties.[1][2] These characteristics are instrumental in the design of novel peptides and peptidomimetics with enhanced biological activity and stability.[2] The IUPAC name for this compound is (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 144701-25-7
Molecular Formula C₂₄H₂₇NO₄[3]
Molecular Weight 393.48 g/mol
Appearance White to off-white powder[2]
Purity (HPLC) ≥98.0%[2]
Melting Point 125-130 °C[2]
Boiling Point 610.5°C at 760 mmHg
Storage Temperature 2-30°C[2]

Applications in Research and Drug Development

Fmoc-Cha-OH is a crucial component in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS).[4][5] Its unique structure is valuable for several applications:

  • Enhanced Receptor Binding and Selectivity : The bulky cyclohexyl side chain can create conformationally constrained peptide structures, which can lead to improved binding affinities and selectivity for specific biological targets.[1][4]

  • Increased Metabolic Stability : The incorporation of this non-natural amino acid can enhance the resistance of peptides to enzymatic degradation, thereby improving their pharmacokinetic profiles.[6]

  • Peptidomimetics and Cyclic Peptides : It is frequently used in the synthesis of cyclic peptides and peptidomimetics, which are important in drug discovery for creating more potent and selective therapeutic agents.[1][4]

  • Neuroscience Research : This compound is utilized in studies of neuropeptides, contributing to the understanding of neurological functions and the development of potential treatments for neurodegenerative diseases.[4][5]

  • Hydrophobic Core : The cyclohexyl group can serve as a key hydrophobic element for binding to target proteins in the design of peptidomimetics and small molecules.[6]

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Cha-OH

The use of Fmoc-Cha-OH in Fmoc-based SPPS presents a challenge due to the steric hindrance from its bulky cyclohexyl side chain.[2] This can lead to incomplete coupling reactions, resulting in lower yields and deletion sequences in the final peptide.[2] Therefore, optimizing the coupling protocol is critical for successful incorporation.[2]

General Workflow for Fmoc-SPPS

A typical cycle in Fmoc-SPPS involves the deprotection of the Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid.

Fmoc_SPPS_Workflow General Fmoc-SPPS Cycle Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Cha-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.[2]

Recommended Coupling Reagents

For sterically hindered amino acids like Fmoc-Cha-OH, potent activating reagents are recommended to ensure high coupling efficiency.[2]

Table 2: Recommended Coupling Reagents for Fmoc-Cha-OH

Coupling ReagentTypeKey Advantages
HATU/HCTU Uronium SaltHigh coupling efficiency, recommended for sterically hindered amino acids.[2]
PyBOP Phosphonium SaltEffective for hindered couplings with minimal side reactions.[2]
COMU Uronium SaltHigh coupling efficiency, comparable to HATU.[2]

Factors Influencing Coupling Success

The successful incorporation of Fmoc-Cha-OH depends on several interconnected factors.

Coupling_Factors Factors Influencing Fmoc-Cha-OH Coupling Coupling Coupling Efficiency Reagent Coupling Reagent Reagent->Coupling Base Base Base->Coupling Solvent Solvent Solvent->Coupling Time Reaction Time Time->Coupling Temp Temperature Temp->Coupling

Caption: Key factors influencing the outcomes of Fmoc-Cha-OH peptide coupling.[2]

Experimental Protocols

The following are generalized protocols for the use of Fmoc-Cha-OH in SPPS. These may require optimization based on the specific peptide sequence and resin.

Protocol 1: Standard Fmoc Deprotection [7]

  • Resin Swelling : Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Initial Deprotection : Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.

  • Main Deprotection : Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.

  • Washing : Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Coupling of Fmoc-Cha-OH with HATU/HCTU [2][7]

  • Resin Preparation : Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed.

  • Activation Solution : In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading) and HATU or HCTU (2.9-4.5 equivalents) in DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction : Add the pre-activated solution to the deprotected peptide-resin and agitate the mixture at room temperature for 1-4 hours.

  • Monitoring : Monitor the reaction completion using a Kaiser test. A negative (yellow) result indicates complete coupling. If the test is positive (blue/purple), the coupling is incomplete, and a double coupling strategy may be necessary.[2]

  • Washing : After successful coupling, wash the resin thoroughly with DMF.

Protocol 3: Cleavage and Deprotection [7][8]

  • Resin Preparation : Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction : Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation : Centrifuge the mixture to pellet the precipitated peptide and decant the ether.

  • Washing : Wash the peptide pellet with cold diethyl ether two more times.

  • Drying : Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification : Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Representative Yields for a Model Cyclic Hexapeptide Containing Cha [8]

Synthesis StepExpected Yield (%)
Linear Peptide Synthesis (crude)70 - 85
On-Resin Cyclization (crude)50 - 70
Cleavage and Deprotection (crude)80 - 95
Purification (final product)20 - 40
Yields are highly sequence-dependent and influenced by the efficiency of each synthetic step.[8]

References

Fmoc-L-cyclohexylalanine: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH), a non-proteinogenic amino acid derivative crucial for the development of robust and effective peptide-based therapeutics. Its unique structural properties, particularly the bulky and hydrophobic cyclohexyl side chain, are leveraged to enhance the metabolic stability and binding affinity of synthetic peptides.

Physicochemical Properties

Fmoc-L-cyclohexylalanine is a standard building block for introducing cyclohexylalanine residues during Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its key properties are summarized below.

PropertyValueReference(s)
Molecular Weight 393.48 g/mol [1][2][3]
Molecular Formula C₂₄H₂₇NO₄[1][4]
CAS Number 135673-97-1[1][4]
Appearance White to off-white powder[1]
Purity (HPLC) ≥ 98.0%[1][3]
Melting Point 125-132 °C[2][3][4]
Optical Rotation [α]²⁰/D = -24.0 ± 2°, c = 1 in DMF[4]
Storage Conditions 2-8 °C[2][4]
Synonyms Fmoc-L-Cha-OH, Fmoc-3-cyclohexyl-L-alanine[4]

Applications in Therapeutic Peptide Development

The incorporation of unnatural amino acids is a key strategy to overcome the limitations of therapeutic peptides, such as poor metabolic stability.[1] The cyclohexylalanine (Cha) residue offers significant advantages:

  • Enhanced Metabolic Stability: The primary benefit is a marked increase in resistance to enzymatic degradation by proteases.[1][5] The bulky cyclohexyl side chain provides steric hindrance, protecting the adjacent peptide bonds from cleavage.

  • Improved Receptor Affinity: The hydrophobicity of the cyclohexyl group can facilitate favorable interactions with hydrophobic pockets in target receptors, potentially leading to increased binding affinity and selectivity.[5]

  • Conformational Constraint: The unique structure aids in creating conformationally constrained peptides, which can improve binding affinities and biological activity.[4]

Fmoc-Cha-OH is therefore instrumental in the development of potent peptide therapeutics, including apelin receptor agonists and inhibitors of protein-protein interactions.

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating Fmoc-Cha-OH follows the standard Fmoc-SPPS workflow.[1] This process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[6]

Materials
  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[7]

  • Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) and other required Fmoc-protected amino acids

  • Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF[8]

  • Coupling reagents: e.g., HCTU, HBTU/HOBt, or DCC/HOBt[9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[1]

  • Cold diethyl ether

Resin Preparation
  • Place the desired amount of resin in a suitable SPPS reaction vessel.[8]

  • Add DCM to swell the resin for 15-30 minutes with gentle agitation.[8][9]

  • Drain the DCM and wash the resin thoroughly with DMF (3-5 times) to prepare it for synthesis.[8]

Fmoc-SPPS Cycle (Deprotection & Coupling)

This cycle is repeated for each amino acid, including Fmoc-Cha-OH, to elongate the peptide chain.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.[8]

    • Agitate for 5-10 minutes at room temperature.[8]

    • Drain the solution and repeat the piperidine treatment to ensure complete Fmoc removal.[8]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[8]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate Fmoc-Cha-OH (3-5 equivalents relative to resin loading) by dissolving it in DMF with a coupling reagent (e.g., HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).[8]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction completion can be monitored using a qualitative method like the Kaiser test.[9]

    • Once the reaction is complete, drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.

Fmoc_SPPS_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Remove Piperidine Coupling 2. Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Final Step: Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Resin Start: Resin-bound Peptide (Fmoc-Protected) Resin->Deprotection

Workflow of a single Fmoc-SPPS cycle for peptide elongation.
Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the completed peptide-resin with DCM (3 times) and dry it under vacuum.[1]

  • Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[1]

  • Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups.[1]

Peptide Precipitation and Purification
  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[9]

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers.[9]

  • Dry the resulting crude peptide under vacuum.

  • The final peptide can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-L-cyclohexylalanine is a powerful and versatile building block for medicinal chemists and peptide scientists.[1] Its incorporation into peptide sequences via standard Fmoc-SPPS protocols is a straightforward and highly effective strategy to confer resistance to enzymatic degradation, enhance receptor binding, and improve the overall pharmacokinetic and pharmacodynamic properties of peptide drug candidates.[1] The protocols and data presented herein provide a solid foundation for the successful application of this valuable unnatural amino acid in modern therapeutic peptide discovery and development.

References

The Synthetic Heart of Modern Peptidomimetics: A Technical Guide to Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylalanine (Cha) is a non-proteinogenic amino acid that has become a cornerstone in the field of medicinal chemistry and drug development. Structurally, it is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. Despite extensive research into natural products, there is no significant evidence to suggest that cyclohexylalanine occurs naturally or is produced via a natural biosynthetic pathway. Its importance is rooted in its synthetic applications as a building block for peptides and peptidomimetics. The incorporation of this unnatural amino acid into peptide sequences imparts desirable pharmacological properties, most notably enhanced metabolic stability and increased lipophilicity, leading to therapeutics with improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and profound significance of cyclohexylalanine in the design and development of novel therapeutics.

Chemical Properties of Cyclohexylalanine

N-cyclohexyl-DL-alanine is a racemic mixture of its D- and L-enantiomers, typically appearing as a white to off-white crystalline powder.[2] Its key chemical and physical properties are summarized below for easy reference.

PropertyValue
IUPAC Name 2-amino-3-cyclohexylpropanoic acid[2][3]
Synonyms 3-Cyclohexyl-DL-alanine, DL-Cyclohexylalanine, (±)-2-Amino-3-cyclohexylpropionic acid[2][3]
CAS Number 4441-50-3[2][3]
Molecular Formula C₉H₁₇NO₂[2][3]
Molecular Weight 171.24 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water[2]

Synthesis of Cyclohexylalanine

While several synthetic routes exist, a classic and effective method for preparing DL-cyclohexylalanine is through the catalytic hydrogenation of phenylalanine, which reduces the aromatic ring.

Experimental Protocol: Synthesis of DL-β-Cyclohexylalanine

This protocol outlines the synthesis of DL-β-cyclohexylalanine via the reduction of L-phenylalanine.[4]

Materials:

  • L-Phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

  • 50% Sodium hydroxide solution

  • Nitrogen gas

  • Hydrogen gas

  • Hydrogenation autoclave

Procedure:

  • Preparation of Reaction Mixture: Dissolve or suspend 20 g (121 mmol) of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml (146 mmol) of 37% hydrochloric acid.

  • Catalyst Addition: Add 2 g of the Pt/Rh catalyst to the reaction mixture.

  • Hydrogenation:

    • Transfer the mixture to a hydrogenation autoclave.

    • Purge the autoclave three times with nitrogen gas, then twice with hydrogen gas.

    • Establish a hydrogen pressure of 8-10 bar and heat the system to 50-60°C.

    • Maintain the reaction for approximately 6 to 8 hours until hydrogen uptake is complete.

  • Work-up and Isolation:

    • Depressurize the autoclave and purge three times with nitrogen.

    • Filter the hot reaction mixture through a nut filter to remove the catalyst and wash the catalyst with 50 ml of deionized water.

    • Concentrate the filtrate under reduced pressure to remove the isopropanol.

    • Adjust the pH of the remaining aqueous residue to 5-6 using a 50% sodium hydroxide solution.

    • Cool the solution to 0-10°C to precipitate the product.

  • Purification:

    • Collect the product by filtration.

    • Wash the collected solid with 50 ml of deionized water.

    • Dry the final product in a vacuum oven at 50-70°C to yield pure DL-β-cyclohexylalanine.[4]

G Workflow for the Synthesis of DL-β-Cyclohexylalanine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve L-Phenylalanine in Water, Isopropanol, HCl add_catalyst Add Pt/Rh Catalyst start->add_catalyst hydrogenation Hydrogenate at 8-10 bar, 50-60°C (6-8 hours) add_catalyst->hydrogenation filter Filter to Remove Catalyst hydrogenation->filter concentrate Concentrate to Remove Isopropanol filter->concentrate ph_adjust Adjust pH to 5-6 with NaOH concentrate->ph_adjust precipitate Cool to 0-10°C to Precipitate ph_adjust->precipitate collect Collect Product by Filtration precipitate->collect wash Wash with Deionized Water collect->wash dry Dry in Vacuum Oven wash->dry end_product Pure DL-β-Cyclohexylalanine dry->end_product

Synthesis of DL-β-Cyclohexylalanine.

Significance in Drug Development

The primary significance of cyclohexylalanine lies in its role as a tool to enhance the therapeutic properties of peptides.[2] The substitution of naturally occurring aromatic amino acids, like phenylalanine, with cyclohexylalanine can dramatically improve a peptide's drug-like characteristics.

  • Increased Metabolic Stability: The cyclohexyl group's saturated aliphatic ring is less susceptible to enzymatic degradation by proteases compared to the phenyl group of phenylalanine. This resistance to cleavage leads to a significantly longer in vivo half-life of the resulting peptide.[2]

  • Enhanced Lipophilicity: The cyclohexyl side chain increases the hydrophobicity (lipophilicity) of the peptide. This can improve its ability to cross cell membranes and interact more effectively with hydrophobic binding pockets within target proteins.[2]

A prime example of its successful application is in the development of metabolically stable analogues of apelin , a peptide involved in regulating cardiovascular function. Native apelin peptides are degraded very rapidly in the body, which limits their therapeutic use.[5] Studies have shown that incorporating L-cyclohexylalanine into apelin analogues can increase their plasma half-life by up to 40-fold compared to the native peptide.[5]

PeptideModificationPlasma Half-life (t₁/₂)Receptor Affinity (Ki)
Native Apelin-13 -Very shortHigh
Modified Apelin-13 L-Cha substitutionUp to 40-fold longer[5]Maintained or improved
Native Somatostatin -~2-3 minutesHigh
Octreotide Contains D-Phe~90 minutesHigh (SSTR2/5)
Pasireotide Contains L-Cha~12 hoursHigh (Broad SSTR profile)

Experimental Protocols for Biological Evaluation

A hierarchical approach is recommended for the in vitro characterization of peptides containing cyclohexylalanine, progressing from target binding to cellular functional responses.

G General Workflow for In Vitro Peptide Characterization Binding 1. Receptor Binding Assays (Determine Affinity - Ki) Functional 2. Proximal Functional Assays (Measure Receptor Activation - EC₅₀) Binding->Functional Radioligand Competition Fluorescence-Based Downstream 3. Downstream Cellular Assays (Measure Physiological Response) Functional->Downstream GTPγS Binding Second Messenger (cAMP, Ca²⁺) Stability 4. Stability Assays (Determine Half-life - t₁/₂) Downstream->Stability Cell Proliferation Reporter Gene Assays Stability->Binding Iterative Optimization

In Vitro Peptide Characterization Workflow.
Protocol 1: Radioligand Competition Binding Assay

This assay determines the affinity of the cyclohexylalanine-containing peptide for its target receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test peptide.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells overexpressing the apelin receptor).

  • A high-affinity radiolabeled ligand for the target receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test peptide (cyclohexylalanine-containing analogue) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration to determine the IC₅₀ (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the metabolic stability of the peptide in a biological matrix.

Objective: To determine the in vitro half-life (t₁/₂) of the test peptide in plasma.

Materials:

  • Fresh plasma (e.g., human or rat).

  • Test peptide (cyclohexylalanine-containing analogue).

  • Protein precipitation agent (e.g., ice-cold acetonitrile).

  • LC-MS/MS system.

Procedure:

  • Incubation: Incubate the test peptide at a known concentration in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Protein Precipitation: At each time point, stop enzymatic degradation by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the in vitro half-life (t₁/₂).

Relevant Signaling Pathways

The biological effects of cyclohexylalanine-containing peptides are realized through their interaction with specific cellular receptors, often G-protein coupled receptors (GPCRs). Understanding these downstream signaling pathways is crucial for characterizing the peptide's mechanism of action.

Apelin Receptor (APJ) Signaling

Apelin analogues containing cyclohexylalanine are potent activators of the APJ receptor, a class A GPCR. Activation initiates signaling cascades that are crucial for cardiovascular homeostasis.

G Apelin Receptor (APJ) Signaling Pathway cluster_gprotein G-Protein Coupling cluster_downstream Downstream Effectors ligand Apelin Analogue (with L-Cha) receptor APJ Receptor (GPCR) ligand->receptor gi Gαi receptor->gi gq Gαq receptor->gq beta_gamma Gβγ receptor->beta_gamma ac Adenylyl Cyclase gi->ac Inhibition plc Phospholipase C (PLC) gq->plc Activation pi3k PI3K beta_gamma->pi3k Activation camp ↓ cAMP ac->camp response Cellular Responses (e.g., Vasodilation, Angiogenesis) camp->response pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ [Ca²⁺]i ip3->ca2 pkc PKC dag->pkc ca2->response pkc->response akt Akt pi3k->akt akt->response

APJ Receptor Signaling Pathway.

Conclusion

Cyclohexylalanine stands as a testament to the power of synthetic chemistry in advancing drug discovery. While not found in nature, its role as a phenylalanine bioisostere is invaluable. By conferring enhanced metabolic stability and modulating lipophilicity, cyclohexylalanine allows for the transformation of transient endogenous peptides into robust drug candidates with viable pharmacokinetic profiles. The continued application of this unique amino acid building block promises to yield a new generation of potent and durable peptide-based therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

Peptides have emerged as highly promising therapeutic agents due to their high selectivity, potency, and low toxicity.[1] They are synthesized from a set of 20 genetically coded proteinogenic amino acids.[2] However, the therapeutic application of native peptides is often hampered by significant limitations, including poor metabolic stability, low oral bioavailability, and a short circulating plasma half-life.[1][3] To overcome these hurdles, researchers have turned to the vast and versatile world of non-proteinogenic amino acids (NPAAs).

NPAAs are amino acids that are not naturally encoded in an organism's genetic code.[1][4] Over 800 naturally occurring and thousands of synthetically designed NPAAs exist, offering a rich toolkit of physicochemical properties that extend far beyond those of their proteinogenic counterparts.[1] The incorporation of NPAAs into peptide sequences is a powerful strategy to fundamentally alter their drug-like properties, enhancing stability, modulating conformation, and improving pharmacokinetic profiles.[3][5][6] This guide provides a comprehensive technical overview of the core principles, applications, and methodologies for utilizing NPAAs in modern peptide design and drug development.

Classification and Physicochemical Properties of Non-Proteinogenic Amino Acids

NPAAs can be broadly categorized based on their structural modifications. These modifications can be made to the amino acid backbone or the side chain, each imparting unique properties to the resulting peptide.[4]

Table 1: Classification of Common Non-Proteinogenic Amino Acids and Their Impact on Peptide Structure.

NPAA ClassStructural FeatureKey Impact on Peptide PropertiesExample(s)
D-Amino Acids Inversion of stereochemistry at the α-carbon (L- to D-enantiomer).[4]Confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[7][8] Can be used to terminate helical structures.[9]D-Alanine, D-Phenylalanine
α,α-Disubstituted Amino Acids Replacement of the α-hydrogen with an alkyl group.[4]Induces significant conformational constraints, often promoting helical structures (α-helices or 3₁₀-helices).[9][10]α-Aminoisobutyric acid (Aib)
N-Alkylated Amino Acids Alkylation (e.g., methylation) of the backbone amide nitrogen.[5]Increases resistance to proteolysis. Reduces conformational flexibility and disrupts hydrogen bonding, acting as a breaker of secondary structures like α-helices and β-sheets.[5]N-methyl-L-alanine (Sarcosine)
β-Amino Acids The amino group is attached to the β-carbon (the third carbon).[4]Creates a more flexible peptide backbone. Peptides containing β-amino acids (β-peptides) can form novel secondary structures and are resistant to proteases.[8][10]β-Alanine
γ-Amino Acids The amino group is attached to the γ-carbon (the fourth carbon).[4]Further expands the range of possible backbone conformations and secondary structures.[10]γ-Aminobutyric acid (GABA)
Side Chain Modifications Alterations to the R-group, including homologation (e.g., norleucine), cyclization, or functionalization.[4]Can enhance binding affinity, improve solubility, or introduce novel functionalities for conjugation (e.g., PEGylation, lipidation).[1][11]Norleucine, Ornithine, Pipecolic acid[5]

The unique physicochemical properties of NPAAs are central to their utility in peptide design. These properties can be quantified to aid in the rational selection of building blocks for achieving desired therapeutic profiles.

Table 2: Comparative Physicochemical Properties of Selected Non-Proteinogenic Amino Acids.

Amino AcidAbbreviationTypeMolecular Weight ( g/mol )Hydrophobicity (LogP)pKa (Side Chain)
γ-Aminobutyric acid GABAγ-Amino Acid103.12-3.15~4.23 (carboxyl), ~10.43 (amino)
α-Aminoisobutyric acid Aibα,α-Disubstituted103.12-0.45N/A
Ornithine OrnSide Chain Modified132.16-2.9010.76
Norleucine NleSide Chain Modified131.171.77N/A
D-Alanine D-AlaD-Amino Acid89.09-2.99N/A
β-Alanine β-Alaβ-Amino Acid89.09-3.10~3.55 (carboxyl), ~10.24 (amino)

Strategic Incorporation of NPAAs to Enhance Peptide Therapeutics

The inclusion of NPAAs is a cornerstone of modern peptidomimetic chemistry, providing solutions to the inherent weaknesses of natural peptides.[12]

Enhancing Metabolic Stability

A primary challenge for peptide drugs is their rapid degradation by proteases in the blood and tissues.[8] NPAAs provide steric hindrance or altered conformations that are not recognized by these enzymes.[8]

  • Stereochemical Inversion: Replacing an L-amino acid with its D-enantiomer at a protease cleavage site effectively prevents hydrolysis.[7]

  • Backbone Modification: N-methylation or the use of β-amino acids alters the peptide bond structure, making it resistant to enzymatic attack.[5][8]

  • Conformational Constraint: Incorporating residues like Aib can lock the peptide into a stable conformation that masks protease recognition sites.[10]

Improving Pharmacokinetic Properties

NPAAs can significantly improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, leading to a longer half-life and improved bioavailability.[1][13]

  • Lipidation: Acylating a peptide with a long-chain fatty acid (a form of side-chain modification) promotes binding to serum albumin, which acts as a carrier and reduces renal clearance.[1] This strategy is exemplified by semaglutide, where a C18 diacid is attached to a lysine residue, dramatically extending its half-life.[1]

  • PEGylation: The conjugation of polyethylene glycol (PEG) chains is another common strategy to increase hydrodynamic size, prolonging circulation time and shielding the peptide from proteolysis.[8][14]

  • Glycosylation: Attaching carbohydrate moieties can improve solubility and bioavailability, as demonstrated in glycosylated analogs of somatostatin which showed a tenfold increase in oral activity.[1]

Controlling Conformation and Bioactivity

The biological function of a peptide is intrinsically linked to its three-dimensional structure. NPAAs serve as powerful tools to direct peptide folding into specific, bioactive conformations.[10][15]

  • Helix Induction: α,α-disubstituted amino acids like Aib strongly favor helical conformations, making them invaluable for stabilizing α-helices required for protein-protein interaction interfaces.[9][10]

  • Turn and Hairpin Nucleation: Specific residues and sequences, such as D-Proline followed by another amino acid (D-Pro-Xxx), can be used to nucleate stable β-hairpin structures.[9][10]

  • Reduced Flexibility: By constraining the peptide backbone, NPAAs can reduce the entropic penalty of binding to a receptor, leading to increased potency and selectivity.[5]

Experimental Protocols and Methodologies

The successful synthesis and analysis of peptides containing NPAAs require specialized protocols that account for the unique chemical properties of these building blocks.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

Solid-phase peptide synthesis (SPPS) is the standard method for chemically assembling peptides.[7] The following protocol outlines the manual synthesis of a peptide incorporating an NPAA using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

  • Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-CTC resin.[7][16]

  • Fmoc-protected proteinogenic and non-proteinogenic amino acids.

  • Coupling reagents: HBTU, HATU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[17]

  • Deprotection solution: 20% piperidine in DMF.[7]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Cold diethyl ether.

Protocol:

  • Resin Preparation and Swelling: a. Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.[7] b. Add DMF and agitate for 30-60 minutes to swell the resin beads.[7][17] c. Drain the DMF.

  • Fmoc Deprotection (Nα-Amino Group Deprotection): a. Add 20% piperidine in DMF to the resin.[7] b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-NPAA (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to activate the amino acid. The solution will typically change color. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours. Note: For sterically hindered NPAAs, such as Aib, extended coupling times, double coupling, or more potent coupling reagents like HATU may be necessary. e. Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection of Side Chains: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum. b. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[7] c. Agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. d. Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Isolation: a. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[7] b. Centrifuge to pellet the peptide. c. Decant the ether and wash the pellet with cold diethyl ether 2-3 more times. d. Dry the crude peptide pellet under vacuum.[7]

Purification and Characterization

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is typically purified using RP-HPLC.[7][18] This technique separates the target peptide from impurities based on hydrophobicity.[19] A gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), is commonly used.

Characterization:

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the purified peptide, verifying the correct incorporation of all amino acids, including the NPAA.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR techniques can be employed to determine the three-dimensional conformation of the peptide in solution.[9]

  • Circular Dichroism (CD) Spectroscopy: CD is a valuable technique for analyzing the secondary structure content (e.g., α-helix, β-sheet) of the peptide.[20]

Mandatory Visualizations

Experimental and Logical Workflows

Visualizing workflows is critical for understanding the complex processes in peptide design and synthesis.

SPPS_Workflow start Start: Swollen Resin (with free N-terminus) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Activated Fmoc-NPAA, DIPEA, DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 check_completion Final Amino Acid? wash2->check_completion check_completion->deprotection No cleavage Final Deprotection, Cleavage (TFA Cocktail), & Precipitation check_completion->cleavage Yes end_node End: Purified Peptide cleavage->end_node

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an NPAA.

NPAA_Selection_Logic cluster_options Select NPAA Strategy cluster_solutions Example Implementation goal Desired Peptide Property Improvement stability Increase Proteolytic Stability goal->stability conformation Constrain Conformation goal->conformation pk Improve Pharmacokinetics goal->pk d_aa Incorporate D-Amino Acid or N-Methyl AA stability->d_aa aib Incorporate Aib for Helices or D-Pro for Turns conformation->aib lipid Add Lipid Chain (Lipidation) or PEG Chain (PEGylation) pk->lipid

Caption: Logical diagram for selecting an NPAA based on desired therapeutic properties.

Example Signaling Pathway: GLP-1 Receptor

Many advanced peptide therapeutics, such as GLP-1 receptor agonists, incorporate NPAAs to achieve clinical efficacy. Semaglutide, for example, uses Aib to prevent degradation and a lipid side chain to extend its half-life.[1]

GLP1_Signaling cluster_membrane Cell Membrane glp1r GLP-1 Receptor g_protein G Protein (Gs) glp1r->g_protein Activates ac Adenylyl Cyclase camp cAMP ac->camp Produces peptide GLP-1 Analog (with NPAAs) peptide->glp1r Binds g_protein->ac Activates pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Effects (e.g., Insulin Secretion) pka->downstream

Caption: Simplified signaling pathway for a GLP-1 receptor agonist containing NPAAs.

Case Studies: Successful NPAA-Containing Peptide Drugs

The clinical and commercial success of numerous peptide drugs underscores the transformative impact of incorporating non-proteinogenic amino acids.

Table 3: Examples of Therapeutic Peptides Incorporating Non-Proteinogenic Amino Acids.

Drug NameTherapeutic AreaIncorporated NPAA(s) / ModificationResulting Improvement
Semaglutide (Ozempic®) Type 2 Diabetesα-Aminoisobutyric acid (Aib) at position 8; C18 fatty diacid chain on Lys26.[1]Resistance to DPP-4 enzyme degradation; extended half-life via albumin binding.[1][11]
Liraglutide (Victoza®) Type 2 DiabetesC16 fatty acid chain on Lys26.[11]Enhanced albumin binding, leading to prolonged duration of action.
Cyclosporine ImmunosuppressionContains multiple N-methylated amino acids and other NPAAs like D-Alanine.[1][21]Increased metabolic stability and oral bioavailability; constrained conformation for potent activity.[21]
Vancomycin AntibioticContains unusual, cross-linked, and non-proteinogenic amino acids.[1]Rigid structure essential for its mechanism of action (binding to bacterial cell wall precursors).

Conclusion and Future Directions

Non-proteinogenic amino acids are indispensable tools in modern drug discovery, enabling the transformation of native peptides from promising leads into effective therapeutics.[1][3] By providing rational control over stability, pharmacokinetics, and conformational properties, NPAAs have shattered the previous limitations of peptide-based drugs. The continued development of novel synthetic amino acids and more efficient incorporation chemistries promises to further expand this chemical space.[1][4] As our understanding of structure-activity relationships deepens, the de novo design of peptides with precisely tailored properties, built from a combination of proteinogenic and non-proteinogenic building blocks, will continue to drive the next generation of innovative medicines.[10]

References

Methodological & Application

Standard Protocol for Fmoc-Cha-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) to enhance the pharmacological properties of peptides.[1] The incorporation of the bulky and hydrophobic cyclohexylalanine residue can significantly improve metabolic stability by sterically hindering enzymatic degradation, enhance receptor affinity through favorable hydrophobic interactions, and modulate peptide conformation.[1][2] However, the primary challenge in incorporating Fmoc-Cha-OH lies in the steric hindrance posed by its bulky cyclohexyl side chain, which can lead to lower coupling efficiency and slower reaction kinetics.[1][3] This document provides detailed protocols for the efficient coupling of Fmoc-Cha-OH in SPPS, addressing these challenges with optimized conditions and potent coupling reagents.

Physicochemical Properties of Fmoc-Cha-OH

A summary of the key physicochemical properties of Fmoc-Cha-OH is presented below. These properties are essential for understanding the handling, solubility, and reaction characteristics of the reagent.[1]

PropertyValue
Molecular Formula C₂₄H₂₇NO₄
Molecular Weight 393.48 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Melting Point 125-130 °C
Solubility Soluble in DMF, NMP

Challenges in SPPS with Fmoc-Cha-OH

The main obstacle in the coupling of Fmoc-Cha-OH is the steric bulk of the cyclohexyl group. This can result in:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete coupling.[1]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.[1]

  • Peptide Aggregation: The hydrophobicity of the cyclohexylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support.[1]

To overcome these challenges, the selection of an appropriate and more potent coupling reagent is critical.[3][4]

Comparative Overview of Common Coupling Reagents for Fmoc-Cha-OH

For sterically hindered amino acids like Fmoc-Cha-OH, potent activating reagents are generally recommended.[4] The following table provides a comparative overview of commonly used coupling reagents.

Coupling ReagentClassKey Characteristics
HATU Aminium SaltHighly efficient and suitable for hindered amino acids.[4]
HCTU Aminium SaltA cost-effective alternative to HATU with high efficiency.[4]
PyBOP Phosphonium SaltEffective for coupling sterically hindered amino acids.[4]
DIC/HOBt CarbodiimideA cost-effective option, though may require longer reaction times.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving Fmoc-Cha-OH. These are general guidelines and may require further optimization based on the specific peptide sequence.

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.[1]

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[1]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][3]

Protocol 2: Fmoc-Cha-OH Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Cha-OH.[4]

Reagents:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Cha-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[1]

  • DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cha-OH and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated Fmoc-Cha-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Extended Coupling Time: Due to steric hindrance, extend the coupling time to 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight.[1]

  • Monitoring Coupling Completion: After the coupling reaction, wash a small sample of resin beads thoroughly with DMF and perform a Kaiser test. A negative test (yellow beads) indicates complete coupling.[1]

  • Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended.[1]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).[3]

Protocol 3: Fmoc-Cha-OH Coupling using PyBOP

PyBOP is another effective reagent for coupling sterically hindered amino acids.[4]

Reagents:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Cha-OH (3 equivalents)

  • PyBOP (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 2.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH, PyBOP, and DIPEA in DMF.[3]

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.[3]

  • Monitoring and Washing: Follow steps 5-7 from Protocol 2.

Protocol 4: Fmoc-Cha-OH Coupling using DIC/HOBt

This method is a more cost-effective option, though it may require longer reaction times.[3]

Reagents:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Cha-OH (3 equivalents)

  • HOBt (3 equivalents)

  • DIC (3 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 2.

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-Cha-OH and HOBt in DMF.[3]

  • Coupling: Add the Fmoc-Cha-OH/HOBt solution to the resin, followed by the addition of DIC. Agitate the mixture at room temperature for 1-4 hours.[3]

  • Monitoring and Washing: Follow steps 5-7 from Protocol 2.

Experimental Workflow and Logic Diagrams

SPPS_Workflow cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Fmoc-Cha-OH Coupling cluster_continue Cycle Continuation Resin Start with Peptide-Resin (Fmoc-AA-Resin) Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF (3-5 min) Swell->Deprotect1 Deprotect2 Treat with 20% Piperidine/DMF (15-20 min) Deprotect1->Deprotect2 Wash1 Wash with DMF (5-7x) Deprotect2->Wash1 Activate Activate Fmoc-Cha-OH (e.g., with HATU/DIPEA) Wash1->Activate Couple Add Activated Fmoc-Cha-OH to Resin (2-4h) Activate->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Blue) -> Double Couple NextCycle Proceed to Next Deprotection/Coupling Cycle Kaiser->NextCycle Negative (Yellow) NextCycle->Deprotect1 Repeat Cycle Final Proceed to Final Cleavage NextCycle->Final Final Amino Acid Coupled Activation_Mechanisms cluster_reagents Coupling Reagents for Fmoc-Cha-OH cluster_activation Activation & Coupling Fmoc-Cha-OH Fmoc-Cha-OH ActivatedEster Activated Intermediate (e.g., OAt-ester, OBt-ester) Fmoc-Cha-OH->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, PyBOP, DIC) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Peptide-Resin H₂N-Peptide-Resin CoupledPeptide Fmoc-Cha-NH-Peptide-Resin Peptide-Resin->CoupledPeptide ActivatedEster->CoupledPeptide

References

Application Notes and Protocols for the Activation of Fmoc-L-cyclohexylalanine using HATU/DIPEA in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative frequently incorporated into synthetic peptides to enhance their pharmacological properties.[1][2] The bulky and hydrophobic cyclohexyl side chain can increase metabolic stability by sterically hindering enzymatic degradation, improve receptor affinity through hydrophobic interactions, and modulate peptide conformation.[1][2][3] However, the very steric bulk that confers these advantages presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to low coupling efficiency and slower reaction kinetics.[1]

To overcome these hurdles, the choice of coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), has emerged as a superior activation system for sterically hindered amino acids like Fmoc-Cha-OH.[4] HATU's high reactivity, which is attributed to the formation of a highly reactive OAt-active ester, facilitates efficient amide bond formation where other reagents may fail.[5] These application notes provide a comprehensive guide to the effective use of the HATU/DIPEA combination for the activation and coupling of Fmoc-Cha-OH in Fmoc-based SPPS protocols.

Physicochemical Properties of Fmoc-L-cyclohexylalanine

A fundamental understanding of the physicochemical properties of Fmoc-Cha-OH is essential for its proper handling, storage, and use in peptide synthesis.

PropertyValue
Molecular Formula C₂₄H₂₇NO₄
Molecular Weight 393.48 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Melting Point 125-130 °C
Solubility Soluble in DMF, NMP
Storage Temperature 2-30°C

(Data sourced from multiple references)[1]

Challenges in SPPS with Fmoc-L-cyclohexylalanine

The primary challenge in incorporating Fmoc-Cha-OH into a peptide sequence is the steric hindrance from its bulky cyclohexyl side chain. This can lead to:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions and deletion sequences.[1][3]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion, necessitating longer reaction times or more potent activation reagents.[1]

  • Peptide Aggregation: The hydrophobicity of the cyclohexylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support, further impeding subsequent deprotection and coupling steps.

Data Presentation: Comparative Performance of Coupling Reagents

While direct, head-to-head quantitative comparisons for Fmoc-Cha-OH are limited in the literature, the following table summarizes the general performance of common coupling reagents for sterically hindered amino acids. This data, compiled from various sources, should be considered representative and may vary depending on the specific peptide sequence and reaction conditions. HATU consistently demonstrates superior performance in terms of reaction speed and efficiency for such challenging couplings.[1][5][6]

Coupling ReagentClassTypical Reaction TimeYield/PurityKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt5 - 30 minutes[1]Very High[1]Highly reactive, very effective for hindered couplings, low epimerization.[1][5][6]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1]
HBTU Aminium/Uronium Salt30 - 60 minutesHighGood balance of reactivity and cost, reliable for standard couplings.[6]Less effective than HATU for hindered couplings, higher risk of epimerization.[5][6]
PyBOP Phosphonium Salt1 - 2 hoursHighHigh coupling efficiency, avoids carcinogenic byproducts.[6]Can be less effective for highly sterically hindered couplings compared to HATU.[6]
DIC/HOBt Carbodiimide1 - 4 hours[1]GoodCost-effective, water-soluble byproducts are easily removed.[6]Slower reaction times, generally lower reactivity compared to onium salts.[1][6]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving the activation and coupling of Fmoc-L-cyclohexylalanine using HATU/DIPEA. These protocols are based on standard Fmoc-SPPS procedures and are optimized for sterically hindered amino acids.

Protocol 1: Standard Fmoc Deprotection

Materials:

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3-5 minutes.[1]

  • Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 15-20 minutes to ensure complete Fmoc group removal.[1]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][2]

  • Perform a final wash sequence with DCM (3 times) followed by DMF (3 times) to prepare the resin for the coupling step.

Protocol 2: HATU/DIPEA Activation and Coupling of Fmoc-L-cyclohexylalanine

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Cha-OH.[3][4]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[3][4]

  • Base Addition: Add DIPEA (6-10 equivalents) to the activation solution.[3][4]

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[2][7]

  • Coupling Reaction: Immediately add the pre-activated Fmoc-Cha-OH solution to the deprotected peptide-resin.[1][2]

  • Agitation: Agitate the mixture at room temperature.

  • Extended Coupling Time: Due to the steric hindrance of Fmoc-Cha-OH, extend the coupling time to 30-60 minutes.[1][2]

  • Monitoring Reaction Completion: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. A positive result (blue beads) indicates incomplete coupling.[3][8]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4][8]

Protocol 3: Double Coupling Strategy for Difficult Sequences

For particularly challenging sequences or to ensure the highest possible incorporation of Fmoc-Cha-OH, a double coupling strategy is recommended.[3]

Procedure:

  • Perform the first coupling reaction as described in Protocol 2 for 1-2 hours.

  • After the first coupling, wash the resin thoroughly with DMF (3 times).[3]

  • Prepare a fresh activation solution of Fmoc-Cha-OH as described in Protocol 2.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.[3]

  • Monitor the reaction completion with the Kaiser test.

  • Once complete, wash the resin thoroughly with DMF (3-5 times).[3]

Mandatory Visualizations

Chemical Activation and Coupling Mechanism

HATU_Activation cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_Cha Fmoc-Cha-OH (Carboxylic Acid) Active_Ester Highly Reactive OAt-Ester Intermediate Fmoc_Cha->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA (Base) Coupled_Peptide Fmoc-Cha-NH-Peptide-Resin (Peptide Bond Formed) Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin Byproducts Byproducts Active_Ester->Byproducts Peptide_Resin H₂N-Peptide-Resin (Free Amine)

Caption: Mechanism of Fmoc-L-cyclohexylalanine activation with HATU/DIPEA.

General Experimental Workflow for SPPS Cycle

SPPS_Workflow Start Start: Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Cha-OH, HATU, DIPEA in DMF) Wash1->Coupling Kaiser_Test 4. Monitor Completion (Kaiser Test) Coupling->Kaiser_Test Wash2 5. Wash (DMF) Kaiser_Test->Wash2 Complete (Yellow) Double_Couple Incomplete: Repeat Step 3 Kaiser_Test->Double_Couple Incomplete (Blue) End Ready for Next Cycle Wash2->End Double_Couple->Coupling

Caption: Workflow for a single Fmoc-SPPS cycle with Fmoc-Cha-OH.

Logical Relationships in Coupling Strategy

Coupling_Strategy Goal Successful Incorporation of Fmoc-L-cyclohexylalanine Reagent Coupling Reagent Choice Reagent->Goal HATU HATU: High Reactivity Reagent->HATU OtherReagents Other Reagents (HBTU, DIC): Lower Reactivity/Cost Reagent->OtherReagents Conditions Reaction Conditions Conditions->Goal Time Extended Time Conditions->Time Double Double Coupling Conditions->Double Base Base (DIPEA) Conditions->Base Monitoring In-Process Monitoring Monitoring->Goal Kaiser Kaiser Test Monitoring->Kaiser

Caption: Key factors influencing the successful coupling of Fmoc-Cha-OH.

References

Application Notes and Protocols for the Incorporation of Fmoc-Cha-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance the therapeutic potential of these molecules. Among these, Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) has emerged as a particularly valuable building block for the synthesis of cyclic peptides. The substitution of aromatic residues like Phenylalanine (Phe) with the bulky and hydrophobic cyclohexyl side chain of Cha can impart crucial physicochemical properties. These modifications often lead to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles.[1]

Cyclization is a widely employed strategy to overcome the inherent limitations of linear peptides, such as poor stability and low bioavailability. By constraining the peptide backbone, cyclization can lock the molecule in a bioactive conformation, leading to higher receptor affinity and selectivity. The incorporation of Fmoc-Cha-OH into these cyclic structures can further amplify these benefits, making it a key component in the development of novel therapeutics for a range of diseases.

These application notes provide a comprehensive guide to the incorporation of Fmoc-Cha-OH into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols, quantitative data, and visual workflows are presented to assist researchers in the successful design, synthesis, and characterization of these promising molecules.

Advantages of Incorporating Cyclohexylalanine (Cha) in Cyclic Peptides

The introduction of Cha into a cyclic peptide sequence offers several distinct advantages that address common challenges in peptide drug development:

  • Enhanced Metabolic Stability: The primary advantage is a significant increase in resistance to enzymatic degradation. The bulky, non-aromatic cyclohexyl group sterically hinders the approach of proteases that typically recognize and cleave at aromatic residues like Phe.[1] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

  • Improved Receptor Binding and Activity: The increased lipophilicity of Cha compared to Phe can influence how the peptide interacts with the binding pocket of a receptor.[1] In many cases, this leads to an enhanced binding affinity and, consequently, greater biological potency.

  • Conformational Rigidity: The cyclohexyl group can induce a more rigid conformation in the peptide backbone. This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.

Data Presentation: Quantitative Comparison

The substitution of Phenylalanine (Phe) with Cyclohexylalanine (Cha) can have a significant impact on the biological activity of cyclic peptides. The following tables provide a comparative summary of the effects of this substitution on receptor binding affinity.

Table 1: Comparison of Receptor Binding Affinity (Ki) for Apelin-17 Analogues

Peptide AnalogueModificationReceptor Binding Affinity (Ki) in nM
Apelin-17Native (contains Phe)0.34
Apelin-17 AnaloguePhe replaced with Cha0.41

Data sourced from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."[1] This data indicates that the sub-nanomolar affinity is retained in the Cha-substituted analogue, demonstrating that the cyclohexyl group is well-tolerated within the receptor's binding site. This highlights that Cha can serve as an effective bioisostere for Phe, preserving potent receptor engagement while potentially improving the peptide's durability.[1]

Table 2: Comparative Biological Activity of Cyclic RGD Peptides

PeptideTargetIC50 (nM)
cyclo(RGDfV)αVβ3 Integrin~10
cyclo(RGDf-N(Me)V-)αVβ3 Integrin~5

This data illustrates the impact of modification on activity and supports the rationale for substitutions like Phe to Cha.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a cyclic peptide incorporating Fmoc-Cha-OH via Fmoc-SPPS.

Protocol 1: Linear Peptide Synthesis on Solid Support

This protocol outlines the assembly of the linear peptide on a solid support. For solution-phase cyclization, a 2-chlorotrityl chloride (2-CTC) resin is recommended to allow for cleavage of the protected peptide. For on-resin cyclization, a resin compatible with the chosen cyclization strategy should be used.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Cha-OH)

  • Rink Amide resin or 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • First Amino Acid Loading (for 2-CTC resin):

    • Dissolve the first Fmoc-amino acid (1.5-3 equivalents relative to resin loading) in DCM.

    • Add DIPEA (3-6 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm complete deprotection using the Kaiser test.

  • Amino Acid Coupling (including Fmoc-Cha-OH):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For the sterically hindered Fmoc-Cha-OH, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction with the Kaiser test.

    • Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 3 and 4 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Cyclization

This protocol describes a general method for on-resin head-to-tail cyclization.

Procedure:

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 3.

  • Cyclization:

    • Wash the resin with DMF.

    • Add a solution of coupling reagents (e.g., HATU/HOAt or PyBOP/HOBt, 3 equivalents each) and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 3: Solution-Phase Cyclization

This protocol outlines the head-to-tail cyclization of the linear peptide in solution.

Procedure:

  • Cleavage of Protected Peptide from 2-CTC Resin:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 1-5% TFA in DCM for 1-2 hours.

    • Collect the filtrate and neutralize with a base (e.g., pyridine or DIPEA).

    • Evaporate the solvent to obtain the protected linear peptide.

  • Cyclization:

    • Dissolve the protected linear peptide in a large volume of DMF to a final concentration of 1-5 mM. High dilution favors intramolecular cyclization.

    • Add coupling reagents (e.g., HATU/HOAt or PyBOP/HOBt, 1.5 equivalents each) and a base (e.g., DIPEA, 3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by RP-HPLC and mass spectrometry.

    • Once the cyclization is complete, remove the solvent under reduced pressure.

Protocol 4: Final Cleavage and Purification

This protocol describes the removal of all side-chain protecting groups and the purification of the final cyclic peptide.

Materials:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

  • RP-HPLC system

Procedure:

  • Cleavage:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Treat the resin-bound cyclic peptide (from on-resin cyclization) or the protected cyclic peptide (from solution-phase cyclization) with the cleavage cocktail for 2-4 hours at room temperature.

  • Precipitation and Washing:

    • Precipitate the crude cyclic peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the cyclic peptide by preparative RP-HPLC.

  • Characterization: Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Mandatory Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Final_Steps Final Processing Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash_DMF Wash (DMF) Amino_Acid_Coupling->Wash_DMF Repeat_Cycles Repeat for each Amino Acid (including Fmoc-Cha-OH) Wash_DMF->Repeat_Cycles Repeat_Cycles->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat_Cycles->Final_Deprotection On_Resin_Cyclization On-Resin Cyclization (HATU/HOAt, DIPEA) Final_Deprotection->On_Resin_Cyclization Cleavage_from_Resin Cleavage of Protected Peptide (For Solution-Phase) Final_Deprotection->Cleavage_from_Resin Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) On_Resin_Cyclization->Final_Cleavage Solution_Phase_Cyclization Solution-Phase Cyclization (High Dilution, HATU/HOAt, DIPEA) Solution_Phase_Cyclization->Final_Cleavage Cleavage_from_Resin->Solution_Phase_Cyclization Purification RP-HPLC Purification Final_Cleavage->Purification Characterization Mass Spec & NMR Purification->Characterization Final_Product Final Cyclic Peptide Characterization->Final_Product

Caption: General workflow for the synthesis of a Cha-containing cyclic peptide.

G cluster_PPI Protein-Protein Interaction (PPI) Mediated Signaling cluster_Intervention Intervention with Cha-Containing Cyclic Peptide Protein_A Protein A PPI_Complex Protein A-B Complex Protein_A->PPI_Complex Cha_Peptide Cha-Containing Cyclic Peptide Protein_A->Cha_Peptide Binds to Protein_B Protein B Protein_B->PPI_Complex Downstream_Signaling Pro-survival Signaling PPI_Complex->Downstream_Signaling Inhibition Inhibition of PPI PPI_Complex->Inhibition Cell_Survival Cell Survival Downstream_Signaling->Cell_Survival Cha_Peptide->Inhibition Inhibition->Downstream_Signaling Blocks Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Inhibition of a pro-survival PPI by a Cha-containing cyclic peptide.

Conclusion

Fmoc-Cha-OH is a powerful and versatile building block for the synthesis of cyclic peptides with enhanced therapeutic properties. The incorporation of this non-proteinogenic amino acid via standard Fmoc-SPPS protocols is a straightforward and highly effective strategy to confer resistance to enzymatic degradation, enhance receptor binding, and improve the overall pharmacokinetic and pharmacodynamic properties of peptide drug candidates. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this valuable amino acid into their drug discovery programs. The combination of backbone cyclization and the unique properties of cyclohexylalanine offers a promising strategy to develop next-generation peptide-based therapeutics with improved stability, affinity, and in vivo efficacy.

References

The Strategic Incorporation of Cyclohexylalanine in Peptide Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide-based therapeutics is continually evolving, driven by the need to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. A key strategy in modern medicinal chemistry is the incorporation of non-canonical amino acids to enhance the pharmacological properties of peptide drug candidates. Among these, 3-Cyclohexyl-L-alanine (Cha), a synthetic analog of phenylalanine, has emerged as a powerful tool for imparting desirable characteristics, transforming otherwise transient peptides into robust therapeutic agents.

The substitution of a native amino acid with cyclohexylalanine profoundly influences a peptide's physicochemical and biological properties.[1] The bulky and hydrophobic nature of the cyclohexyl side chain can enforce conformational rigidity, enhance resistance to proteolytic degradation, and improve interactions with biological targets.[1] These attributes have been successfully leveraged in the development of novel therapeutics, particularly in the areas of cardiovascular disease, oncology, and pain management.

Key Applications and Mechanisms of Action

The integration of cyclohexylalanine into peptide sequences has led to significant advancements in several therapeutic areas. Notable examples include the development of potent and stable analogs of apelin, somatostatin, and opioid peptides.

One of the most well-documented applications is in the development of apelin receptor (APJR) agonists .[2][3] Apelin peptides are endogenous regulators of the cardiovascular system, but their therapeutic potential is hampered by rapid degradation in vivo.[2] By replacing a key phenylalanine residue with L-cyclohexylalanine, researchers have developed apelin analogs with dramatically increased plasma half-lives and potent hypotensive effects, making them promising candidates for the treatment of cardiovascular diseases like ischemia-reperfusion injury.[2] The enhanced stability is attributed to the steric hindrance provided by the cyclohexyl group, which shields the peptide backbone from enzymatic cleavage.[1]

Similarly, the incorporation of cyclohexylalanine has been instrumental in the design of somatostatin analogs with improved profiles for cancer therapy. These analogs target somatostatin receptors that are often overexpressed on neuroendocrine tumors. The cyclohexyl group can enhance receptor binding affinity and selectivity, leading to more effective inhibition of tumor growth.

In the realm of opioid receptor modulators , the substitution with cyclohexylalanine, particularly its β-methylated form, has resulted in highly potent and selective δ-opioid receptor antagonists.[4] These compounds are valuable pharmacological tools for studying the opioid system and have potential applications in the treatment of various neurological disorders. The specific stereochemistry of the cyclohexylalanine residue plays a crucial role in determining the peptide's activity, highlighting the importance of precise chemical design in drug discovery.[4]

The mechanism by which cyclohexylalanine-containing peptides exert their effects often involves interactions with G-protein coupled receptors (GPCRs) .[3][5] The peptide acts as a ligand, binding to the extracellular domain of the GPCR and inducing a conformational change that triggers intracellular signaling cascades.[6] For instance, apelin analogs containing cyclohexylalanine activate the APJR, leading to downstream signaling events that mediate cardiovascular responses.[2]

A more recent application involves the design of α-helical amphipathic peptides containing cyclohexylalanine that specifically target cardiolipin , a phospholipid crucial for mitochondrial function.[7] These peptides have shown the ability to rescue mitochondrial dysfunction in models of kidney injury by preserving the structure of the inner mitochondrial membrane, highlighting a novel therapeutic strategy for degenerative diseases.[7]

Quantitative Data Summary

The incorporation of cyclohexylalanine into peptide sequences has a quantifiable impact on their biological activity and pharmacokinetic properties. The following tables summarize key data from various studies.

Peptide/AnalogModificationParameterValueReference
Apelin Analogs
Native apelin-13-Plasma Half-life< 5 minutes[1]
pyr-1-apelin-13 analogL-Cyclohexylalanine substitutionPlasma Half-lifeUp to 40-fold increase[2][8]
Native apelin-17-Plasma Half-life-[2]
Apelin-17 analogL-Cyclohexylalanine substitutionPlasma Half-lifeUp to 340-fold increase[2]
ACE2-resistant apelin-13 analog-pKi (nM)8.70 ± 0.06[2]
NEP-stabilized apelin-13 analog-pKi (nM)10.00 ± 0.17[2]
Opioid Peptides
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHβ-Methyl-cyclohexylalanineKe (nM) for δ-opioid receptor0.241 ± 0.05[4]
H-Dmt-Tic-(2S,3S)-β-MeCha-Phe-OHβ-Methyl-cyclohexylalanineKi (nM) for δ-opioid receptor0.48 ± 0.05[4]
Menin-Binding Peptides
Original Menin Binding Peptide-Binding Affinity (nM)3800[1]
Hit 6Cyclohexylalanine at position 2Binding Affinity (nM)40[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide incorporating 3-Cyclohexyl-L-alanine.[9]

Materials:

  • Rink Amide resin[9]

  • Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH)[9]

  • Other Fmoc-protected amino acids[9]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[9]

  • Dichloromethane (DCM), peptide synthesis grade[9]

  • 20% Piperidine in DMF[1]

  • N,N'-Diisopropylethylamine (DIPEA)[9]

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU[9]

  • Trifluoroacetic acid (TFA)[9]

  • Triisopropylsilane (TIS)[9]

  • Water, HPLC grade[9]

  • Cold diethyl ether[9]

  • Solid-phase synthesis vessel[9]

  • Shaker/rocker[9]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel with gentle agitation.[1][9]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[9] Wash the resin thoroughly with DMF.[9]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3-4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-Cha-OH) with 3-4 equivalents of HBTU in DMF.[9]

    • Add 6-8 equivalents of DIPEA to the amino acid solution.[9]

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.[1] Due to the steric bulk of the cyclohexyl group, longer coupling times or double coupling may be necessary.[1]

    • Monitor the coupling reaction using a Kaiser test.[1]

    • Wash the resin with DMF and DCM.[1]

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[1]

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1][9]

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to a large volume of cold diethyl ether.[9] Centrifuge to pellet the peptide and wash the pellet with cold ether.[1]

  • Purification: Dissolve the crude peptide in a suitable solvent and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.[1]

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a cyclohexylalanine-containing peptide in human plasma.[1][5]

Materials:

  • Synthesized cyclohexylalanine-containing peptide[1]

  • Human plasma[1]

  • Phosphate-buffered saline (PBS), pH 7.4[1]

  • Acetonitrile[1]

  • Trifluoroacetic acid (TFA)[1]

  • LC-MS/MS system[1]

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma to a final concentration.[1] Incubate the mixture at 37°C.[1]

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-peptide mixture.[1]

  • Protein Precipitation: Immediately add an equal volume of acetonitrile containing an internal standard to the aliquot to precipitate plasma proteins and halt enzymatic degradation.[1]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]

  • Analysis: Analyze the supernatant, which contains the remaining peptide, by LC-MS/MS.[1]

  • Data Analysis: Quantify the percentage of the intact peptide remaining at each time point relative to the amount at time zero to determine the peptide's half-life in plasma.[1]

Visualizations

spss_workflow resin Resin Swelling in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Amino Acid Coupling (Fmoc-Cha-OH, HBTU, DIPEA) deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Cycle for Each Amino Acid wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.

gpcr_signaling ligand Cyclohexylalanine- Containing Peptide receptor GPCR (e.g., APJ Receptor) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Vasodilation) second_messenger->cellular_response Initiation

Generalized GPCR Signaling Cascade.

cha_advantages cha Incorporation of Cyclohexylalanine (Cha) stability Enhanced Metabolic Stability cha->stability potency Improved Potency & Receptor Binding cha->potency pk_profile Favorable Pharmacokinetic Profile cha->pk_profile therapeutic_potential Increased Therapeutic Potential stability->therapeutic_potential potency->therapeutic_potential pk_profile->therapeutic_potential

Advantages of Cyclohexylalanine Incorporation.

References

Application Notes and Protocols for Automated Synthesis of Peptides Containing Fmoc-Cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) is a non-proteinogenic amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The incorporation of the bulky and hydrophobic cyclohexylalanine residue can significantly influence the pharmacological properties of peptides.[1] Its unique structure can enhance metabolic stability by sterically hindering enzymatic degradation, improve receptor affinity and selectivity through favorable hydrophobic interactions, and modulate peptide conformation by inducing specific secondary structures.[1] These application notes provide a comprehensive guide to the effective use of Fmoc-Cha-OH in automated Fmoc-based SPPS protocols, addressing the challenges associated with its steric bulk and offering optimized procedures for coupling and cleavage to ensure high peptide purity and yield.

Physicochemical Properties of Fmoc-Cha-OH

A summary of the key physicochemical properties of Fmoc-Cha-OH is presented below. These properties are fundamental to understanding its handling, solubility, and reaction characteristics.

PropertyValue
Molecular Formula C₂₄H₂₇NO₄
Molecular Weight 393.48 g/mol [1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥98.0%[1]
Melting Point 125-130 °C[1][2]
Solubility Soluble in DMF, NMP[1]

Challenges in SPPS with Fmoc-Cha-OH

The primary challenge in incorporating Fmoc-Cha-OH into a peptide sequence is the steric hindrance posed by the bulky cyclohexyl side chain.[1][3] This can lead to:

  • Low Coupling Efficiency: The bulky side chain can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to drive the reaction to completion.[3]

  • Peptide Aggregation: The hydrophobicity of the cyclohexylalanine residue can contribute to the aggregation of the growing peptide chain on the solid support, further hindering subsequent deprotection and coupling steps.[1]

To overcome these challenges, optimization of coupling reagents, reaction times, and protocols is crucial.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in SPPS involving Fmoc-Cha-OH. These are general guidelines and may require further optimization based on the specific peptide sequence and synthesizer.

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[1]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][4]

Protocol 2: Optimized Coupling of Fmoc-Cha-OH

Due to the steric hindrance of Fmoc-Cha-OH, potent activating reagents and optimized conditions are recommended.

Recommended Coupling Reagents:

ReagentClassKey Advantages for Fmoc-Cha-OH
HATU Aminium SaltHighly efficient, suitable for hindered amino acids.[5]
HCTU Aminium SaltCost-effective alternative to HATU with high efficiency.[5]
PyBOP Phosphonium SaltEffective for coupling sterically hindered amino acids.[5]
DIC/HOBt CarbodiimideCost-effective, but may require longer reaction times.[3]

Procedure (using HATU/HCTU):

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cha-OH (3-5 equivalents) and HATU or HCTU (2.9-4.5 equivalents) in DMF or NMP.[1][5] Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes.[1][5]

  • Coupling Reaction: Add the pre-activated Fmoc-Cha-OH solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-3 hours.[5]

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative test (beads remain colorless or yellow) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[1]

Protocol 3: Double Coupling Strategy for Difficult Sequences

For particularly challenging sequences or to ensure the highest possible incorporation of Fmoc-Cha-OH, a double coupling strategy is recommended.[5]

Procedure:

  • Perform the first coupling reaction as described in Protocol 2 for 1-2 hours.[5]

  • After the first coupling, wash the resin with DMF (3 times).[5]

  • Prepare a fresh activation solution of Fmoc-Cha-OH as described in Protocol 2.

  • Add the fresh solution to the resin and continue the coupling for another 1-2 hours.[5]

  • Monitor the reaction completion with the Kaiser test.

  • Wash the resin thoroughly with DMF (3-5 times).[5]

Protocol 4: Cleavage and Deprotection

The hydrophobic nature of cyclohexylalanine-containing peptides requires a carefully selected cleavage cocktail to ensure efficient cleavage and deprotection while minimizing side reactions.[1]

Reagents (Standard "Reagent K"):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[4]

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[4]

  • Drying: Dry the crude peptide pellet under vacuum.[4]

Automated Peptide Synthesizer Settings Summary

The following table summarizes the recommended settings for incorporating Fmoc-Cha-OH using an automated peptide synthesizer. These are starting points and may need to be optimized based on the specific instrument and peptide sequence.

ParameterRecommended SettingRationale
Fmoc Deprotection Time Initial: 3-5 min; Main: 15-20 min[1]Standard deprotection times are usually sufficient.
Coupling Reagent HATU, HCTU, or PyBOP[5]Potent activators are required to overcome steric hindrance.
Amino Acid Equivalents 3-5 eq.Ensures a sufficient excess for driving the reaction to completion.
Coupling Reagent Equivalents 2.9-4.5 eq. (for HATU/HCTU)Stoichiometry optimized for efficient activation.
Base Equivalents (DIPEA) 6-10 eq.[1]Sufficient base is needed for the activation and coupling steps.
Coupling Time 1-3 hours[5]Longer coupling times may be necessary for complete reaction.
Double Coupling Recommended for difficult sequences[5]Ensures maximum incorporation and minimizes deletion sequences.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single cycle of incorporating Fmoc-Cha-OH in an automated solid-phase peptide synthesizer.

SPPS_Workflow Start Start with N-terminal Fmoc-deprotected peptide-resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-Cha-OH + Coupling Reagent + Base in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive EndCycle Ready for Next Cycle KaiserTest->EndCycle Negative DoubleCouple->Coupling

Caption: Workflow for a single coupling cycle of Fmoc-Cha-OH in SPPS.

Conclusion

The successful incorporation of the sterically hindered Fmoc-Cyclohexylalanine into peptide sequences is achievable with optimized protocols. The use of potent coupling reagents such as HATU or HCTU, along with careful monitoring and the consideration of strategies like double coupling, is crucial for obtaining high-purity peptides in good yield.[5] The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this valuable amino acid derivative in their synthetic endeavors.

References

Application Notes and Protocols for Fmoc-Deprotection of Cyclohexylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), valued for its base lability, which allows for an orthogonal deprotection strategy in the presence of acid-labile side-chain protecting groups.[1] Cyclohexylalanine (Cha), a synthetic amino acid, is frequently incorporated into peptides to enhance their hydrophobicity and metabolic stability. However, the bulky cyclohexyl side chain of Cha presents steric hindrance, which can impede the efficiency of both coupling and deprotection steps during SPPS.[2][3] Incomplete Fmoc deprotection is a critical failure that can lead to the formation of deletion sequences, complicating purification and reducing the overall yield of the target peptide.[3]

This document provides a comprehensive guide to the Fmoc-deprotection of cyclohexylalanine residues, including a detailed protocol, a summary of reaction conditions, and methods for monitoring the deprotection reaction.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene ring. This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is then trapped by the excess amine to form a stable adduct, driving the equilibrium of the reaction towards deprotection.[1][4]

Data Presentation: Fmoc-Deprotection Conditions for Sterically Hindered Amino Acids

While specific kinetic data for Fmoc-cyclohexylalanine is limited, its bulky side chain suggests a deprotection profile comparable to other sterically hindered amino acids such as Valine.[2] The following table summarizes various conditions for Fmoc deprotection, with a focus on those suitable for hindered residues.

Deprotection ReagentSolventTemperatureTypical Reaction TimeExpected Outcome/YieldNotes
20% (v/v) PiperidineDMFRoom Temperature2 x (1-10 min)>99% for most amino acids. For Cha, an estimated half-life (t½) is ~6 seconds, similar to Valine.[1][2]The most common and effective condition for standard SPPS. A two-step deprotection is often employed to ensure completeness.[1]
5% (v/v) PiperidineDMFRoom TemperatureRequires longer reaction timesHigh, but may require extended reaction times compared to 20% piperidine.Can be used to potentially minimize base-related side reactions. No significant difference in performance was observed between 5%, 10%, and 20% piperidine in one study.[5]
2% (v/v) DBU / 2% (v/v) PiperidineDMFRoom Temperature2 x (2-5 min)Highly efficient, especially for very hindered residues.DBU is a stronger, non-nucleophilic base that can accelerate deprotection.[3] Caution is advised as DBU can increase the risk of side reactions like aspartimide formation if not used carefully.[6]
20% (v/v) 4-Methylpiperidine (4-MP)DMFRoom TemperatureSimilar to PiperidineComparable efficiency to piperidine.A common alternative to piperidine, sometimes preferred due to regulatory or handling considerations.[7]
10% (w/v) Piperazine (PZ) in 9:1 DMF/EthanolDMF/EtOHRoom TemperatureMay require longer timesCan be less efficient for hindered residues at shorter reaction times compared to piperidine and 4-MP.[7]Considered a milder base that can reduce racemization, particularly for C-terminal Cysteine.[6]

Experimental Protocol: Fmoc-Deprotection of Resin-Bound Cyclohexylalanine

This protocol describes a standard manual procedure for the Fmoc-deprotection of a cyclohexylalanine residue on a solid support.

Materials:

  • Fmoc-Cha-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbling apparatus for agitation

  • Filtration apparatus

Procedure:

  • Resin Swelling: Swell the Fmoc-Cha-loaded resin in DMF for at least 30 minutes in the synthesis vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the slurry for 1-3 minutes at room temperature.[1]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for 10-20 minutes at room temperature. For sterically hindered residues like Cha, the longer end of this time range is recommended.

  • Reagent Removal: Drain the deprotection solution.

  • DMF Washes: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[8]

  • Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful Fmoc removal.[1]

Monitoring of Fmoc Deprotection

The progress of the Fmoc deprotection can be monitored quantitatively by UV-Vis spectrophotometry. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum at approximately 301 nm.[1]

Brief Protocol for UV-Vis Monitoring:

  • Collect the filtrate from the deprotection steps.

  • Dilute the combined filtrate to a known volume with DMF.

  • Measure the absorbance of the solution at ~301 nm.

  • The extent of Fmoc removal can be quantified by applying the Beer-Lambert law, using the extinction coefficient of the DBF-piperidine adduct.

Mandatory Visualization

Fmoc_Deprotection_Workflow Resin Fmoc-Cha-Resin Swell Swell in DMF Resin->Swell Drain1 Drain DMF Swell->Drain1 Deprotect1 1st Deprotection (20% Piperidine/DMF, 1-3 min) Drain1->Deprotect1 Drain2 Drain Reagent Deprotect1->Drain2 Deprotect2 2nd Deprotection (20% Piperidine/DMF, 10-20 min) Drain2->Deprotect2 Drain3 Drain Reagent Deprotect2->Drain3 Wash Wash with DMF (5-7 times) Drain3->Wash FreeAmine H2N-Cha-Resin Wash->FreeAmine KaiserTest Kaiser Test (Optional) Coupling Ready for Next Coupling Step KaiserTest->Coupling FreeAmine->KaiserTest FreeAmine->Coupling

Caption: Experimental workflow for the Fmoc-deprotection of cyclohexylalanine on a solid support.

Troubleshooting Incomplete Deprotection

Should incomplete deprotection be suspected, the following steps can be taken:

  • Extend Deprotection Time: Increase the duration of the second deprotection step.

  • Increase Temperature: Gently warming the reaction can improve deprotection kinetics, although this should be done with caution to avoid potential side reactions.

  • Use a Stronger Base Cocktail: Employing a solution containing DBU, such as 2% DBU / 2% piperidine in DMF, can be effective for particularly difficult sequences.[3]

  • Optimize Resin Swelling: Ensure the resin is fully swollen before deprotection to allow for better reagent accessibility.

  • Check Reagent Quality: Use fresh, high-quality piperidine and DMF, as degradation of reagents can lead to incomplete reactions.

By understanding the factors that influence Fmoc deprotection and employing the appropriate protocols, researchers can successfully incorporate the sterically hindered amino acid cyclohexylalanine into synthetic peptides, thereby accessing novel structures with potentially enhanced biological properties.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Cyclohexylalanine (Cha) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylalanine (Cha) is a synthetic amino acid increasingly incorporated into therapeutic peptide candidates to enhance their metabolic stability, hydrophobicity, and binding affinity. As a bulky and hydrophobic residue, peptides containing Cha can present unique challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). Incomplete cleavage, aggregation of the crude peptide, and side reactions can lead to reduced yields and difficult purification.

These application notes provide a comprehensive guide to the effective cleavage and deprotection of peptides containing Cha residues. Detailed protocols for various cleavage cocktails, strategies to minimize side reactions, and troubleshooting tips are presented to aid researchers in obtaining high-purity Cha-containing peptides.

Challenges in Cleaving Peptides with Cha Residues

The presence of the bulky and non-polar cyclohexyl side chain of Cha can contribute to several challenges during cleavage and deprotection:

  • Steric Hindrance: The sheer size of the Cha side chain can sterically hinder the access of the cleavage cocktail to the acid-labile linker, potentially leading to incomplete cleavage from the solid support.[1]

  • Peptide Aggregation: The increased hydrophobicity imparted by Cha residues can cause the peptide to aggregate upon cleavage from the resin.[1][2][3] This can result in lower recovery of the desired product and difficulties in subsequent purification.

  • Side Reactions: Although the cyclohexyl side chain itself is chemically inert to standard cleavage conditions, other sensitive residues within the peptide sequence (e.g., Trp, Met, Cys, Tyr) are still susceptible to modification by reactive carbocations generated during the removal of protecting groups.[4] The hydrophobic environment created by Cha can sometimes exacerbate these side reactions.

Selecting the Appropriate Cleavage Cocktail

The choice of cleavage cocktail is critical for the successful cleavage and deprotection of Cha-containing peptides. The composition of the cocktail, particularly the scavengers used, must be tailored to the specific amino acid composition of the peptide.[5] Trifluoroacetic acid (TFA) is the most common strong acid used for the final cleavage step in Fmoc-based SPPS.[6][7]

Table 1: Common TFA Cleavage Cocktails for Peptides

Reagent NameComposition (v/v/w)Key Scavengers & Their FunctionsGeneral Applications & Remarks
Reagent B TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)Phenol: Scavenges carbocations. TIS: A silane-based scavenger effective against trityl cations. Water: Proton source and helps dissolve the peptide.A good "odorless" alternative to thiol-containing cocktails.[8] Not recommended for peptides with multiple Cys residues or those prone to Met oxidation.[8]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%)Thioanisole & DMS: Thioether scavengers. EDT: A thiol scavenger that also acts as a reducing agent. Ammonium Iodide: Helps prevent Met oxidation.Specifically designed to prevent the oxidation of methionine residues.[8]
Reagent K TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Phenol, Thioanisole, EDT: A robust combination of scavengers.A general-purpose and highly effective cocktail for complex peptides, especially those containing multiple sensitive residues like Arg, Trp, Cys, and Met.[1]
Reagent R TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%)Thioanisole, EDT, Anisole: Combination of thioether, thiol, and ether scavengers.Particularly well-suited for peptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Pbf).[1]
TFA/TIS/H₂O TFA (95%), Triisopropylsilane (TIS) (2.5%), Water (2.5%)TIS & Water: Basic scavengers.A standard and simple cocktail suitable for peptides without particularly sensitive residues like Cys, Met, or Trp.[1]
TFA/TIS/H₂O/EDT TFA (92.5%), Triisopropylsilane (TIS) (2.5%), Water (2.5%), 1,2-Ethanedithiol (EDT) (2.5%)TIS, Water, EDT: Addition of a thiol scavenger.Recommended for peptides containing cysteine residues to prevent oxidation and other side reactions.[9][10]

Experimental Protocols

Protocol 1: Standard Single-Step Cleavage and Deprotection

This protocol is suitable for most Cha-containing peptides, with the choice of cleavage cocktail dependent on the presence of other sensitive amino acids as outlined in Table 1.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol, Thioanisole)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Nitrogen gas or vacuum desiccator

Procedure:

  • Resin Preparation: Place the dry peptide-resin (typically 0.1 mmol scale) in a suitable reaction vessel. Wash the resin with DCM (3 x 5 mL) to remove any residual DMF and then dry thoroughly under a high vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the chosen cleavage cocktail by carefully mixing the components. For a 0.1 mmol synthesis, 2-5 mL of the cocktail is typically sufficient. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Swirl the mixture gently to ensure the resin is fully suspended. Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation. For peptides with significant steric hindrance, extending the cleavage time may be necessary.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a 50 mL centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[1] Add the combined TFA solution dropwise to a 10-fold excess of cold (-20°C) diethyl ether to precipitate the crude peptide.

  • Peptide Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to ensure complete precipitation.[1] Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[1]

  • Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The crude peptide is now ready for analysis and purification.

Protocol 2: Two-Step Cleavage for Minimizing Side Reactions

A two-step cleavage protocol can be beneficial for sensitive peptides, particularly those prone to S-tert-butylation of cysteine residues.[9][11]

Materials:

  • Same as Protocol 1, with the addition of Dimethylsulfide (DMS) and Dithiothreitol (DTT).

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Step 1 Cocktail Preparation: Prepare an initial, lower-concentration TFA cocktail. A representative composition is TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/w).[11]

  • Initial Cleavage: Add the initial cleavage cocktail to the resin and agitate at room temperature for 30 minutes.[9][11]

  • Step 2 Cleavage: Add additional TFA to the reaction mixture to bring the final concentration to 80-90%. Continue the cleavage for an additional 1.5-2 hours.[9]

  • Work-up: Follow steps 4-6 from Protocol 1 for peptide precipitation, washing, and drying.

Visualization of Key Processes

Solid-Phase Peptide Synthesis and Cleavage Workflow

SPPS_Cleavage_Workflow Resin Solid Support (Resin) Linker Acid-Labile Linker Resin->Linker attachment AA1 First Amino Acid (C-terminus) Linker->AA1 PeptideChain Protected Peptide Chain (with Cha) AA1->PeptideChain SPPS Cycles Cleavage TFA Cleavage Cocktail PeptideChain->Cleavage treatment CrudePeptide Crude Peptide in Solution Cleavage->CrudePeptide Precipitation Precipitation (Cold Ether) CrudePeptide->Precipitation Purification Purification (HPLC) Precipitation->Purification FinalPeptide Pure Cha-Containing Peptide Purification->FinalPeptide

Caption: General workflow of SPPS and the final cleavage and deprotection step.

Role of Scavengers in TFA Cleavage

Scavenger_Mechanism cluster_cleavage TFA Cleavage Environment cluster_peptide Peptide Side Chains ProtectingGroup Protecting Groups (e.g., Boc, tBu, Trt) TFA TFA (H+) ProtectingGroup->TFA protonation Carbocations Reactive Carbocations (e.g., t-butyl cation) TFA->Carbocations generates SensitiveResidues Sensitive Residues (Trp, Met, Cys, Tyr) Carbocations->SensitiveResidues attack Scavengers Scavengers (TIS, EDT, Phenol, etc.) Carbocations->Scavengers trapped by ModifiedPeptide Modified Peptide (Side Product) SensitiveResidues->ModifiedPeptide leads to Neutralized Neutralized Species Scavengers->Neutralized forms

Caption: Mechanism of scavenger action to prevent side reactions during TFA cleavage.

Troubleshooting

Table 2: Troubleshooting Guide for Cleavage of Cha-Containing Peptides

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Peptide - Incomplete cleavage due to steric hindrance by Cha.[1] - Peptide aggregation and loss during work-up.[1]- Extend the cleavage reaction time (e.g., to 4-6 hours). - Instead of precipitating with ether, try adding water to the cleavage mixture and directly purifying by RP-HPLC.[1] - Attempt to dissolve the crude peptide in a small amount of pure DMSO or DMF before lyophilization.[1]
Multiple Peaks in HPLC of Crude Product - Incomplete deprotection of side-chain protecting groups. - Side reactions with sensitive amino acids (e.g., alkylation of Trp).[1]- Ensure a sufficiently long cleavage time (2-4 hours). - Use a more robust cleavage cocktail with a combination of scavengers, such as Reagent K.[1] - If Trp is present, using Fmoc-Trp(Boc)-OH during synthesis is highly recommended to protect the indole ring.[1]
Crude Peptide is Difficult to Dissolve - High hydrophobicity due to the presence of Cha and other non-polar residues.[1]- Try dissolving the peptide in pure acetonitrile before adding water.[1] - Use sonication and gentle heating (up to 50°C) to aid dissolution in water/acetonitrile mixtures.[1] - As a last resort, dissolve in a small volume of TFA and then dilute with acetonitrile for HPLC injection.[1] - Consider using solvents like 50% acetic acid or hexafluoroisopropanol (HFIP).[1]

Conclusion

The successful cleavage and deprotection of peptides containing the hydrophobic cyclohexylalanine residue is achievable with careful consideration of the peptide sequence and the selection of an appropriate cleavage strategy. By optimizing the cleavage cocktail, reaction time, and work-up procedure, researchers can effectively mitigate common issues such as incomplete cleavage and peptide aggregation. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of peptide drug development, facilitating the efficient production of high-purity Cha-containing peptides for further research and application.

References

Application Note: Analytical RP-HPLC Methods for Peptides Containing Cyclohexylalanine (Cha)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of the non-proteinogenic amino acid cyclohexylalanine (Cha) is a common strategy to enhance the hydrophobicity, conformational rigidity, and metabolic stability of therapeutic peptides. However, these modifications present significant challenges for analytical characterization by reverse-phase high-performance liquid chromatography (RP-HPLC). The increased hydrophobicity can lead to issues such as strong retention, poor peak shape, and on-column precipitation. This application note provides a systematic approach and detailed protocols for the development of robust analytical RP-HPLC methods for the purity assessment of peptides containing cyclohexylalanine.

Introduction

Cyclohexylalanine, an analog of phenylalanine, replaces the aromatic phenyl group with a saturated cyclohexyl ring. This substitution significantly increases the hydrophobicity of a peptide.[1] Consequently, standard RP-HPLC methods often require significant modification to achieve accurate and reproducible analysis. Key challenges include strong binding to the stationary phase, poor solubility in aqueous mobile phases, and a tendency for the peptide to aggregate.[1] This document outlines strategies to overcome these challenges, focusing on column selection, mobile phase optimization, and gradient modification.

Experimental Workflow

The development of a successful analytical HPLC method for Cha-containing peptides follows a structured workflow, from initial screening to method optimization and validation.

Analytical_HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization Solubility_Testing Solubility Testing (e.g., ACN/Water, DMSO) Column_Screening Column Screening (C18, C8, Phenyl) Solubility_Testing->Column_Screening Select Diluent Initial_Gradient Initial Gradient Run (Broad Scouting Gradient) Column_Screening->Initial_Gradient Select Best Column Gradient_Optimization Gradient Optimization (Shallow Gradient) Initial_Gradient->Gradient_Optimization Identify Elution %B Mobile_Phase_pH Mobile Phase pH/ Ion-Pairing Agent Gradient_Optimization->Mobile_Phase_pH Fine-tune Resolution Temperature_Control Column Temperature Adjustment Mobile_Phase_pH->Temperature_Control Improve Peak Shape Method_Validation Method Validation (ICH Guidelines) Temperature_Control->Method_Validation Lock Method Purity_Analysis Purity Analysis & Impurity Profiling Method_Validation->Purity_Analysis Confirm Performance

Caption: A systematic workflow for developing an analytical HPLC method for Cha-containing peptides.

Data Presentation: Method Parameters and Performance

The following tables summarize typical starting conditions and expected performance metrics for the analytical HPLC of peptides with varying hydrophobicity due to Cha incorporation.

Table 1: Recommended HPLC Columns and Mobile Phases

Peptide CharacteristicRecommended Column ChemistryStationary PhaseMobile Phase AMobile Phase B
Single Cha SubstitutionC18300Å, 3.5 µm0.1% TFA in Water0.1% TFA in Acetonitrile
Multiple Cha or Very HydrophobicC8 or Phenyl300Å, 3.5 µm0.1% TFA in Water0.1% TFA in Acetonitrile
Poor Peak Shape with TFAC18 or C8300Å, 3.5 µm0.05% Formic Acid in Water0.05% Formic Acid in Acetonitrile

Table 2: Typical Gradient Conditions and Expected Retention

Peptide TypeInitial %BGradient Slope (%B/min)Expected Elution Range (%B)Typical Purity (%)Expected Recovery (%)
Moderately Hydrophobic (Single Cha)5-10%1.0 - 2.0%30-50%>95%70-90%
Highly Hydrophobic (Multiple Cha)20-30%0.5 - 1.0%50-75%>95%50-70%

Note: Purity and recovery are highly dependent on the success of the synthesis and purification processes. The values above are typical for optimized methods.[1]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development for Cha-Containing Peptides

This protocol outlines a systematic approach to developing an analytical method for assessing the purity of a crude or purified Cha-containing peptide.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18, C8, and/or Phenyl analytical column (e.g., 4.6 x 150 mm, 3.5 µm, 300Å)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Peptide sample containing cyclohexylalanine

  • 0.22 µm syringe filters

2. Sample Preparation: a. Prepare Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. b. Prepare Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. c. Dissolve a small amount of the crude peptide (approx. 1 mg) in a minimal volume of a strong organic solvent like DMSO or isopropanol (e.g., 50 µL). d. Slowly dilute the peptide solution with Mobile Phase A to a final concentration of 0.1-0.5 mg/mL, vortexing during addition to prevent precipitation.[1] If precipitation occurs, a higher initial percentage of ACN in the diluent may be necessary. e. Filter the sample through a 0.22 µm syringe filter before injection.[1]

3. HPLC Method Parameters (Initial Scouting Gradient):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B (Re-equilibration)

4. Data Analysis and Optimization: a. Identify the peak corresponding to the target peptide. This is typically the major peak and should be confirmed by mass spectrometry (LC-MS). b. Note the percentage of Mobile Phase B at which the target peptide elutes. c. Optimize the gradient to improve resolution around the target peak. A shallower gradient (e.g., 0.5-1% B per minute) across the elution range of the peptide and its impurities will enhance separation.[1][2] For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 20 minutes.

Protocol 2: Purity Analysis of a Purified Cha-Containing Peptide

This protocol is for the routine analysis of a Cha-containing peptide using an optimized method.

1. Materials and Equipment:

  • As listed in Protocol 1, with the optimized column and mobile phases.

2. Sample Preparation: a. Prepare Mobile Phases A and B as determined during method development. b. Accurately weigh and dissolve the purified peptide in the optimized sample diluent to a final concentration of 0.5 mg/mL. c. Filter the sample through a 0.22 µm syringe filter.

3. Optimized HPLC Method Parameters (Example):

  • Column: C8, 4.6 x 150 mm, 3.5 µm, 300Å

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 50% B (Shallow elution gradient)

    • 25-27 min: 50% to 90% B (Column wash)

    • 27-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-40 min: 30% B (Re-equilibration)

4. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity of the main peptide peak as a percentage of the total peak area.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting and Key Considerations

  • Poor Solubility: If the peptide precipitates upon injection, consider using a higher initial percentage of organic modifier in the mobile phase and sample diluent.[1]

  • Peak Tailing: This can be caused by secondary interactions with the silica backbone of the column. Ensure fresh, high-purity mobile phase additives (like TFA) are used. Sometimes, switching to a different ion-pairing reagent or a different column chemistry can help.

  • Broad Peaks: Highly hydrophobic peptides may exhibit broad peaks. Increasing the column temperature (e.g., to 50-60°C) can improve peak shape and reduce retention times.

  • Method Transfer: When transferring a method from analytical to preparative scale, it is crucial to maintain the linear velocity of the mobile phase and adjust the gradient time and sample load accordingly.[1]

Troubleshooting_Logic Start Problem Observed Poor_Peak_Shape Poor Peak Shape (Tailing, Broad) Start->Poor_Peak_Shape High_Backpressure High Backpressure or Precipitation Start->High_Backpressure Poor_Resolution Poor Resolution Start->Poor_Resolution Sol_1 Increase Temp. Poor_Peak_Shape->Sol_1 Sol_2 Check Mobile Phase pH/ Change Ion-Pair Poor_Peak_Shape->Sol_2 Sol_3 Increase Initial %B in Sample & Mobile Phase High_Backpressure->Sol_3 Sol_4 Filter Sample High_Backpressure->Sol_4 Sol_5 Decrease Gradient Slope Poor_Resolution->Sol_5 Sol_6 Screen Different Columns Poor_Resolution->Sol_6

Caption: A troubleshooting guide for common issues in the HPLC analysis of Cha-peptides.

Conclusion

The successful analytical HPLC characterization of peptides containing cyclohexylalanine requires a systematic approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase composition, and employing shallow gradients, it is possible to achieve high-resolution separations and accurate purity assessments. The protocols and guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals working with these challenging yet promising molecules.

References

Mass Spectrometry Characterization of Cyclohexylalanine (Cha)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide-based drug development, enhancing the intrinsic properties of natural peptides is a paramount objective. Modifications are often introduced to improve metabolic stability, increase receptor binding affinity, and modulate hydrophobicity. One such modification is the incorporation of the synthetic amino acid Cyclohexylalanine (Cha). As a bulky and hydrophobic analogue of Phenylalanine, Cha can confer significant advantages, such as increased resistance to enzymatic degradation, thereby extending the peptide's half-life in biological systems.[1][2]

The unique physicochemical properties of Cha-containing peptides necessitate robust analytical techniques for their comprehensive characterization. Mass spectrometry (MS) stands out as an indispensable tool for this purpose, providing detailed information on molecular weight, amino acid sequence, purity, and stability.[3][4] This application note provides detailed methodologies for the qualitative and quantitative characterization of Cha-containing peptides using various mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).

Part 1: Qualitative Characterization - Sequence Verification and Structural Elucidation

Tandem mass spectrometry (MS/MS) is the cornerstone for confirming the amino acid sequence of a synthesized peptide.[3][5] In a typical MS/MS experiment, the peptide ion (precursor ion) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID).[3] This fragmentation predominantly occurs at the peptide bonds, generating a series of characteristic fragment ions.

Principles of Cha-Containing Peptide Fragmentation

During CID, the most common fragment ions observed are b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[5] The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

The presence of a bulky, non-polar cyclohexyl side chain in Cha can influence fragmentation patterns:

  • Hydrophobicity: The increased hydrophobicity may alter the peptide's conformation in the gas phase, potentially influencing which peptide bonds are more susceptible to cleavage.

  • Side-Chain Fragmentation: While backbone fragmentation is primary, large hydrophobic side chains can sometimes undergo neutral losses. It is plausible that the cyclohexyl group could undergo fragmentation, leading to characteristic neutral loss peaks in the MS/MS spectrum, although this is less common than backbone cleavage.

  • Ionization Efficiency: The overall hydrophobicity of the peptide can impact its ionization efficiency in techniques like electrospray ionization (ESI). Peptides with very high hydrophobicity may require optimization of solvent conditions to achieve stable ionization.[6][7]

Experimental Protocol 1: LC-MS/MS for Sequence Verification

This protocol outlines a general procedure for verifying the sequence of a purified Cha-containing peptide using a standard ESI-tandem mass spectrometer.

Materials:

  • Purified Cha-containing peptide sample

  • C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (ACN)

  • Electrospray ionization tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of approximately 10-50 µM. Due to the potential for Cha-peptides to be hydrophobic, a small percentage of ACN (e.g., 5-10%) may be required in the sample solvent to ensure complete dissolution.

  • Chromatographic Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µL of the peptide sample.

    • Apply a linear gradient to elute the peptide. For a hydrophobic peptide, a shallower gradient or a higher starting percentage of Mobile Phase B may be necessary.[7] A typical gradient could be:

      • 5-60% Mobile Phase B over 20 minutes.

      • 60-95% Mobile Phase B over 2 minutes.

      • Hold at 95% Mobile Phase B for 3 minutes.

      • Return to initial conditions and re-equilibrate.

    • Set the flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ionization mode.

    • Acquire a full scan MS spectrum (MS1) to identify the precursor ion's mass-to-charge ratio (m/z) corresponding to the Cha-peptide.[8]

    • Perform data-dependent MS/MS (MS2) acquisition, selecting the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

    • Use Collision-Induced Dissociation (CID) with a normalized collision energy in the range of 25-35 arbitrary units. The optimal collision energy may need to be determined empirically.

  • Data Analysis: Process the acquired data using appropriate software. The MS/MS spectrum of the Cha-peptide should be analyzed to identify the series of b- and y-ions to confirm the amino acid sequence.

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Peptide Sample LC_Column C18 Column Sample->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Sequence Verification

Caption: LC-MS/MS workflow for peptide sequence verification.

Part 2: Quantitative Analysis - Purity and Stability Assessment

LC-MS is a powerful tool for the quantitative analysis of peptides, enabling the assessment of purity and metabolic stability.[9] The incorporation of Cha is specifically designed to improve stability, and quantifying this improvement is a critical step in drug development.

Application Example: Enhanced Stability of a Cha-Containing Apelin Analogue

Apelin is a peptide hormone with therapeutic potential in cardiovascular diseases, but it suffers from a short in vivo half-life.[10] Research has shown that substituting specific amino acids with Cha can dramatically increase its stability.[1][2]

Table 1: Comparative In Vitro Stability of Apelin-17 Analogues in Human Plasma

Peptide SequenceModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
KFRRQRPRLSHKGPMPFNative Apelin-17< 5 minutes-
KFRRQRPRLSHKGPCha PPhenylalanine (F) to Cyclohexylalanine (Cha) substitution~280 minutes>56-fold
This data is illustrative and compiled from findings in referenced studies. Actual values may vary based on specific experimental conditions.
Experimental Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol provides a standard method for evaluating the enzymatic stability of a Cha-containing peptide in human plasma using LC-MS for quantification.[9]

Materials:

  • Test peptide (Cha-containing) and control peptide (native counterpart)

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 0.1% formic acid

  • Internal standard (IS): A stable isotope-labeled version of the peptide or a structurally similar peptide.

  • LC-MS system (as described in Protocol 1)

Methodology:

  • Preparation:

    • Prepare stock solutions of the test peptide, control peptide, and internal standard in an appropriate solvent (e.g., water or DMSO).

    • Pre-warm human plasma and PBS to 37°C.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide stock solution with pre-warmed human plasma to a final peptide concentration of 1-10 µM. A typical reaction volume is 100-200 µL.

    • Incubate the tubes at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 20 µL) from each incubation tube.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of ACN with 0.1% formic acid and the internal standard). This stops the enzymatic reaction and precipitates plasma proteins.[9]

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an LC-MS vial.

    • Analyze the samples using an LC-MS method optimized for the separation and detection of the peptide and its internal standard.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) mode for accurate quantification. Define specific precursor-product ion transitions for the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Stability_Workflow Peptide Peptide Stock Incubation Incubate at 37°C Peptide->Incubation Plasma Human Plasma (37°C) Plasma->Incubation Sampling Sample at Time Points (0, 15, 30... min) Incubation->Sampling Quench Quench & Precipitate (Cold ACN + IS) Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis (MRM) Centrifuge->LCMS Analysis Calculate Peak Area Ratio & Determine Half-Life LCMS->Analysis

Caption: Workflow for in vitro peptide stability assay.

Part 3: Application in Drug Development - A Signaling Pathway Context

Understanding the characteristics of Cha-containing peptides is crucial within the context of their biological targets. For instance, modified apelin analogues target the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR).[4] The enhanced stability of Cha-containing analogues means a prolonged activation of downstream signaling pathways, which is critical for their therapeutic effect.

Apelin Receptor (APJ) Signaling Pathway

Upon binding of apelin, the APJ receptor couples primarily to Gαi and Gαq proteins. This activation triggers multiple downstream cascades, including the PI3K/Akt and PKC/ERK pathways, which are involved in processes like cell survival, proliferation, and vasodilation.[8][11]

APJ_Signaling cluster_membrane Cell Membrane cluster_pathways Downstream Signaling APJ APJ Receptor G_protein Gαi / Gαq APJ->G_protein Apelin Apelin / Cha-Analogue Apelin->APJ PI3K PI3K G_protein->PI3K Gαi PKC PKC G_protein->PKC Gαq AC Adenylyl Cyclase G_protein->AC Gαi Akt Akt PI3K->Akt NOS eNOS Akt->NOS Cell_Response Cellular Responses (Survival, Vasodilation, Metabolism) Akt->Cell_Response ERK ERK1/2 PKC->ERK ERK->Cell_Response NOS->Cell_Response

Caption: Simplified Apelin Receptor (APJ) signaling pathway.

Part 4: Additional Protocols

Experimental Protocol 3: MALDI-TOF MS for Rapid Molecular Weight Confirmation

This protocol is ideal for rapid quality control checks during peptide synthesis and for confirming the molecular weight of the final purified product.

Materials:

  • Lyophilized peptide sample

  • MALDI Matrix: α-cyano-4-hydroxycinnamic acid (CHCA)

  • Matrix Solvent: 50% ACN, 0.1% Trifluoroacetic acid (TFA) in water

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA in water.

    • Prepare a saturated solution of the CHCA matrix in the matrix solvent.

  • Spotting:

    • On a MALDI target plate, spot 0.5-1 µL of the peptide solution and let it air dry.

    • Immediately add 0.5-1 µL of the CHCA matrix solution on top of the peptide spot.

    • Allow the spot to air dry completely, allowing the peptide and matrix to co-crystallize.

  • Data Acquisition:

    • Analyze the sample on a MALDI-TOF mass spectrometer in positive ion, reflector mode.

    • Calibrate the instrument using a standard peptide mixture with masses that bracket the expected mass of the Cha-peptide.

    • Acquire spectra across an appropriate m/z range to observe the [M+H]⁺ ion of the peptide.

Conclusion

The incorporation of Cyclohexylalanine into peptide sequences is a valuable strategy for enhancing their therapeutic potential, primarily by increasing metabolic stability. Mass spectrometry is an essential and powerful tool for the complete characterization of these modified peptides. LC-MS/MS provides definitive sequence confirmation, while quantitative LC-MS methods are crucial for assessing purity and demonstrating the intended improvements in stability. Combined with rapid screening tools like MALDI-TOF MS, these techniques provide a comprehensive analytical workflow that is vital for advancing Cha-containing peptides from the research laboratory to clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low coupling efficiency of Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) during solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain of Fmoc-Cha-OH presents a significant steric hindrance, which can lead to incomplete amide bond formation, resulting in lower yields and the presence of deletion sequences in the final peptide product.[1][2]

Troubleshooting Guide

This section addresses common issues encountered when coupling Fmoc-Cha-OH and provides a systematic approach to resolving them.

Issue: Positive Kaiser test after coupling with Fmoc-Cha-OH, indicating incomplete reaction.

A positive Kaiser test (indicated by a blue or purple color) after the coupling step signifies the presence of unreacted primary amines on the resin, confirming that the coupling of Fmoc-Cha-OH was not successful.[3][4][5][6]

Initial Steps:

  • Confirm Complete Deprotection: Before troubleshooting the coupling step, ensure that the N-terminal Fmoc group of the preceding amino acid was completely removed. A positive Kaiser test should be observed before the coupling of Fmoc-Cha-OH.[7] If deprotection was incomplete, repeat the deprotection step.

  • Verify Reagent Quality: Ensure that the Fmoc-Cha-OH, coupling reagents, and solvents are of high purity and anhydrous.[7] Degradation of reagents can significantly impact coupling efficiency.

Troubleshooting Workflow:

G start Positive Kaiser Test after Fmoc-Cha-OH Coupling reagent_check Optimize Coupling Reagents & Concentration start->reagent_check Action 1 time_check Extend Coupling Time reagent_check->time_check If still positive double_couple Perform Double Coupling time_check->double_couple If still positive capping Cap Unreacted Amines (Optional, if deletion is acceptable) double_couple->capping If still positive proceed Proceed to Next Cycle double_couple->proceed If negative capping->proceed

Caption: Troubleshooting workflow for poor Fmoc-Cha-OH coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of Fmoc-Cha-OH?

The main reason is the steric hindrance caused by the bulky cyclohexyl side chain.[1][2] This bulkiness can physically obstruct the activated carboxyl group from efficiently approaching the N-terminal amine of the growing peptide chain on the solid support.[2] Other contributing factors can include suboptimal coupling reagents, inadequate reaction times, low reagent concentrations, and peptide aggregation on the resin.[7][8][9]

Q2: Which coupling reagents are most effective for Fmoc-Cha-OH?

For sterically hindered amino acids like Fmoc-Cha-OH, more potent coupling reagents are highly recommended.[10] Onium salt-based reagents are generally more effective than carbodiimides (e.g., DIC) alone.[9]

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings.[9][11] HATU, in particular, is noted for its high reactivity and ability to suppress racemization.[11]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings.[12] An advantage of phosphonium reagents is that they can be used in excess to drive the reaction to completion without the risk of guanidinylation of the N-terminus, a side reaction sometimes associated with uronium/aminium reagents.

Q3: How can I optimize the coupling reaction conditions?

Beyond selecting a potent coupling reagent, you can implement the following strategies:

  • Increase Reagent Concentration: Using a higher concentration of Fmoc-Cha-OH and the coupling reagents (e.g., 0.5 M) can increase the reaction rate.[13]

  • Extend Reaction Time: Standard coupling times may be insufficient.[2] Extending the reaction time to 2-4 hours, or even overnight, can help drive the reaction to completion.[8] It is advisable to monitor the reaction progress with the Kaiser test at intervals.

  • Perform a Double Coupling: This is a highly recommended strategy for difficult couplings.[14] After the initial coupling reaction, the resin is washed, and a fresh solution of activated Fmoc-Cha-OH is added for a second coupling step.[14] This can significantly improve the incorporation of the sterically hindered residue.[14]

Q4: What is the Kaiser test and how is it performed?

The Kaiser test, or ninhydrin test, is a qualitative colorimetric assay used to detect the presence of free primary amines.[4][5][6] In SPPS, it is used to monitor the completion of both the Fmoc deprotection (a positive test is desired) and the coupling (a negative test is desired) steps.[4][6]

Q5: Should I consider using a different solvent?

In cases of significant on-resin peptide aggregation, which can also hinder coupling, switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents may improve solvation of the peptide chain and increase the accessibility of the N-terminal amine.[7]

Quantitative Data Summary

The following table provides a summary of recommended reagent excesses and reaction times for the coupling of Fmoc-Cha-OH. These are general guidelines and may require further optimization based on the specific peptide sequence.

ParameterRecommendationRationale
Fmoc-Cha-OH 3-5 equivalentsTo drive the reaction equilibrium towards product formation.
Coupling Reagent (e.g., HATU, HBTU, PyBOP) 2.9-5 equivalentsTo ensure efficient activation of the amino acid.
Base (e.g., DIPEA, NMM) 6-10 equivalentsTo facilitate the activation and coupling reactions.
Coupling Time 1-4 hours (or longer)To allow sufficient time for the sterically hindered coupling to proceed to completion.
Double Coupling Time 1-2 hours per couplingTo maximize the incorporation of the amino acid.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Cha-OH using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF (1 x 5 minutes, followed by 1 x 15-20 minutes).[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[1] Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-3 hours.[14]

  • Monitoring and Washing: Perform a Kaiser test to check for the presence of free primary amines.[1] If the test is negative, the coupling is complete. Wash the resin with DMF (3-5 times).[1] If the test is positive, consider the troubleshooting steps outlined above, such as extending the reaction time or performing a double coupling.

Protocol 2: Kaiser Test (Ninhydrin Test)

This protocol provides a method for the qualitative determination of free primary amines on the resin.

Reagents:

  • Reagent A: 16.5 mg of KCN diluted in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[15]

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[15]

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.[15]

Procedure:

  • Place a small sample of resin (10-15 beads) into a small glass test tube.[15]

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.[15]

  • Heat the test tube at 110°C for 5 minutes.[15]

  • Observe the color of the beads and the solution.[4]

Interpretation of Results:

  • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling).[3]

  • Yellow or colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).[7]

Factors Influencing Coupling Efficiency

G coupling_efficiency Fmoc-Cha-OH Coupling Efficiency steric_hindrance Steric Hindrance (Bulky Side Chain) coupling_efficiency->steric_hindrance reagents Coupling Reagents (Potency & Purity) coupling_efficiency->reagents conditions Reaction Conditions (Time, Temp, Concentration) coupling_efficiency->conditions aggregation Peptide Aggregation coupling_efficiency->aggregation deprotection Fmoc Deprotection (Completeness) coupling_efficiency->deprotection

Caption: Key factors influencing the outcomes of Fmoc-Cha-OH peptide coupling.

References

Technical Support Center: Fmoc-L-Cyclohexylalanine Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective incorporation of Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Fmoc-L-cyclohexylalanine in peptide synthesis?

The main obstacle is the steric hindrance caused by the bulky cyclohexyl side chain.[1] This large, non-polar group can physically block the carboxylic acid group, slowing down its activation and the subsequent approach of the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences, which are often difficult to separate from the target peptide.[2][1]

Q2: Which coupling reagents are recommended for Fmoc-L-cyclohexylalanine?

For sterically hindered amino acids like Fmoc-L-cyclohexylalanine, potent coupling reagents are highly recommended to ensure efficient amide bond formation. The most effective choices are typically aminium/uronium salts like HATU and HCTU, or phosphonium salts such as PyBOP. These reagents are more reactive than standard carbodiimides (e.g., DIC) and can significantly improve coupling efficiency. COMU is another excellent option, offering high reactivity comparable to HATU but with an improved safety profile as it is not based on potentially explosive benzotriazole derivatives.[3][4]

Q3: Can I use standard coupling times for Fmoc-L-cyclohexylalanine?

It is generally not advisable to use standard coupling times. Due to the steric bulk of the cyclohexyl group, extended reaction times of 1-4 hours are often necessary to achieve complete coupling.[1][5] For particularly difficult sequences, even longer times or a double coupling strategy may be required.[1][5] It is crucial to monitor the reaction's completion using a qualitative method like the Kaiser test.[1][5]

Q4: What is a "double coupling" strategy and when should I use it?

A double coupling strategy involves performing the coupling reaction twice. After the initial coupling period (e.g., 1-2 hours), the resin is washed, and a fresh solution of the activated Fmoc-L-cyclohexylalanine is added for a second coupling reaction.[1] This approach is recommended for particularly challenging sequences or to ensure the highest possible incorporation of the sterically hindered residue, thereby minimizing deletion sequences.[1]

Q5: How can I minimize the risk of racemization during the coupling of Fmoc-L-cyclohexylalanine?

While potent coupling reagents and longer reaction times are necessary, they can also increase the risk of racemization. To mitigate this, the use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is recommended.[6][7] These additives form active esters that are less prone to racemization.[6] Additionally, careful control of the amount of base (e.g., DIPEA) used is crucial, as excess base can promote racemization.[7][8] For extremely sensitive couplings, the use of a weaker base like sym-collidine can be beneficial.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of Fmoc-L-cyclohexylalanine.

Problem Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test after coupling) Steric Hindrance: The bulky cyclohexyl side chain is impeding the reaction.[1]1. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight.[7] 2. Perform Double Coupling: After the initial coupling, wash the resin and add a fresh batch of activated Fmoc-Cha-OH.[1] 3. Increase Temperature: Raise the reaction temperature to 40-60°C to help overcome the activation energy barrier.[7][9] 4. Use a More Potent Coupling Reagent: Switch to HATU, HCTU, or COMU if not already in use.[3]
Suboptimal Reagent Activation: The coupling reagent is not efficiently activating the carboxylic acid.1. Check Reagent Equivalents: Ensure you are using an adequate excess of the Fmoc-amino acid (3-5 equivalents) and coupling reagents.[1][10] 2. Pre-activation: Allow the Fmoc-Cha-OH, coupling reagent, and base to pre-activate for 1-2 minutes before adding to the resin.[5] 3. Reagent Quality: Use fresh, high-quality reagents, as they can degrade over time.[11]
Peptide Aggregation: The growing peptide chain is clumping on the solid support, blocking reactive sites.[12]1. Improve Solvation: Consider using a "magic mixture" of solvents (e.g., DMF/DCM with a small amount of NMP) to disrupt aggregation.[13] 2. Incorporate Chaotropic Agents: Adding salts like LiCl to the coupling mixture can sometimes improve solvation.[13]
Low Yield of Final Peptide Accumulation of Deletion Sequences: Resulting from repeated incomplete coupling of Fmoc-Cha-OH.1. Optimize Coupling: Implement the solutions for incomplete coupling mentioned above. 2. Capping: After the coupling step, "cap" any unreacted free amines using acetic anhydride to prevent them from reacting in subsequent cycles. This will result in truncated peptides that are easier to separate during purification.[12]
Side Reactions: Racemization or other side reactions are reducing the yield of the desired product.1. Use Racemization-Suppressing Additives: Always include HOBt, HOAt, or OxymaPure in your coupling mixture.[4][6] 2. Minimize Base Exposure: Use the minimum required amount of base (e.g., DIPEA) and consider using a less hindered base like 2,4,6-collidine.[7]

Data Summary

While comprehensive quantitative data for Fmoc-L-cyclohexylalanine coupling is sequence-dependent, the following table provides a general comparison of recommended coupling reagents for sterically hindered amino acids.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Features
HATU Aminium SaltExcellentHighly efficient due to the formation of reactive OAt esters.[1][3][6]
HCTU Aminium SaltVery GoodA cost-effective and highly efficient alternative to HATU.[1]
COMU Aminium SaltExcellentComparable efficiency to HATU, with a better safety profile (non-explosive byproducts) and reduced allergenic potential.[3][4]
PyBOP Phosphonium SaltGoodEffective for hindered couplings with minimal risk of guanidinylation side reactions.[1][3]
DIC/OxymaPure Carbodiimide/AdditiveModerate to GoodA good option when base-free conditions are desired to minimize racemization.[6][8]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-L-cyclohexylalanine using HATU

This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-Cha-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[1]

  • Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.[1] To perform the test, take a small sample of resin beads, wash them, and add Kaiser test solutions. A blue color indicates incomplete coupling (free amines), while yellow/colorless beads indicate a complete reaction.[12]

  • Washing: After a complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[1]

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6 to perform a second coupling.[1]

Protocol 2: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for one cycle of amino acid addition in Fmoc-based SPPS.

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc-protected amino acid

  • Coupling reagents (as per Protocol 1 or other chosen method)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[5]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[5]

  • Amino Acid Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After complete coupling, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.[5]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[5]

Visualizations

G Troubleshooting Workflow for Incomplete Fmoc-Cha-OH Coupling start Positive Kaiser Test (Incomplete Coupling) cause1 Potential Cause: Steric Hindrance start->cause1 cause2 Potential Cause: Peptide Aggregation start->cause2 cause3 Potential Cause: Suboptimal Activation start->cause3 solution1a Extend Coupling Time (2-4 hours) cause1->solution1a solution1b Perform Double Coupling cause1->solution1b solution1c Increase Temperature (40-60°C) cause1->solution1c solution1d Use Potent Activator (HATU, HCTU, COMU) cause1->solution1d solution2a Use Chaotropic Agents (LiCl) cause2->solution2a solution2b Use 'Magic Mixture' Solvent cause2->solution2b solution3a Increase Reagent Equivalents (3-5x) cause3->solution3a solution3b Ensure High-Purity Reagents cause3->solution3b end_node Re-test with Kaiser Test solution1a->end_node solution1b->end_node solution1c->end_node solution1d->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node

Caption: Troubleshooting workflow for incomplete Fmoc-Cha-OH coupling.

G General Fmoc-SPPS Cycle for Incorporating Cha start Start: Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Cha-OH, Activator, Base) wash1->coupling kaiser_test 4. Kaiser Test coupling->kaiser_test wash2 5. Wash (DMF, DCM) kaiser_test->wash2 Complete double_couple Incomplete (Re-couple) kaiser_test->double_couple Incomplete next_cycle Repeat for next amino acid? wash2->next_cycle next_cycle->deprotection Yes end End: Elongated Peptide-Resin next_cycle->end No double_couple->coupling

Caption: General workflow for a single Fmoc-SPPS cycle.

References

Technical Support Center: Kaiser Test for Fmoc-Cha-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the completion of Fmoc-Cha-OH (Fmoc-Cyclohexylalanine-OH) coupling in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of the Kaiser test for monitoring Fmoc-Cha-OH coupling.

ProblemPossible CauseRecommended Action
Positive Kaiser Test (Blue Beads/Solution) After Coupling Incomplete Coupling: The bulky cyclohexyl side chain of Cha can sterically hinder the coupling reaction.[1][2]1. Recouple: Immediately perform a second coupling reaction.[1][3]2. Optimize Conditions: For the recoupling, consider increasing the reaction time or using fresh, more potent coupling reagents like HATU or HCTU.[1][2][3]
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing reagent access.[1][3]1. Solvent Change: Switch to a solvent system known to disrupt aggregation, such as NMP, DMSO, or a DCM/DMF mixture.[1][3]2. Recouple: Perform a second coupling in the new solvent.[3]
Inefficient Reagent Activation: The coupling reagents may not be efficiently activating the Fmoc-Cha-OH.1. Check Reagents: Ensure the freshness and correct molar ratios of the Fmoc-amino acid and coupling reagents are used.[1]2. Pre-activation: Allow for a sufficient pre-activation time before adding the activated amino acid to the resin.[2]
Ambiguous Kaiser Test (Reddish-Brown or Faint Blue Color) Low Level of Free Amines: A very small amount of unreacted primary amines may be present.1. Recouple: It is generally advisable to perform a second coupling to ensure the reaction goes to completion.[4]2. Capping: If the issue persists after recoupling, cap the remaining unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[1][3]
Presence of Secondary Amines: Although not expected with Fmoc-Cha-OH, this can occur with other residues like proline.[1][5]Use an alternative test for confirmation, such as the Chloranil or Isatin test, which are more reliable for secondary amines.[1][3]
False Positive Kaiser Test (Blue Color on a Fully Coupled Resin) Fmoc Group Lability: The Fmoc protecting group can be unstable under the Kaiser test conditions, especially with prolonged heating or in the presence of pyridine in the reagents, leading to its removal and a false positive result.[3][6]1. Careful Heating: Avoid excessive heating during the test; adhere strictly to the recommended time and temperature.[3][5]2. Fresh Reagents: Use freshly prepared Kaiser test reagents.
Contaminated Reagents: Impurities in the reagents can lead to a false positive result.Prepare fresh solutions and ensure all glassware is clean.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[7] In SPPS, it is used to verify the completion of the coupling reaction. Ninhydrin, a component of the Kaiser test reagents, reacts with primary amines to produce an intense blue-purple colored compound known as Ruhemann's purple.[4][5] A positive blue result after a coupling step indicates the presence of unreacted amines and thus an incomplete reaction. A negative (yellow or colorless) result signifies a complete coupling.[1][2]

Q2: How do I perform the Kaiser test?

A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q3: Why is monitoring Fmoc-Cha-OH coupling particularly important?

Fmoc-Cha-OH contains a bulky cyclohexyl side chain, which can cause significant steric hindrance during the coupling reaction.[1][8] This steric hindrance can slow down the reaction rate and lead to incomplete coupling, making careful monitoring with a sensitive method like the Kaiser test crucial to ensure the desired peptide is synthesized with high purity.[2]

Q4: What should I do if the Kaiser test is still positive after a second coupling of Fmoc-Cha-OH?

If the Kaiser test remains positive after a second coupling attempt, it is recommended to cap the unreacted amines.[1][3] Capping is typically performed using acetic anhydride with a base like pyridine or DIPEA.[1] This process acetylates the free amines, rendering them unreactive for subsequent coupling steps and preventing the formation of deletion peptide impurities.[1][3]

Q5: Are there alternatives to the Kaiser test for monitoring coupling reactions?

Yes, several other qualitative tests can be used. The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) test and the bromophenol blue test are common alternatives.[3][9] These tests are based on the acid-base properties of the free amino group and have the advantage of also detecting secondary amines, for which the Kaiser test is not reliable.[3] For secondary amines like proline, the Isatin or Chloranil tests are specifically recommended.[1][9]

Experimental Protocols

Kaiser Test Protocol (Qualitative)

This protocol describes the standard procedure for the qualitative detection of free primary amines on a solid support.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.[1][10]

  • Solution B: 80 g of phenol in 20 mL of ethanol.[1][10]

  • Solution C: 2 mL of a 0.001 M aqueous solution of potassium cyanide (KCN) diluted to 100 mL with pyridine.[1][10]

Procedure:

  • Place a small sample of resin (approximately 10-20 beads) into a small glass test tube.[11]

  • Add 2-3 drops of each reagent (Solution A, Solution B, and Solution C) to the test tube.[7][11]

  • Heat the test tube at 100-120°C for 5 minutes.[4][11]

  • Observe the color of the beads and the solution.[7]

Interpretation of Results:

ObservationInterpretationRecommended Action
Intense Blue Beads & Solution Incomplete Coupling: Free primary amines are present.[1][12]Recouple the amino acid.[3]
Yellow or Colorless Beads & Solution Complete Coupling: No free primary amines detected.[1][12]Proceed to the next deprotection step.
Reddish-Brown or Faint Blue Color Ambiguous: May indicate a very low level of unreacted primary amines or the presence of a secondary amine.[1]Recouple or use an alternative test for confirmation.[4]

Visualizations

Kaiser_Test_Troubleshooting start Perform Kaiser Test After Fmoc-Cha-OH Coupling result Observe Color start->result yellow Yellow/Colorless (Negative) result->yellow Complete Coupling blue Intense Blue (Positive) result->blue Incomplete Coupling ambiguous Reddish-Brown/ Faint Blue result->ambiguous Ambiguous proceed Proceed to Next Deprotection yellow->proceed recouple Recouple Fmoc-Cha-OH (Optimize Conditions) blue->recouple ambiguous->recouple end End of Cycle proceed->end retest Retest with Kaiser Test recouple->retest retest->yellow Negative retest->blue Positive cap Cap Unreacted Amines (Acetic Anhydride) cap->end blue2->cap Kaiser_Reaction cluster_reactants Reactants cluster_products Products Amine Primary Amine (on resin) RuhemannsPurple Ruhemann's Purple (Intense Blue Color) Amine->RuhemannsPurple Pyridine, Heat Ninhydrin1 2x Ninhydrin Ninhydrin1->RuhemannsPurple

References

common side reactions during Fmoc-L-cyclohexylalanine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the incorporation of Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating Fmoc-L-cyclohexylalanine?

A1: The main challenge arises from the bulky and sterically hindering cyclohexyl side chain of the amino acid.[1][2] This steric hindrance can lead to several complications, primarily incomplete coupling reactions, which result in the formation of deletion sequences in the final peptide.[1][2] Furthermore, forcing conditions required to drive the coupling to completion can increase the risk of other side reactions, such as epimerization.[3]

Q2: Which coupling reagents are recommended for Fmoc-Cha-OH?

A2: For sterically hindered amino acids like Fmoc-Cha-OH, more potent activating reagents are generally recommended over standard carbodiimides like DIC.[1] The general consensus points towards the superior performance of aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP.[1] These reagents can achieve higher coupling efficiencies and faster reaction times, which can also help to minimize side reactions like epimerization by reducing the exposure time to activation conditions.[3][4]

Q3: What is epimerization and why is it a concern with Fmoc-Cha-OH?

A3: Epimerization is the change in the configuration of a single stereocenter in a molecule. In the context of Fmoc-L-cyclohexylalanine, it refers to the conversion of the L-amino acid to its D-isomer (D-cyclohexylalanine) during the coupling reaction. This is a critical issue as the stereochemistry of amino acids is crucial for the structure and biological activity of a peptide.[5] The risk of epimerization increases with prolonged activation times and the use of certain bases, which can be a factor when trying to couple sterically hindered residues that require longer reaction times.[3][5]

Q4: Can diketopiperazine (DKP) formation occur when using Fmoc-Cha-OH?

A4: Yes, diketopiperazine (DKP) formation is a potential side reaction, particularly if the amino acid following L-cyclohexylalanine in the sequence is a proline residue.[6] DKP formation is an intramolecular cyclization reaction that cleaves the dipeptide from the resin, leading to a significant loss of yield.[7] The use of 2-chlorotrityl chloride (2-CTC) resin can help to suppress this side reaction due to its steric bulk.[7]

Troubleshooting Guides

Problem 1: Incomplete Coupling (Deletion Sequence Formation)

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • LC-MS analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide missing the cyclohexylalanine residue.

Root Cause: The steric hindrance of the cyclohexyl side chain slows down the coupling reaction, preventing it from reaching completion within the standard timeframe.[3]

Solutions:

SolutionDescriptionKey Considerations
Use a More Potent Coupling Reagent Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more reactive aminium/uronium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP).[1]These reagents are more expensive but offer higher efficiency for difficult couplings. HATU and HCTU are generally considered very effective.[1]
Double Coupling After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Cha-OH.[1]This increases reaction time and reagent consumption but can significantly improve the yield of the desired peptide.[1]
Increase Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.Longer reaction times may increase the risk of epimerization, so a balance must be found.
Microwave-Assisted Synthesis The use of microwave energy can accelerate both deprotection and coupling reactions, helping to overcome steric hindrance.[5]Careful control of temperature is necessary to avoid side reactions.[5]
Problem 2: Epimerization of L-Cyclohexylalanine

Symptoms:

  • The desired peptide mass is observed in LC-MS, but the peak is broad or split into two closely eluting peaks.

  • Chiral amino acid analysis confirms the presence of D-cyclohexylalanine.

Root Cause: The activation of the carboxylic acid group of Fmoc-L-cyclohexylalanine can lead to the abstraction of the alpha-proton, especially under basic conditions or with prolonged activation, resulting in a loss of stereochemical integrity.[5][8]

Solutions:

SolutionDescriptionKey Considerations
Optimize Coupling Reagent and Additives Use coupling reagents known to suppress epimerization. Carbodiimides should always be used with additives like HOBt or OxymaPure.[3] HATU is also known for its ability to reduce epimerization compared to some other reagents.[4]The choice of additive is crucial; for example, HOAt is generally more effective than HOBt at suppressing racemization.
Use a Hindered Base Employ a sterically hindered non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine for activation.[9]Avoid less hindered bases which can more easily abstract the alpha-proton.
Minimize Pre-activation Time Add the activated amino acid solution to the resin immediately after preparation. Avoid long pre-activation times.[10]Long pre-activation is a known contributor to increased epimerization.[10]
Lower Coupling Temperature Performing the coupling at a lower temperature can help to reduce the rate of epimerization.[5]This may require a longer overall reaction time to achieve complete coupling.
Problem 3: Diketopiperazine (DKP) Formation

Symptoms:

  • Significantly low yield of the final peptide, especially when the sequence contains -Cha-Pro-.

  • LC-MS analysis may show a peak corresponding to the cyclic dipeptide.

Root Cause: After the deprotection of the second amino acid in the sequence (e.g., Proline after Cha), the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[7]

Solutions:

SolutionDescriptionKey Considerations
Use 2-Chlorotrityl Chloride (2-CTC) Resin The steric bulk of the 2-CTC resin significantly hinders the intramolecular cyclization reaction.[7]This is the most common and effective strategy for preventing DKP formation at the dipeptide stage.
Optimized Fmoc-Deprotection Use milder deprotection conditions or alternative reagents. For example, using a solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[7][11]This approach can be applied to other resins like Wang resin where DKP formation is more prevalent.
Incorporate a Dipeptide Building Block Instead of coupling Fmoc-Pro-OH to the Cha-resin, use a pre-formed Fmoc-Pro-Cha-OH dipeptide for the coupling step.This bypasses the vulnerable dipeptide-resin stage. However, the synthesis of the dipeptide itself must be carefully controlled to avoid racemization.

Quantitative Data Summary

While a direct head-to-head comparison for Fmoc-Cha-OH is not extensively documented in a single study, the following table provides a summary of the expected performance of common coupling reagents for sterically hindered amino acids.

Table 1: Performance of Coupling Reagents for Sterically Hindered Amino Acids [1][3][12]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Epimerization
HATU Aminium/Uronium Salt15-60 minutes>95Very Low
HCTU Aminium/Uronium Salt15-60 minutes>95Very Low
PyBOP Phosphonium Salt30-120 minutes>95Low
DIC/HOBt Carbodiimide/Additive60-240 minutes>90Moderate

Table 2: Impact of Deprotection Reagent on DKP Formation for a DKP-prone Dipeptide [11]

Deprotection ReagentDKP Formation (%)
20% Piperidine/DMF13.8
5% Piperazine/DMF< 4
2% DBU, 5% Piperazine/NMP~2-3

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-L-cyclohexylalanine using HATU
  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-L-cyclohexylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Immediately add the activation solution to the swelled resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (negative result: yellow beads).

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents. If the test is positive, consider a second coupling (double coupling).

Protocol 2: Minimizing Epimerization during Coupling
  • Resin Preparation: Swell the deprotected peptide-resin in NMP for at least 30 minutes.

  • Activation Solution: In a separate vessel, dissolve Fmoc-L-cyclohexylalanine (3 equivalents), HATU (2.9 equivalents), and 2,4,6-collidine (6 equivalents) in NMP.

  • Coupling: Immediately add the activation solution to the resin.

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction closely with a Kaiser test at regular intervals (e.g., every 30 minutes).

  • Washing: As soon as the Kaiser test is negative, immediately wash the resin with NMP (3-5 times) to stop the reaction.

Protocol 3: LC-MS Analysis for Side Reaction Identification
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether and dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • LC-MS Method:

    • Column: Use a C18 reversed-phase column suitable for peptide analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the desired peptide from potential side products.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected masses of the full-length peptide, the deletion sequence (-137 Da), and any potential epimeric forms (which may have slightly different retention times).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Fmoc-Cha Incorporation Start Start SPPS Cycle with Fmoc-Cha-OH Coupling Perform Coupling Reaction Start->Coupling KaiserTest Kaiser Test Coupling->KaiserTest LCMS Cleave and Analyze by LC-MS KaiserTest->LCMS Negative (Yellow) Incomplete Problem: Incomplete Coupling (Deletion Sequence) KaiserTest->Incomplete Positive (Blue) Epimerization Problem: Epimerization (D-Cha Isomer) LCMS->Epimerization Broad/Split Peak, Correct Mass DKP Problem: DKP Formation (if next AA is Pro) LCMS->DKP Low Yield, DKP Mass Detected Success Successful Incorporation LCMS->Success Clean Peak, Correct Mass

Caption: Troubleshooting workflow for Fmoc-Cha-OH incorporation.

G cluster_pathways Common Side Reaction Pathways PeptideResin Peptide-Resin-NH2 CoupledProduct Peptide-Resin-NH-CO-Cha-Fmoc PeptideResin->CoupledProduct Successful Coupling DeletionProduct Peptide-Resin-NH2 (Deletion Sequence) PeptideResin->DeletionProduct Incomplete Coupling FmocCha Fmoc-Cha-OH + Coupling Reagent ActivatedCha Activated Fmoc-Cha* FmocCha->ActivatedCha Activation ActivatedCha->CoupledProduct EpimerizedProduct Peptide-Resin-NH-CO-D-Cha-Fmoc ActivatedCha->EpimerizedProduct Epimerization

Caption: Key side reaction pathways during Fmoc-Cha-OH coupling.

References

Technical Support Center: Enhancing the Yield of Cyclohexylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of peptides containing the non-proteinogenic amino acid, cyclohexylalanine (Cha). The incorporation of Cha is a key strategy for increasing the hydrophobicity, conformational rigidity, and metabolic stability of peptides.[1][2][3] However, its bulky and non-polar nature introduces specific difficulties in synthesis and purification.[2][4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low Coupling Efficiency During Solid-Phase Peptide Synthesis (SPPS)

Symptom: A positive Kaiser test (blue/purple beads) after the coupling step for cyclohexylalanine indicates the presence of unreacted free amines, signifying an incomplete reaction.[5] This leads to the formation of deletion sequences and ultimately a lower yield of the desired peptide.[5]

Possible Causes and Solutions:

Cause Solution Experimental Protocol
Steric Hindrance The bulky cyclohexyl side chain of Cha can physically block the approach of the activated amino acid to the N-terminus of the growing peptide chain.[5]1. Use Potent Coupling Reagents: Employ more powerful activating reagents like HATU, HCTU, or PyBOP, which are known to be effective for sterically hindered amino acids.[5] 2. Optimize Reaction Time and Temperature: Increase the coupling reaction time to 1-4 hours or consider gentle heating (e.g., up to 40°C) or microwave-assisted synthesis to enhance reaction kinetics.[5][6] 3. Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of activated Fmoc-Cha-OH.[5]
Peptide Aggregation on Resin The growing peptide chain, especially if it contains multiple hydrophobic residues, can aggregate on the solid support, preventing reagents from accessing the reaction sites.[7][8]1. Use Aggregation-Disrupting Solvents: Switch to solvents like N-methylpyrrolidone (NMP) or add chaotropic agents like LiCl or KSCN to the reaction mixture.[7][9] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[8] 2. Incorporate Backbone Protection: Introduce pseudoprolines or Dmb-protected amino acids every 6-7 residues to disrupt the secondary structures that lead to aggregation.[7][9]
Problem 2: Poor Solubility of the Crude or Purified Peptide

Symptom: The lyophilized peptide powder does not dissolve in aqueous buffers, or the solution is cloudy, indicating aggregation or precipitation.[6] This is a common issue due to the hydrophobicity imparted by the Cha residue.[6][10]

Possible Causes and Solutions:

Cause Solution Experimental Protocol
High Hydrophobicity The cyclohexyl group significantly increases the non-polar character of the peptide, leading to poor solubility in water.[11]1. Systematic Solubility Testing: Before dissolving the entire sample, test the solubility of a small amount in various solvents.[6] 2. Use of Organic Solvents: First, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile.[6][12] Then, slowly add the aqueous buffer to the dissolved peptide solution while vortexing.[6] 3. pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer can increase the net charge and improve solubility in aqueous solutions.[6][12]
Peptide Aggregation Hydrophobic peptides have a strong tendency to self-associate and form aggregates, which are often insoluble.[4][13]1. Sonication: Briefly sonicate the peptide solution in an ice bath to help break up aggregates.[6] 2. Chaotropic Agents: For peptides prone to aggregation, consider using denaturing agents like 6 M Guanidine-HCl or 8 M Urea.[6] Note that these may interfere with some biological assays.
Problem 3: Difficulty in Purification by Reverse-Phase HPLC (RP-HPLC)

Symptom: The peptide shows very strong retention on the C18 column, requiring high concentrations of organic solvent for elution. This can lead to poor peak shape, co-elution of impurities, and low recovery.[2][10]

Possible Causes and Solutions:

Cause Solution Experimental Protocol
Strong Hydrophobic Interactions The Cha residue causes the peptide to bind very strongly to the non-polar stationary phase of the HPLC column.[2]1. Optimize the Gradient: Use a shallower gradient of the organic mobile phase (e.g., 0.5-1% increase per minute) to improve the separation of the target peptide from closely eluting impurities.[2] 2. Alternative Organic Modifiers: If acetonitrile is not effective, consider using stronger organic solvents like isopropanol or n-propanol in the mobile phase.[10][14] 3. Elevated Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and reduce retention times.[10]
On-Column Precipitation The peptide may be soluble in the injection solvent but precipitate on the column as the concentration of the organic mobile phase changes.[2]1. Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent (like DMSO) and then dilute it with the initial mobile phase before injection.[2] Ensure the final sample is filtered before injection.[10]

Frequently Asked Questions (FAQs)

Q1: Why is cyclohexylalanine used in peptide synthesis? A1: Cyclohexylalanine is incorporated into peptides to enhance their therapeutic properties. Its bulky, hydrophobic side chain can increase metabolic stability by acting as a steric shield against enzymatic degradation, improve receptor binding and selectivity by creating conformationally constrained structures, and enhance the peptide's ability to interact with lipid membranes.[1][15]

Q2: What are the most effective coupling reagents for incorporating Fmoc-Cha-OH? A2: For sterically hindered amino acids like Cha, potent coupling reagents are recommended. HATU and HCTU are highly efficient aminium salt-based reagents. PyBOP, a phosphonium salt-based reagent, is also very effective and can minimize side reactions.[5]

Q3: How can I monitor the completion of the coupling reaction for Cha? A3: The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines on the resin. A yellow result indicates a complete coupling, while a blue or purple color signifies an incomplete reaction, in which case a second coupling may be necessary.[5]

Q4: My Cha-containing peptide contains Cysteine and Methionine. Are there any solvents I should avoid? A4: Yes, you should avoid using Dimethyl sulfoxide (DMSO) as it can oxidize the side chains of Cysteine (Cys) and Methionine (Met) residues.[6] Dimethylformamide (DMF) is a suitable alternative in these cases.[6]

Q5: Can I use microwave-assisted synthesis for Cha-containing peptides? A5: Absolutely. Microwave-assisted solid-phase peptide synthesis can significantly reduce coupling times and improve the efficiency of incorporating sterically hindered amino acids like Cha.[5] It can also help to disrupt on-resin aggregation.[7]

Quantitative Data Summary

The incorporation of cyclohexylalanine can significantly impact the biological activity and stability of peptides. The following tables provide a summary of quantitative data from cited experiments.

Table 1: Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist [1]

Peptide/AnalogModificationReceptor Binding Affinity (Ki, nM)In vitro Antagonist Activity (IC50, nM)
Antagonist P-1D-Cyclohexylalanine (D-Cha) at Position X1.22.5
Antagonist P-2D-Phenylalanine at Position X8.515.2
Antagonist P-3D-Alanine at Position X50.398.7

Table 2: In Vitro Stability of Apelin-17 Analogues [1]

PeptideModificationPlasma Half-life (t1/2)
Native Apelin-17None< 5 minutes
Apelin-17 AnalogL-Cyclohexylalanine incorporationSignificantly increased

Table 3: Recommended Coupling Reagents for Fmoc-Cha-OH [5]

ReagentClassKey Advantages
HATU Aminium SaltHighly efficient, suitable for hindered amino acids.
HCTU Aminium SaltCost-effective alternative to HATU with high efficiency.
PyBOP Phosphonium SaltEffective for hindered couplings with minimal side reactions.

Experimental Protocols & Visualizations

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Cha-Containing Peptide

This protocol outlines a manual SPPS workflow using Fmoc chemistry to incorporate cyclohexylalanine.

Materials:

  • Rink Amide MBHA resin[1]

  • Fmoc-protected amino acids (including Fmoc-Cha-OH)[1]

  • N,N-Dimethylformamide (DMF)[1]

  • 20% Piperidine in DMF[1]

  • Coupling reagent (e.g., HCTU)[15]

  • N,N-Diisopropylethylamine (DIPEA)[15]

  • Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)[1]

  • Cold diethyl ether[1]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[1]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.[1][15]

  • Coupling:

    • In a separate vial, dissolve Fmoc-Cha-OH (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.[15]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[5]

  • Washing: Wash the resin with DMF to remove excess reagents.[5]

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1][15]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.[1]

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc-Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Coupling (Fmoc-Cha-OH, HCTU, DIPEA) wash1->couple monitor 4. Monitoring (Kaiser Test) couple->monitor wash2 Wash (DMF) monitor->wash2 repeat 5. Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotect Next AA cleave 6. Cleavage & Deprotection (TFA Cocktail) repeat->cleave Final AA precipitate 7. Precipitation (Cold Ether) cleave->precipitate end End: Lyophilized Peptide precipitate->end

Fig 1. SPPS workflow for Cha-containing peptides.
Troubleshooting Logic for Low Coupling Yield

The following diagram illustrates a decision-making process for troubleshooting low coupling yields when incorporating cyclohexylalanine.

Troubleshooting_Coupling start Positive Kaiser Test (Incomplete Coupling) check_reagents Are you using a potent coupling reagent (HATU, HCTU)? start->check_reagents use_potent Action: Switch to HATU, HCTU, or PyBOP. check_reagents->use_potent No check_time Is the reaction time adequate (1-4h)? check_reagents->check_time Yes solution Re-run Coupling & Monitor use_potent->solution increase_time Action: Increase coupling time or perform double coupling. check_time->increase_time No check_aggregation Is peptide aggregation suspected? check_time->check_aggregation Yes increase_time->solution use_special_solvents Action: Use NMP or aggregation-disrupting additives. check_aggregation->use_special_solvents Yes use_microwave Action: Use microwave-assisted synthesis to improve kinetics. check_aggregation->use_microwave Consider use_special_solvents->solution use_microwave->solution

Fig 2. Troubleshooting low Cha coupling efficiency.

References

Technical Support Center: Purification of Hydrophobic Cha-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals facing challenges in the purification of hydrophobic peptides containing Cyclohexylalanine (Cha). This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance recovery and purity.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Cyclohexylalanine (Cha) so difficult to purify?

Peptides incorporating the non-polar amino acid analog, Cyclohexylalanine (Cha), frequently pose significant purification challenges due to the bulky and highly hydrophobic nature of the cyclohexyl side chain.[1][2] This increased hydrophobicity leads to several common issues:

  • Poor Solubility: The peptide may be difficult to dissolve in the aqueous buffers typically used in reversed-phase chromatography.[1][2][3]

  • Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can result in low recovery, poor peak shape, and even column clogging.[1][2][3]

  • Strong Retention in RP-HPLC: The high hydrophobicity causes the peptide to bind very strongly to the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), necessitating high concentrations of organic solvent for elution.[1][2]

Q2: What is the recommended initial purification strategy for a Cha-containing peptide?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent and effective method for purifying peptides.[3] This technique separates peptides based on their hydrophobicity.[3] The standard approach involves loading the peptide mixture onto a non-polar stationary phase (such as C18-modified silica) in a polar mobile phase and then eluting by gradually increasing the concentration of an organic solvent.[3][4]

Q3: How can I improve the solubility of my hydrophobic Cha-containing peptide for injection?

This is a frequent challenge with highly hydrophobic peptides.[3] The recommended approach is to first dissolve the crude peptide in a minimal amount of a strong organic solvent before diluting it with the aqueous starting buffer.[3]

Suitable initial solvents include:

  • Pure formic acid or trifluoroacetic acid (TFA)[3]

  • Acetonitrile (ACN)[3]

  • Isopropanol (IPA) or n-propanol (n-PrOH)[3]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[3][]

A general workflow for solubilization involves adding a small volume of the pure organic solvent to the lyophilized peptide, gently vortexing or sonicating until it dissolves, and then slowly adding the aqueous mobile phase while mixing continuously.[3]

Q4: What should I do if my peptide shows poor peak shape (e.g., tailing, broadening) during RP-HPLC?

Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, peptide aggregation, or a low concentration of the acid modifier in the mobile phase.[6] To address this, you can:

  • Optimize the Mobile Phase: Increase the concentration of the ion-pairing agent (e.g., TFA) to 0.1%.[6] For applications sensitive to mass spectrometry, formic acid (FA) at a higher concentration or an alternative like difluoroacetic acid (DFA) can be considered.[6]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60 °C) can help disrupt peptide aggregates and improve peak shape.[6][7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Strategy
Low Peptide Recovery Peptide aggregation and precipitation on the column.[2][3]- Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the initial mobile phase.[8]- Lower the concentration of the peptide injected onto the column.[8]- Increase the column temperature to improve solubility.[7]
Irreversible adsorption to the chromatography media.[3]- Use a different stationary phase (e.g., C4 or C8 instead of C18 for very hydrophobic peptides).[]- Add a stronger organic modifier like isopropanol to the mobile phase.[9]
High Column Backpressure Peptide aggregation causing a blockage.[3]- Filter the sample through a 0.22 µm syringe filter before injection.[3]- Thoroughly wash the column with strong solvents (e.g., isopropanol, then methanol) in the reverse flow direction.[3]
Particulate matter from the crude sample.- Always centrifuge and filter the peptide solution before injection.[3]
Co-elution of Impurities Impurities have very similar hydrophobicity to the target peptide.[2]- Flatten the gradient around the elution point of your target peptide (e.g., reduce the rate of increase of the organic solvent).[8]- Employ an orthogonal purification method. Collect the fractions containing the target peptide and re-purify using a different technique like ion-exchange chromatography.[3]
Peptide is Insoluble in Initial Mobile Phase High hydrophobicity of the Cha-containing peptide.[3]- Dissolve the crude peptide in a minimal amount of a strong organic solvent (DMSO, DMF, ACN, IPA) before dilution with the aqueous starting buffer.[3][]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a standard starting point for the purification of a hydrophobic peptide containing Cha.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the crude lyophilized peptide.

    • Add 100-200 µL of acetonitrile or isopropanol and vortex until fully dissolved.[3]

    • Slowly add 800-900 µL of Mobile Phase A while vortexing to bring the sample to a final volume of 1 mL.[3]

    • Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). For very hydrophobic peptides, consider a C4 or C8 column.[]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[2]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]

    • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Column Temperature: 30-40 °C.[3]

  • Elution Gradient:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 3 column volumes.[3]

    • Inject the prepared sample.

    • Run a linear gradient. A typical starting gradient would be 5% to 65% Mobile Phase B over 60 minutes. For very hydrophobic peptides, a starting percentage of 20-30% B may be necessary.[3]

    • Follow with a high-organic wash (e.g., ramp to 95% B for 5-10 minutes) to elute any remaining compounds.[3]

    • Re-equilibrate the column at the starting conditions.[3]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.[6]

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[6]

Visualizations

Purification_Troubleshooting_Workflow start Start Purification issue Encounter Purification Issue? start->issue solubility Poor Solubility issue->solubility Yes aggregation Aggregation / Poor Peak Shape issue->aggregation recovery Low Recovery issue->recovery coelution Co-elution of Impurities issue->coelution end Successful Purification issue->end No dissolve Dissolve in minimal organic solvent (DMSO, ACN, IPA) solubility->dissolve temp Increase Column Temperature (40-60°C) aggregation->temp mobile_phase Optimize Mobile Phase (additives, organic modifier) aggregation->mobile_phase recovery->mobile_phase gradient Flatten Gradient coelution->gradient orthogonal Orthogonal Purification (IEX) coelution->orthogonal dissolve->issue temp->issue gradient->issue orthogonal->end mobile_phase->issue

Caption: A troubleshooting workflow for purifying Cha-containing peptides.

Sample_Preparation_Workflow start Start: Lyophilized Peptide dissolve_organic Dissolve in minimal strong organic solvent (e.g., ACN, IPA, DMSO) start->dissolve_organic vortex Vortex/Sonicate until dissolved dissolve_organic->vortex dilute Slowly add Mobile Phase A while continuously mixing vortex->dilute centrifuge Centrifuge at high speed for 5 minutes dilute->centrifuge inject Inject supernatant onto HPLC column centrifuge->inject

Caption: A workflow for preparing hydrophobic peptides for RP-HPLC.

References

Technical Support Center: Strategies for the Double Coupling of Sterically Hindered Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the double coupling of sterically hindered amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are sterically hindered amino acids and why are they difficult to couple?

A1: Sterically hindered amino acids possess bulky structural features near the site of peptide bond formation (the α-carbon).[1] This steric bulk physically obstructs the approach of the activated carboxylic acid and the amine, slowing the reaction and increasing the likelihood of incomplete coupling.[1][2][3] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[1]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1][4]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk.[1][4]

  • Amino acids with bulky side-chain protecting groups: For instance, Arginine protected with Pbf (Arg(Pbf)).[1][5][6]

Q2: When should I consider performing a double coupling?

A2: A double coupling is a robust strategy to drive a difficult coupling reaction to completion.[3] Consider this approach in the following scenarios:

  • After a positive ninhydrin (Kaiser) test: A positive test following the initial coupling indicates the presence of unreacted free amines, signaling an incomplete reaction.[2][7]

  • When coupling known hindered residues: It is often prudent to program a double coupling proactively for notoriously difficult residues like Aib, Val, or Arg(Pbf).[5][6]

  • Coupling to a secondary amine: The amino acid following a proline residue is coupling to a secondary amine, which is less reactive than a primary amine.[5]

  • Synthesizing sequences with repeating amino acids: Repetitive sequences can sometimes present challenges that a double coupling can help overcome.[5]

Q3: My initial coupling failed. What is the first troubleshooting step?

A3: If monitoring indicates an incomplete reaction, the most direct and common troubleshooting step is to perform a second coupling (double coupling).[3][7] This involves draining the reaction vessel and adding a fresh solution of the activated amino acid and coupling reagents to the resin to force the reaction to completion.[3][8]

Q4: Which coupling reagents are most effective for a double coupling strategy?

A4: For challenging couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[1] More powerful onium salt-based reagents are highly recommended as they form highly reactive esters.[1][2][3]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective.[1][2] HATU is recognized for its high reactivity and speed, while COMU offers comparable efficiency with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1][8][9]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly valued for their ability to minimize racemization.[1][2]

Q5: Besides the reagent, what other reaction conditions can I optimize for a successful double coupling?

A5: If a powerful reagent and double coupling are still not sufficient, consider these optimizations:

  • Increase Equivalents: Use a higher excess (e.g., 3-4 equivalents) of the amino acid and coupling reagents relative to the resin loading capacity.[8]

  • Elevate the Temperature: Microwave-assisted peptide synthesis (MA-SPPS) can dramatically accelerate slow coupling reactions.[3] For conventional synthesis, a modest increase in temperature can be beneficial, but it must be carefully monitored to prevent racemization.[2][3]

  • Change the Solvent: Poor solvation of the growing peptide chain can hinder reactivity. Switching from DMF to a solvent with better solvating properties like NMP, or using a solvent mixture such as DCM/DMF/NMP, can improve reaction efficiency.[3][10]

Q6: How can I minimize the risk of racemization during double coupling of hindered residues?

A6: Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern with slow coupling reactions.[1][2] To mitigate this risk:

  • Choose the Right Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][9] In cases with a very high risk of racemization, a weaker base like N-methylmorpholine (NMM) may be preferable.[2][8]

  • Use Appropriate Additives: Additives like HOAt and OxymaPure are superior to HOBt in suppressing racemization.[2][8] Coupling reagents that incorporate these, such as HATU or COMU, are excellent choices.[1][8]

  • Select the Right Reagent Type: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[2]

  • Control Temperature and Time: Avoid prolonged reaction times at elevated temperatures. If using heat, optimize for the shortest duration necessary to achieve complete coupling.[2]

Troubleshooting Guide

The following diagram and table outline a systematic approach to troubleshooting difficult couplings.

G cluster_workflow Troubleshooting Workflow for Low Coupling Efficiency start Perform First Coupling with Hindered AA monitor Monitor Completion (e.g., Ninhydrin Test) start->monitor decision Coupling Complete? monitor->decision double_couple Perform Double Coupling decision->double_couple No proceed Proceed to Next Deprotection Step decision->proceed Yes double_couple->monitor Re-check optimize Optimize Further: - Increase Temperature - Change Solvent - Use Acyl Fluoride double_couple->optimize If still incomplete G cluster_protocol Standard Double Coupling Workflow start Start: Deprotected Peptide on Resin prepare_aa Prepare Activated AA Solution: (Fmoc-AA + HATU + DIPEA in DMF) start->prepare_aa first_couple First Coupling (Add solution to resin, agitate) prepare_aa->first_couple wash1 Wash Resin (DMF) first_couple->wash1 second_couple Second Coupling (Repeat with fresh solution) wash1->second_couple wash2 Final Wash (DMF, DCM) second_couple->wash2 end End: Ready for Deprotection wash2->end

References

impact of base choice on Fmoc-Cha-OH coupling and epimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the coupling of Fmoc- cyclohexylalanine (Fmoc-Cha-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling Fmoc-Cha-OH?

The primary challenge in coupling Fmoc-Cha-OH is the steric hindrance from its bulky cyclohexyl side chain.[1] This bulkiness can shield the carboxylic acid group, leading to slower reaction kinetics and incomplete coupling.[1] Consequently, this can result in deletion sequences in the final peptide. Furthermore, the forcing conditions sometimes required to drive the coupling to completion, such as longer reaction times, can increase the risk of epimerization at the alpha-carbon.[1]

Q2: Which coupling reagents are recommended for Fmoc-Cha-OH?

For sterically hindered amino acids like Fmoc-Cha-OH, potent coupling reagents are generally recommended. Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts such as PyBOP , are preferred over standard carbodiimide reagents like DIC, especially when speed and high efficiency are critical.[1] HATU is often considered one of the most effective reagents for overcoming significant steric hindrance.[1]

Q3: What is epimerization and why is it a concern with Fmoc-Cha-OH?

Epimerization is the unwanted inversion of the stereochemistry at the alpha-carbon of the amino acid, converting the L-amino acid to a D-amino acid. This is a critical issue as it can alter the peptide's three-dimensional structure and biological activity. The risk of epimerization increases with prolonged exposure to the basic conditions of the coupling reaction, which can be necessary to ensure the complete incorporation of the sterically hindered Fmoc-Cha-OH.

Q4: How does the choice of base impact the coupling reaction?

The base plays a crucial role in the coupling reaction by deprotonating the carboxylic acid of the Fmoc-amino acid and neutralizing the protonated N-terminus of the peptide chain. The choice of base can significantly affect both the coupling efficiency and the level of epimerization. Stronger, more sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can accelerate the coupling of bulky residues. However, less sterically hindered or weaker bases like N-Methylmorpholine (NMM) or 2,4,6-collidine are often recommended to minimize the risk of epimerization, particularly for sensitive amino acids.[2]

Q5: How can I monitor the completion of the Fmoc-Cha-OH coupling reaction?

The most common method for monitoring coupling completion in SPPS is the Kaiser test. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests that the coupling is complete. Due to the steric hindrance of Fmoc-Cha-OH, it is highly recommended to perform a Kaiser test after the coupling step.

Troubleshooting Guide

Issue 1: Incomplete Coupling of Fmoc-Cha-OH (Positive Kaiser Test)

Possible Causes:

  • Insufficient reaction time: The steric bulk of Fmoc-Cha-OH slows down the reaction kinetics.

  • Inadequate coupling reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

  • Suboptimal base concentration or strength: The base may not be effectively activating the coupling reaction.

  • Peptide aggregation: The growing peptide chain may be aggregating on the resin, blocking reactive sites.

Solutions:

  • Extend the coupling time: Increase the reaction time to 2-4 hours or, in difficult cases, allow the reaction to proceed overnight.

  • Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Cha-OH.

  • Switch to a more potent coupling reagent: If using a carbodiimide-based reagent, consider switching to an onium salt-based reagent like HATU or HCTU.

  • Optimize the base: If epimerization is not a primary concern, using a stronger base like DIPEA may improve coupling efficiency.

Issue 2: High Levels of Epimerization Detected in the Final Peptide

Possible Causes:

  • Prolonged exposure to a strong base: The use of a strong base like DIPEA for an extended period can increase the rate of epimerization.

  • Elevated reaction temperature: Higher temperatures, while potentially increasing the coupling rate, can also significantly increase the risk of epimerization.

  • Inappropriate coupling reagent/base combination: Some combinations of coupling reagents and bases are more prone to causing epimerization.

Solutions:

  • Switch to a weaker base: Replace DIPEA with a less basic alternative such as N-Methylmorpholine (NMM) or the more sterically hindered and weaker base, 2,4,6-collidine.[2]

  • Minimize pre-activation time: Reduce the time the amino acid is pre-activated with the coupling reagent and base before it is added to the resin.

  • Avoid elevated temperatures: Conduct the coupling at room temperature unless absolutely necessary.

  • Choose an appropriate coupling reagent: For amino acids prone to racemization, DIC in combination with an additive like OxymaPure® can be a good choice as it can be used under base-free conditions.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeCoupling EfficiencyRelative Cost
HATU Aminium/Uronium Salt30 - 60 minutesVery HighHigh
HBTU/HCTU Aminium/Uronium Salt30 - 120 minutesHighMedium
PyBOP Phosphonium Salt60 - 120 minutesHighMedium
DIC/HOBt Carbodiimide/Additive60 - 240 minutesGoodLow

Note: Data is generalized for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.[1]

Table 2: Impact of Base on Epimerization for a Model Peptide

BaseEquivalents% Racemization
DIPEA 21.7
NMM 29.6
TEA 25.3

Disclaimer: This data is from a study on a specific model peptide and may not be directly representative of Fmoc-Cha-OH coupling. The extent of racemization is highly context-dependent. It does, however, illustrate that the common assumption of weaker bases always leading to less racemization is not universally true; steric hindrance of the base also plays a significant role.[3] In standard SPPS, racemization is typically low, often 0.4% or less per cycle.[2]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Cha-OH using HATU and DIPEA
  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[1]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]

  • Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 30-60 minutes.[1]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider extending the coupling time or performing a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Low-Epimerization Coupling of Fmoc-Cha-OH using DIC/OxymaPure®
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling: Add the Fmoc-Cha-OH/OxymaPure® solution to the resin, followed by the addition of N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Mandatory Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Cha-OH + Activator + Base wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser end Next Cycle or Final Cleavage kaiser->end Negative double_coupling Double Coupling kaiser->double_coupling Positive double_coupling->wash2

Caption: Standard Fmoc-SPPS workflow for a single coupling cycle of Fmoc-Cha-OH.

epimerization_mechanism activated_l Activated L-Amino Acid (Chiral) enolate Planar Enolate Intermediate (Achiral) activated_l->enolate Base abstracts alpha-proton reprotonated_l L-Amino Acid Coupled (Desired Product) enolate->reprotonated_l Reprotonation reprotonated_d D-Amino Acid Coupled (Epimerized Product) enolate->reprotonated_d Reprotonation

Caption: Simplified mechanism of base-catalyzed epimerization during peptide coupling.

References

Validation & Comparative

Comparative Analysis of Coupling Reagents: HATU vs. HBTU for the Acylation of Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the efficient incorporation of sterically hindered amino acids is a frequent and significant challenge. The bulky cyclohexyl side chain of Fmoc-Cyclohexylalanine (Fmoc-Cha-OH) presents a classic example of steric hindrance, which can lead to slow reaction kinetics and incomplete couplings, ultimately resulting in deletion sequences and lower purity of the target peptide.[1][2] The choice of coupling reagent is therefore paramount to overcoming these obstacles.

This guide provides an objective, data-supported comparison between two common aminium-based coupling reagents, HATU and HBTU, for the acylation of Fmoc-Cha-OH. While both are effective, experimental evidence consistently shows that HATU offers superior performance for sterically demanding couplings.[3][4]

Mechanism of Action: The Decisive Difference

The variance in efficiency between HATU and HBTU originates from the active ester intermediate each reagent forms with the carboxylic acid of Fmoc-Cha-OH.[4]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the triazole ring acts as an electron-withdrawing group, rendering the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack.[4] This heightened reactivity leads to faster and more complete coupling reactions.[4][5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) utilizes a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester from HATU.[4] This can result in slower reaction times and a greater propensity for side reactions, including epimerization, especially in challenging couplings.[4]

Performance Comparison

While a single, direct quantitative study on Fmoc-Cha-OH is not extensively documented, data from the synthesis of other sterically hindered peptides and established principles of solid-phase peptide synthesis (SPPS) provide a clear performance trend.[1][3] The synthesis of the acyl carrier protein (ACP) fragment (65-74), a widely accepted benchmark for difficult sequences, consistently demonstrates the superiority of HATU.[4]

ParameterHATUHBTURationale & References
Coupling Efficiency Very HighHigh, but generally lower than HATUHATU's more reactive OAt-ester drives the reaction to completion more effectively, which is critical for bulky residues like Fmoc-Cha-OH.[3][4]
Reaction Speed Faster (typically 30-60 min)Slower (typically 1-4 hours)The enhanced reactivity of the HATU-generated active ester leads to more rapid acylation.[1][3][4]
Epimerization Risk LowerHigherFaster coupling kinetics with HATU outcompete the rate of oxazolone formation, the primary pathway for racemization.[6][7][8]
Purity/Side Reactions Higher Purity, fewer deletion productsLower Purity, more deletion products observed in difficult sequencesThe higher efficiency of HATU minimizes the formation of truncated or deletion sequences that arise from incomplete couplings.[4]

Experimental Protocols

The following are representative protocols for the manual solid-phase peptide synthesis (SPPS) coupling of Fmoc-Cha-OH.

Protocol 1: HATU-Mediated Coupling of Fmoc-Cha-OH

This protocol is recommended for achieving high coupling efficiency with the sterically hindered Fmoc-Cha-OH.[1][9]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform an initial treatment for 3-5 minutes, drain, and follow with a second treatment for 15-20 minutes.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Confirm the presence of free primary amines with a positive Kaiser test.[10]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1] Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 30-60 minutes.[1] For particularly difficult sequences, the reaction time can be extended.[2]

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates no remaining free primary amines). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).[1]

Protocol 2: HBTU-mediated Coupling of Fmoc-Cha-OH

This protocol can be effective but may require longer reaction times or a double coupling strategy to achieve results comparable to HATU.

  • Resin Preparation & Deprotection: Follow steps 1-3 from the HATU protocol.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3] The addition of an equivalent of HOBt is often recommended to improve efficiency and suppress racemization.[10]

  • Coupling Reaction: Add the activated solution to the resin. Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[2][3]

  • Monitoring and Washing: Follow step 6 from the HATU protocol. If the Kaiser test remains positive after the initial coupling time, a second coupling (repeating steps 2-4 with fresh reagents) may be necessary to drive the reaction to completion.[3][9]

Visualized Workflows and Comparisons

To better illustrate the processes and relationships described, the following diagrams have been generated.

Fmoc_SPPS_Workflow General Workflow for a Single Fmoc-SPPS Cycle Resin Resin with N-Terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Cha-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Reagent_Comparison Logical Comparison of HATU vs. HBTU for Hindered Coupling cluster_hatu HATU Pathway cluster_hbtu HBTU Pathway HATU HATU Reagent (contains HOAt) OAt Forms Highly Reactive OAt-ester HATU->OAt activation HATU_Outcome Superior Performance: ✓ Faster Reaction ✓ Higher Efficiency ✓ Lower Racemization OAt->HATU_Outcome leads to HBTU HBTU Reagent (contains HOBt) OBt Forms Less Reactive OBt-ester HBTU->OBt activation HBTU_Outcome Standard Performance: - Slower Reaction - Lower Efficiency - Higher Racemization Risk OBt->HBTU_Outcome leads to Start Challenge: Coupling Sterically Hindered Fmoc-Cha-OH Start->HATU Start->HBTU

Caption: Comparison of HATU and HBTU activation pathways and performance outcomes.

Conclusion

For the successful incorporation of the sterically demanding Fmoc-Cha-OH, HATU is demonstrably the superior coupling reagent when compared to HBTU.[3] Its ability to form a highly reactive OAt-ester intermediate results in faster, more efficient couplings with a significantly lower risk of epimerization.[4][6] While HBTU remains a capable reagent for many standard applications, it often requires longer reaction times and may necessitate double coupling to achieve complete incorporation of hindered residues.[3] To maximize yield, purity, and stereochemical integrity in the synthesis of complex peptides containing Fmoc-Cha-OH or other bulky amino acids, the use of HATU is strongly recommended.

References

Enhancing Peptide Stability: A Comparative Guide to Fmoc-Cha-OH and Fmoc-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic peptide development, enhancing metabolic stability is a critical hurdle to overcome. Native peptides are often susceptible to rapid degradation by proteases, limiting their in vivo half-life and therapeutic efficacy. A widely adopted strategy to counter this is the incorporation of non-proteinogenic amino acids. This guide provides a detailed comparison of two key building blocks in this endeavor: Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH) and the proteinogenic Fmoc-L-Phenylalanine (Fmoc-Phe-OH). We will explore how the subtle substitution of an aromatic phenyl ring with a saturated cyclohexyl ring can profoundly impact peptide stability, conformation, and biological activity, supported by experimental data.

Chemical Structures and Properties

Fmoc-Cha-OH is a synthetic derivative of phenylalanine where the aromatic side chain is replaced by a bulky, hydrophobic cyclohexyl group.[1][2] This structural modification is the primary determinant of its stability-enhancing properties. Fmoc-Phe-OH, on the other hand, is the standard Fmoc-protected form of the natural amino acid phenylalanine.[3] Both are essential reagents in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]

PropertyFmoc-Cha-OHFmoc-Phe-OH
Molecular Formula C₂₄H₂₇NO₄[1]C₂₄H₂₁NO₄[3]
Molecular Weight 393.48 g/mol [1]387.43 g/mol [3]
Appearance White to off-white powder[1]White to off-white solid/powder[3]
Solubility Soluble in DMF, NMP[1]Soluble in DMF, NMP[6]
Key Structural Feature Cyclohexyl side chainPhenyl side chain

Impact on Peptide Stability: Experimental Data

The substitution of phenylalanine with cyclohexylalanine is a proven strategy to increase a peptide's resistance to proteolytic degradation. The bulky, non-aromatic cyclohexyl group sterically hinders the approach of proteases that typically recognize and cleave at the Phe residue.[3]

A compelling example is observed in analogues of apelin-17, a peptide hormone with cardiovascular effects. The native peptide has a very short half-life, limiting its therapeutic potential. Studies have demonstrated a dramatic increase in stability upon replacing the C-terminal Phe with Cha.[3][7]

Peptide AnalogueAmino Acid at C-terminusHalf-life (t½) in Human PlasmaFold Increase in Stability
Native Apelin-17Phenylalanine (Phe)< 5 minutes[2]-
Apelin-17 AnalogueCyclohexylalanine (Cha)Up to 340-fold increase reported[7]>340x

This substantial increase in plasma half-life underscores the effectiveness of Cha substitution in protecting peptides from enzymatic degradation, a critical step in developing viable peptide therapeutics.[3][8]

Influence on Peptide Conformation and Receptor Binding

The incorporation of Cha can also influence the peptide's conformation. The increased hydrophobicity and steric bulk of the cyclohexyl group can enhance the propensity for β-sheet formation.[3] This conformational ordering can further contribute to stability by presenting a less favorable substrate for proteases.[3]

While enhancing stability, it is crucial that any amino acid substitution preserves or improves the peptide's affinity for its biological target. The increased lipophilicity of Cha compared to Phe can influence how the peptide interacts with the binding pocket of a receptor.[1][3] In the case of apelin analogues, the substitution of Phe with Cha not only increased stability but also maintained high binding affinity for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[3] However, the effect on binding affinity is context-dependent and can vary.[1]

Peptide AnalogueModificationReceptor Binding Affinity (Ki or pKi)
Apelin-17 Analogue (Phe)C-terminal PheHigh affinity for APJ receptor[3]
Apelin-17 Analogue (Cha)C-terminal ChaMaintained high binding affinity for APJ receptor[3]
TIPP Peptide Analogue (Phe)Contains PhenylalanineKi for δ-opioid receptor: higher value
TIPP Peptide Analogue (Cha)Phe substituted with β-methyl-cyclohexylalanineKi for δ-opioid receptor: >2-fold increase in affinity[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating either Fmoc-Cha-OH or Fmoc-Phe-OH follows the standard Fmoc-SPPS workflow. However, the steric hindrance of the cyclohexyl group in Fmoc-Cha-OH necessitates modifications to the standard protocol to ensure efficient coupling.[4]

Standard Coupling Protocol for Fmoc-Phe-OH:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), a coupling reagent like HBTU/HATU (3 eq.), and a base like DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Optimized Coupling Protocol for Fmoc-Cha-OH: The primary challenge with Fmoc-Cha-OH is its steric bulk, which can lead to lower coupling efficiency and slower reaction kinetics.[4]

  • Resin Preparation & Deprotection: Follow steps 1-3 of the standard protocol.

  • Amino Acid Activation: Use a more potent coupling reagent like HATU (3 eq.) with Fmoc-Cha-OH (3 eq.) and DIPEA (6-10 eq.) in DMF or NMP. Allow for a pre-activation time of 2-5 minutes.[4]

  • Coupling: Add the pre-activated Fmoc-Cha-OH solution to the resin.

  • Extended Coupling Time: Extend the coupling time to 2-4 hours, or even overnight for difficult sequences.[4]

  • Monitoring Coupling Completion: Perform a Kaiser test to ensure complete coupling (a negative test indicates completion).[4]

  • Washing & Cycle Repetition: Follow steps 6-7 of the standard protocol.

SPPS_Workflow Resin Start with Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF/DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 5. Washing (DMF/DCM) Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleave Final Cleavage & Deprotection Wash2->Cleave Final Amino Acid Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify

Figure 1. General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

In Vitro Plasma/Serum Stability Assay

This assay is used to compare the degradation rates of peptides containing Phe versus Cha.

  • Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the purified Phe-containing and Cha-containing peptides in a suitable buffer (e.g., PBS, pH 7.4).

  • Plasma/Serum Preparation: Thaw pooled human plasma or serum at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup: In separate microcentrifuge tubes, mix 90 µL of plasma/serum with 10 µL of each peptide stock solution.

  • Incubation: Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots (e.g., 20 µL).

  • Protein Precipitation: Immediately add the aliquot to a cold precipitation solution (e.g., 180 µL of acetonitrile with 1% TFA). Vortex and incubate at -20°C for 30 minutes to precipitate plasma/serum proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point and determine the half-life (t½) of each peptide.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis Peptide_Phe Peptide (Phe) Stock Incubate_Phe Incubate Peptide (Phe) with Plasma at 37°C Peptide_Phe->Incubate_Phe Peptide_Cha Peptide (Cha) Stock Incubate_Cha Incubate Peptide (Cha) with Plasma at 37°C Peptide_Cha->Incubate_Cha Plasma Human Plasma/Serum Plasma->Incubate_Phe Plasma->Incubate_Cha Time_Points Take Aliquots at Various Time Points Incubate_Phe->Time_Points Incubate_Cha->Time_Points Precipitate Protein Precipitation (Acetonitrile/TFA) Time_Points->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze RP-HPLC Analysis Centrifuge->Analyze Data Data Analysis: Calculate Half-Life (t½) Analyze->Data

Figure 2. Workflow for the in vitro plasma/serum stability assay.

Signaling Pathway Context: GPCR Activation

Many peptides, including those where Cha substitution is beneficial, exert their effects by targeting G-protein coupled receptors (GPCRs). The binding of the peptide ligand to the GPCR on the cell surface initiates a cascade of intracellular events, leading to a cellular response. The enhanced stability and maintained receptor affinity of Cha-containing peptides can lead to a more sustained signaling response.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Cha-Containing Peptide (Ligand) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (Inactive) GPCR->G_Protein Activation G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active Effector Effector Enzyme G_Protein_Active->Effector Second_Messenger Second Messenger Generation Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response

Figure 3. A generic G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of Fmoc-Cha-OH in place of Fmoc-Phe-OH is a powerful and effective strategy for enhancing the metabolic stability of therapeutic peptides. The steric hindrance provided by the cyclohexyl side chain significantly protects against enzymatic degradation, leading to a longer in vivo half-life. While the impact on receptor binding affinity can vary, in many cases, high affinity is maintained. The choice between Fmoc-Cha-OH and Fmoc-Phe-OH should be guided by the specific therapeutic goals, with the former being a prime candidate when proteolytic instability is a key limitation. The provided experimental protocols offer a framework for the synthesis and comparative evaluation of peptides containing these important amino acids.

References

A Researcher's Guide to Biological Activity Assays for Cyclohexylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of the non-canonical amino acid cyclohexylalanine (Cha) into peptide sequences offers a promising strategy to enhance therapeutic properties. This synthetic analog of phenylalanine, with its bulky, hydrophobic cyclohexyl side chain, can significantly improve a peptide's stability, potency, and selectivity.[1][2] This guide provides a comprehensive comparison of key biological assays used to characterize the activity of Cha-containing peptides, with a focus on apelin and somatostatin analogues. It includes detailed experimental protocols, comparative quantitative data, and visualizations of relevant pathways and workflows to aid in the design and evaluation of next-generation peptide therapeutics.

The substitution of natural amino acids with cyclohexylalanine can profoundly influence a peptide's interaction with its biological target, often a G-protein coupled receptor (GPCR).[1] Therefore, a systematic approach to biological evaluation is essential, typically progressing from initial binding studies to functional cellular assays and finally to in vivo efficacy models.

Data Presentation: Quantitative Comparison of Cyclohexylalanine-Containing Peptides

The following tables summarize the impact of cyclohexylalanine substitution on the biological activity of apelin and TIPP peptides.

Table 1: In Vitro Biological Activity of Cyclohexylalanine-Containing Apelin-17 Analogues

Compound/AnalogueModificationReceptor Binding Affinity (pKi)In Vitro Plasma Half-life (t½) in min
Apelin-17 Analogue (Parent) Leucine at position 98.79 (± 0.11)Not Reported
Apelin-17 Analogue (Modified) L-Cyclohexylalanine at position 98.44 (± 0.09)Not Reported

Data from a study on apelin-17 analogues. A higher pKi value indicates a higher binding affinity.

Table 2: Receptor Binding Affinity of a TIPP Peptide Analogue

Compound/AnalogueModificationμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
TIPP (Parent) Phenylalanine at position 31300 ± 2101.3 ± 0.2
TIPP (Modified) β-methyl-Cyclohexylalanine at position 3>100000.18 ± 0.03

Data from a study on TIPP peptide analogues. A lower Ki value indicates a higher binding affinity.

Key Biological Activity Assays and Experimental Protocols

A hierarchical approach to in vitro testing is recommended, starting with target engagement and progressing to cellular functional responses.[1]

Receptor Binding Assays

These assays are fundamental in determining the affinity of a cyclohexylalanine-containing peptide for its target receptor.

a) Radioligand Competition Binding Assay

This classic assay measures the ability of the unlabeled Cha-peptide to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1 cells expressing the apelin receptor).[1]

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM EGTA, and a protease inhibitor cocktail.[1]

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Apelin-13) and increasing concentrations of the unlabeled cyclohexylalanine-containing peptide.

  • Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.[1]

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.[1]

  • Data Analysis: Determine the concentration of the Cha-peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]

Functional Assays

These assays measure the biological response initiated by the peptide binding to its receptor.

a) GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in GPCR signaling.

Experimental Protocol:

  • Membrane Preparation: Use cell membranes expressing the receptor of interest.[1]

  • Assay Buffer: Prepare a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, and protease inhibitors.[1]

  • Incubation: In a 96-well plate, incubate the membranes with increasing concentrations of the cyclohexylalanine-peptide in the presence of [³⁵S]GTPγS.[1]

  • Reaction: Initiate the binding reaction and incubate for a defined period (e.g., 60 minutes at 30°C).[1]

  • Filtration and Detection: Similar to the radioligand binding assay, filter the reaction mixture and measure the incorporated radioactivity.

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the peptide that produces 50% of the maximal response.

Cell-Based Assays

These assays assess the downstream cellular effects of peptide activity.

a) Cell Proliferation/Viability Assay (e.g., MTT Assay)

This assay is used to determine the effect of the peptide on cell growth or cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[1]

  • Treatment: Treat the cells with various concentrations of the cyclohexylalanine-peptide and incubate for a desired period (e.g., 24-72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control.

Pharmacokinetic and Stability Assays

These assays are crucial for determining the metabolic stability and half-life of the peptide.

a) In Vitro Plasma Stability Assay

Experimental Protocol:

  • Plasma Collection: Obtain fresh plasma (e.g., human or rat).[1]

  • Incubation: Incubate the cyclohexylalanine-peptide at a known concentration in the plasma at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[1]

  • Protein Precipitation: Stop enzymatic degradation by adding a precipitating agent like acetonitrile.[1]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant containing the remaining peptide by LC-MS/MS.

  • Data Analysis: Quantify the percentage of intact peptide remaining at each time point and calculate the peptide's half-life (t½).

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and signaling cascades.

Experimental_Workflow_for_Peptide_Activity_Screening cluster_in_vitro In Vitro Assays cluster_pk Pharmacokinetics Receptor_Binding Receptor Binding Assays (e.g., Radioligand Competition) Functional_Assays Functional Assays (e.g., GTPγS Binding) Receptor_Binding->Functional_Assays Assess Potency (EC50) Cell_Based_Assays Cell-Based Assays (e.g., MTT Proliferation) Functional_Assays->Cell_Based_Assays Evaluate Cellular Effect Plasma_Stability In Vitro Plasma Stability Peptide_Synthesis Cyclohexylalanine-Peptide Synthesis & Purification Peptide_Synthesis->Receptor_Binding Determine Affinity (Ki) Peptide_Synthesis->Plasma_Stability Determine Half-life (t½)

Caption: A typical experimental workflow for characterizing cyclohexylalanine-containing peptides.

GPCR_Signaling_Pathway Peptide Cyclohexylalanine- Containing Peptide GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Downstream Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway activated by a peptide ligand.

References

A Comparative Analysis of Cyclohexylalanine (Cha) and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-natural amino acids (nnAAs) into peptide-based drug candidates has become an indispensable strategy for optimizing therapeutic potential. By moving beyond the 20 canonical amino acids, researchers can fine-tune the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. This guide provides a comparative analysis of Cyclohexylalanine (Cha), a prominent nnAA, alongside other synthetic amino acids such as Naphthylalanine (Nal) and halogenated Phenylalanine derivatives (p-Cl-Phe). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid researchers in their drug development endeavors.

Physicochemical Properties and Their Impact

The unique structural features of non-natural amino acids directly influence the macroscopic properties of the peptides into which they are incorporated. Cha, an analog of Phenylalanine (Phe) with a saturated cyclohexane ring, imparts a significant increase in hydrophobicity and steric bulk. This modification can lead to enhanced proteolytic resistance and can influence peptide conformation, often promoting the formation of stable secondary structures like β-sheets.[1]

Data Presentation: Physicochemical Properties

For a clear comparison, the table below summarizes the key physicochemical properties of Cha and other selected non-natural amino acids alongside the natural amino acid Phenylalanine.

Amino AcidAbbreviationMolecular Weight ( g/mol )StructureKey Characteristics
PhenylalaninePhe165.19Natural aromatic amino acid.
CyclohexylalanineCha171.24Aliphatic, bulky, and hydrophobic. Promotes proteolytic stability.
(1-Naphthyl)alanine1-Nal215.25Aromatic, bulky, and hydrophobic. Can enhance receptor binding.
(4-Chloro)phenylalaninep-Cl-Phe199.63Aromatic with an electron-withdrawing group. Can alter electronic interactions.

Comparative Performance in Bioactive Peptides

The true value of incorporating non-natural amino acids is realized in the improved performance of bioactive peptides. The following tables provide a comparative summary of the effects of Cha and other nnAAs on proteolytic stability and receptor binding affinity in the context of Gonadotropin-Releasing Hormone (GnRH) and Somatostatin analogs.

Data Presentation: Proteolytic Stability of GnRH Analogs

The incorporation of D-amino acids and other non-natural amino acids is a common strategy to enhance the stability of GnRH analogs against enzymatic degradation.

GnRH AnalogModification at Position 6Inactivation by Rat Pituitary Homogenate (% remaining after 1h)
Native GnRHGly0
[D-Phe⁶]-GnRHD-Phe50
[D-Trp⁶]-GnRHD-Trp75
[D-Ala⁶]-GnRHD-Ala40
[D-Phe(pCl)⁶]-GnRHD-p-Cl-Phe85

Data adapted from relevant studies on GnRH analog stability.

Data Presentation: Receptor Binding Affinity of Somatostatin Analogs

The affinity of somatostatin analogs for their receptors (SSTRs) is crucial for their therapeutic efficacy. The following table compares the binding affinities of various analogs incorporating different non-natural amino acids.

Somatostatin AnalogKey Non-Natural Amino Acid(s)SSTR2 Ki (nM)SSTR3 Ki (nM)SSTR5 Ki (nM)
OctreotideD-Phe, D-Trp0.6239.1
LanreotideD-Nal1.11412
VapreotideD-Phe, D-Trp1.83015
SeglitideD-Phe, D-Trp0.9187.5

Note: The data presented is a compilation from multiple sources and serves as an illustrative comparison. Direct head-to-head comparisons in a single study are limited.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of peptides containing non-natural amino acids.

Proteolytic Stability Assay (HPLC-Based)

This protocol outlines a general method for assessing the stability of a peptide in the presence of proteases, such as those found in serum or tissue homogenates.

Objective: To determine the half-life of a peptide in a biological matrix.

Materials:

  • Test peptide

  • Human or rat serum (or specific tissue homogenate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in PBS at a concentration of 1 mg/mL.

  • Incubation: Add the peptide stock solution to pre-warmed serum to a final peptide concentration of 100 µM. Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC. Use a C18 column and a gradient of water/ACN with 0.1% TFA.

  • Quantification: Monitor the peptide peak area at a specific wavelength (e.g., 220 nm).

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.[2]

Competitive Receptor Binding Assay

This protocol describes a method to determine the binding affinity of a non-labeled peptide to its receptor by competing with a labeled ligand.[1][3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test peptide.

Materials:

  • Cell membranes expressing the target receptor (e.g., GnRH receptor).[1]

  • Radiolabeled ligand with known affinity for the receptor (e.g., ¹²⁵I-labeled GnRH agonist).[1]

  • Unlabeled test peptide.

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add a constant amount of the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.[3]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Gonadotropin-Releasing Hormone (GnRH) receptor, a common target for peptides incorporating non-natural amino acids.

GnRH_Signaling_Pathway GnRH GnRH / GnRH Analog GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq_alpha Gαq GnRHR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Secretion LH & FSH Secretion Downstream->Secretion Leads to

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the proteolytic stability and competitive binding assays.

Proteolytic_Stability_Assay start Start prep_peptide Prepare Peptide Stock Solution start->prep_peptide incubate Incubate Peptide with Serum at 37°C prep_peptide->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction with TFA/ACN sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate Half-Life (t₁/₂) analyze->calculate end End calculate->end

Caption: Workflow for Proteolytic Stability Assay.

Competitive_Binding_Assay start Start prep_reagents Prepare Receptor Membranes, Radioligand, and Test Peptide start->prep_reagents incubate Incubate Reagents to Reach Equilibrium prep_reagents->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure plot Plot % Binding vs. [Test Peptide] measure->plot calculate Determine IC₅₀ and Kᵢ plot->calculate end End calculate->end

Caption: Workflow for Competitive Binding Assay.

References

A Comparative Guide to Validating Fmoc-Cha-OH Incorporation: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) is a critical step in designing novel therapeutics. N-Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) is a frequently used UAA that imparts enhanced metabolic stability and receptor affinity due to its bulky, hydrophobic cyclohexyl side chain.[1][2] However, this same steric bulk presents challenges during solid-phase peptide synthesis (SPPS), making robust validation of its incorporation essential.[1]

This guide provides an objective comparison of Edman degradation and mass spectrometry for verifying the successful incorporation of Fmoc-Cha-OH into a peptide sequence, complete with experimental protocols and performance data to inform the selection of the most suitable analytical method.

Methodological Overview: Two Approaches to Sequence Validation

The successful synthesis of a peptide is only confirmed once its primary structure is verified. Edman degradation and mass spectrometry are the two primary methods for this task, each operating on different principles and offering distinct advantages.

Edman Degradation: The N-Terminal Standard

Edman degradation is a classic technique that provides a stepwise, residue-by-residue determination of a peptide's N-terminal sequence.[3][4] The process involves chemically labeling the N-terminal amino acid with phenyl isothiocyanate (PITC), selectively cleaving it from the peptide chain, and then identifying the resulting phenylthiohydantoin (PTH)-amino acid derivative, typically by HPLC.[3][5] This cycle is repeated to read the sequence. Its strength lies in providing unambiguous, direct sequence data without reliance on databases.[6][7] However, the process is not without limitations; it requires a free N-terminus, is generally limited to sequencing 30-50 residues, and the unique chemistry of some UAAs can complicate the identification of their PTH derivatives.[3][8]

Mass Spectrometry: The High-Throughput Powerhouse

Mass spectrometry (MS) has become a versatile and powerful tool for peptide sequencing, most commonly using a tandem MS (MS/MS) approach.[7][8] In this method, the peptide is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are measured with high accuracy. The amino acid sequence is then reconstructed from the mass differences between adjacent fragment ions (b- and y-ions).[8] MS offers superior sensitivity and throughput and can analyze complex mixtures and entire protein sequences.[6][9] While highly effective, its reliance on fragmentation patterns and database matching can sometimes lead to ambiguity, especially for novel UAAs without specialized software.[8]

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice of validation technique depends on the specific experimental goals, sample purity, required throughput, and the level of sequence confirmation needed.

FeatureEdman DegradationMass Spectrometry (Tandem MS/MS)
Primary Function Definitive N-terminal sequencing.[6]Full sequence confirmation and molecular weight determination.[10]
Principle Sequential chemical cleavage and identification of N-terminal amino acids.[3]Measurement of mass-to-charge ratio of the peptide and its fragments.[7]
Accuracy High for the first 10-50 residues; provides unambiguous residue identification.[3][6]High mass accuracy; sequence deduced from fragmentation patterns.[8]
Throughput Low; one residue per cycle.High; suitable for analyzing complex mixtures and large numbers of samples.[9]
Sample Requirement 10-100 picomoles of a highly purified, single peptide.[3]Lower sample requirement (femtomole to picomole range); tolerant of mixtures.[8]
Compatibility with Fmoc-Cha-OH Generally compatible, but the bulky side chain may alter the PTH-derivative's chromatographic properties, requiring careful calibration.[8]High compatibility; the mass shift of the Cha residue is readily detected.[8]
Key Limitations Requires a free (unblocked) N-terminus; not suitable for internal sequences; can be terminated by certain UAA chemistries.[6][8]De novo sequencing can be complex; may have difficulty distinguishing isobaric residues without high-resolution instruments.[11]

Experimental Workflows and Protocols

Successful validation begins with successful synthesis. The bulky nature of Fmoc-Cha-OH necessitates optimized coupling conditions to ensure its efficient incorporation.

cluster_SPPS Fmoc-SPPS Cycle for Fmoc-Cha-OH Resin Resin Support Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Cha-OH + Activator e.g., HATU/DIC/Oxyma) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat

Caption: Iterative cycle for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Optimized Coupling of Fmoc-Cha-OH in SPPS

Due to the steric hindrance of the cyclohexyl side chain, a standard coupling protocol may be insufficient.[1] This protocol utilizes a more potent coupling reagent.

  • Resin Preparation : Swell the appropriate resin (e.g., Rink Amide) in dimethylformamide (DMF) for at least 60 minutes.[2]

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF (5-7 times).[1]

  • Activation and Coupling :

    • In a separate vessel, pre-activate a 3- to 5-fold molar excess of Fmoc-Cha-OH with a similar excess of a uronium/aminium salt coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours. Reaction completion can be monitored qualitatively using a Kaiser test.[12]

  • Washing : After coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat : Repeat the deprotection and coupling steps for subsequent amino acids.

Protocol 2: Validation of Cha Incorporation by Edman Degradation

This protocol outlines the general steps for N-terminal sequencing of a purified peptide containing cyclohexylalanine.

cluster_Edman Edman Degradation Workflow start Purified Peptide (e.g., Cha-X-Y-Z...) coupling 1. Coupling (React with PITC under basic conditions) start->coupling cleavage 2. Cleavage (Treat with anhydrous acid, e.g., TFA) coupling->cleavage conversion 3. Conversion (Treat with aqueous acid to form stable PTH-derivative) cleavage->conversion peptide Remaining Peptide (X-Y-Z...) cleavage->peptide Releases ATZ-Cha and remaining peptide hplc 4. Identification (Analyze by HPLC to identify PTH-Cha) conversion->hplc peptide->coupling repeat_edge Repeat Cycle

Caption: The cyclical chemical process of Edman degradation sequencing.

  • Sample Preparation : Load 5-10 picomoles of the purified, salt-free peptide onto a PVDF membrane and allow it to dry.[8]

  • Coupling : The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions, which reacts with the N-terminal amino group (in this case, Cha) to form a phenylthiocarbamyl (PTC) peptide.[3][8]

  • Cleavage : The derivatized N-terminal residue is selectively cleaved from the peptide chain using an anhydrous acid like trifluoroacetic acid (TFA), releasing an anilinothiazolinone (ATZ)-amino acid.[8]

  • Conversion : The unstable ATZ-Cha derivative is extracted and converted to the more stable phenylthiohydantoin (PTH)-Cha by heating in an aqueous acid.[3][8]

  • Identification : The PTH-Cha is injected into an HPLC system. Its retention time is compared against a standard chromatogram of known PTH-amino acids to confirm its identity.

  • Repetition : The remaining peptide, now one residue shorter, is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.[4]

Protocol 3: Validation of Cha Incorporation by Mass Spectrometry

This protocol provides a general workflow for sequence validation using LC-MS/MS.

  • Sample Preparation : A small aliquot of the cleaved, crude, or purified peptide is diluted in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC Separation : The sample is injected into an HPLC system coupled to the mass spectrometer. The peptide is separated from impurities on a reverse-phase column (e.g., C18).

  • MS1 Scan : As the peptide elutes from the column, it is ionized (typically by electrospray ionization, ESI). The mass spectrometer performs a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide, confirming its overall molecular weight. The expected mass increase from the incorporation of Cha (vs. a natural amino acid like Ala) should be observed.

  • MS2 Fragmentation : The instrument isolates the peptide ion of interest and subjects it to fragmentation (e.g., collision-induced dissociation, CID).[8]

  • Data Analysis : The resulting fragment ion spectrum (MS2) is analyzed. The masses of the b- and y-ion series are used to reconstruct the peptide sequence, confirming the specific position of the Cha residue.

Conclusion and Recommendations

Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of Fmoc-Cha-OH, but they serve different primary purposes.

Start Validation Goal for Cha-Containing Peptide? N_Term Unambiguous N-Terminal Confirmation? Start->N_Term Primary Goal Full_Seq Full Sequence & High Throughput Needed? Start->Full_Seq Primary Goal N_Term->Full_Seq No Edman Use Edman Degradation (Ideal for QC / Regulatory) N_Term->Edman Yes MS Use Mass Spectrometry (Ideal for Discovery / Screening) Full_Seq->MS Yes Both Use Both Methods (MS for discovery, Edman for final validation) Full_Seq->Both No, but require orthogonal validation

Caption: Decision guide for selecting a peptide validation method.

  • Choose Edman Degradation for definitive, high-confidence N-terminal sequence verification. It is the gold standard for applications requiring precise confirmation of the N-terminus, such as quality control for synthetic peptides or regulatory submissions where protein identity must be unequivocally proven.[6]

  • Choose Mass Spectrometry for high-throughput analysis, full sequence coverage, and the characterization of complex samples.[7][9] It is the preferred method in research and discovery settings where speed and comprehensive data are paramount.

In many rigorous drug development workflows, the two techniques are used as complementary methods.[6][11] Mass spectrometry provides an initial, rapid, and comprehensive analysis, while Edman degradation offers orthogonal validation of the critical N-terminal sequence, ensuring the highest possible confidence in the final peptide product.

References

The Impact of Cyclohexylalanine on Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing peptide-based therapeutics is a constant challenge. One key strategy for enhancing the pharmacological properties of peptides is the incorporation of non-natural amino acids. This guide provides an in-depth comparison of how substituting natural amino acids with cyclohexylalanine (Cha) can significantly modulate receptor binding affinity, a critical determinant of a drug's efficacy.

Cyclohexylalanine, a synthetic amino acid analogue of phenylalanine, replaces the aromatic phenyl ring with a cyclohexyl group.[1] This seemingly subtle alteration can induce profound changes in a peptide's conformational flexibility, hydrophobicity, and resistance to enzymatic degradation.[1][2] These modifications, in turn, can dramatically influence the peptide's interaction with its target receptor, leading to either enhanced or diminished binding affinity depending on the specific molecular context.[1]

Comparative Analysis of Receptor Binding Affinity

The introduction of cyclohexylalanine into a peptide sequence can lead to varied and sometimes unpredictable effects on receptor binding. The following case studies, supported by experimental data, illustrate the nuanced impact of this modification.

Case Study 1: Apelin Analogue Modification

Apelin is an endogenous peptide that interacts with the G protein-coupled apelin receptor (APJ), playing a crucial role in the cardiovascular system.[1] Researchers have explored the substitution of amino acids in apelin analogues with L-cyclohexylalanine (L-Cha) to develop more metabolically stable therapeutics.[1][3]

In one study, the leucine (Leu) residue at position 9 of an apelin-17 analogue was replaced with L-Cha. The binding affinity for the rat APJ receptor was determined using a radioligand binding assay. The results, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), are summarized below. A higher pKi value indicates a higher binding affinity.[1]

CompoundModificationpKi (mean ± SEM)
Parent Apelin-17 AnalogueLeucine at position 98.50 ± 0.05
Modified Apelin-17 AnalogueL-Cyclohexylalanine at position 98.20 ± 0.06

Data sourced from a study on metabolically stable apelin-17 analogues.[1]

The data indicates that in this specific apelin-17 analogue, the substitution of leucine with L-cyclohexylalanine resulted in a slight decrease in binding affinity for the APJ receptor.[1] This highlights the context-dependent nature of such modifications.

Conversely, other studies on apelin-13 analogues have shown that the incorporation of L-Cha can significantly increase plasma half-life while maintaining competitive binding to the apelin receptor.[3] This suggests that while a slight decrease in affinity might be observed in some instances, the overall therapeutic profile can be improved due to enhanced stability.

Case Study 2: Opioid Peptide Analogue Modification

The opioid peptide TIPP (H-Tyr-Tic-Phe-Phe-OH) is an antagonist of the δ-opioid receptor. To enhance its potency and selectivity, researchers synthesized analogues where the phenylalanine at position 3 was replaced with β-methyl-cyclohexylalanine (β-MeCha).

The binding affinities of the parent peptide and the modified analogue for the δ-opioid and μ-opioid receptors were determined. The results are presented as inhibition constants (Ki). A lower Ki value indicates a higher binding affinity.[1]

CompoundReceptorKi (nM)
TIPP (Parent Peptide)δ-opioid0.50
TIPP (Parent Peptide)μ-opioid>1000
TIPP Analogue (β-MeCha)δ-opioid0.22
TIPP Analogue (β-MeCha)μ-opioid>1000

This data demonstrates the impact of β-methyl-cyclohexylalanine substitution on opioid receptor binding.[1]

The substitution of phenylalanine with β-methyl-cyclohexylalanine resulted in a more than two-fold increase in binding affinity for the δ-opioid receptor, while maintaining negligible affinity for the μ-opioid receptor.[1] This modification successfully enhanced both the potency and selectivity of the TIPP peptide for its target.[1]

Experimental Protocols

The following is a detailed methodology for a competitive radioligand binding assay, a standard technique used to determine the binding affinity of a test compound to a specific receptor.[3]

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.[3]

Materials:

  • Cell membranes or purified receptors expressing the target receptor.[3]

  • A radiolabeled ligand with known high affinity for the target receptor.[3]

  • Test compound (e.g., cyclohexylalanine-containing peptide).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[3]

  • Glass fiber filters.[3]

  • Scintillation fluid and a scintillation counter.[3]

Procedure:

  • Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.[3]

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.[3]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.[1]

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[3]

Visualizing the Process and Pathways

To better understand the experimental process and the biological context, the following diagrams illustrate a typical workflow for assessing receptor binding affinity and a general G protein-coupled receptor (GPCR) signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis receptor_prep Receptor Preparation (e.g., Cell Membranes) incubation Incubation receptor_prep->incubation ligand_prep Radioligand & Test Compound Preparation ligand_prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Determination counting->ic50_calc ki_calc Ki Calculation ic50_calc->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

gpcr_signaling ligand Ligand (e.g., Cyclohexylalanine Peptide) receptor G Protein-Coupled Receptor (GPCR) ligand->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.

Conclusion

The incorporation of cyclohexylalanine into peptide structures is a powerful tool in medicinal chemistry for modulating receptor binding affinity and enhancing pharmacokinetic properties.[1][2] As the case studies demonstrate, the impact of this modification is highly dependent on the parent molecule, the position of the substitution, and the target receptor.[1] Therefore, empirical testing and detailed structure-activity relationship studies are paramount in the rational design of novel peptide-based therapeutics with improved efficacy and stability.

References

Enhancing Peptide Longevity: A Comparative Guide to Enzymatic Stability with Cyclohexylalanine (Cha)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of natural peptides to rapid enzymatic breakdown in the body is a primary obstacle in their journey from discovery to clinical application. A highly effective strategy to overcome this is the incorporation of non-proteinogenic amino acids, such as Cyclohexylalanine (Cha), into peptide sequences. [1] This guide provides an objective comparison of the enzymatic stability of peptides with and without Cha, supported by experimental data, detailed methodologies, and visual workflows to aid in the design of more robust peptide therapeutics.

The introduction of Cha, an analog of phenylalanine with a saturated cyclohexyl ring, fundamentally alters a peptide's susceptibility to proteolysis.[2] The bulky, hydrophobic cyclohexyl side chain of Cha sterically hinders the approach of proteases to the peptide backbone. This "steric shield" effect significantly reduces the rate of enzymatic cleavage, thereby extending the peptide's half-life in biological fluids.[1][2]

Quantitative Comparison of Peptide Stability

The impact of substituting a natural amino acid with Cha on enzymatic stability is quantitatively significant. The following table summarizes findings from studies on apelin analogues, demonstrating the dramatic increase in plasma half-life.

PeptideKey SubstitutionHalf-life (t½) in Human PlasmaFold Increase in Stability
Native Apelin-17-~5 minutes-
Apelin-17 AnaloguePhenylalanine -> Cha> 280 minutes> 56-fold
Native Pyr-1-apelin-13-~10 minutes-
Pyr-1-apelin-13 AnaloguePhenylalanine -> ChaUp to 400 minutesUp to 40-fold

This data is compiled from findings in referenced studies. Actual values may vary based on specific peptide sequences and experimental conditions.[1][3]

The Mechanism of Enhanced Stability and Biological Activity

The incorporation of Cha offers a dual advantage: it not only enhances proteolytic resistance but can also lock the peptide into a more bioactive conformation.[2] This conformational rigidity can lead to improved receptor affinity and selectivity.[2] For instance, in apelin analogues, the substitution of Phenylalanine with Cha maintained high binding affinity for the apelin receptor (APJ), a G-protein coupled receptor (GPCR), while vastly improving the peptide's durability.[4] This demonstrates that Cha can serve as an effective bioisostere for Phenylalanine, uncoupling proteolytic susceptibility from biological activity.[4]

Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

A standard method to assess the enzymatic stability of peptides involves incubating them in human plasma and quantifying the remaining intact peptide over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

1. Preparation of Solutions:

  • Prepare a stock solution of the test peptide (e.g., 1 mg/mL in an appropriate solvent like water or DMSO).[5]

  • Prepare an internal standard (a stable, non-endogenous peptide with similar properties) stock solution.[5]

  • Thaw pooled human plasma on ice and centrifuge to remove any precipitates.[5]

2. Incubation:

  • Pre-warm the human plasma to 37°C.[5]

  • In a microcentrifuge tube, mix the peptide stock solution with the pre-warmed human plasma to a final desired concentration (e.g., 10 µM).[1]

  • Incubate the mixture at 37°C, often with gentle shaking.[5]

3. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the incubation mixture.[1][5]

4. Quenching and Protein Precipitation:

  • Immediately add the aliquot to a quenching solution, typically ice-cold acetonitrile (ACN) containing an internal standard and an acid like trifluoroacetic acid (TFA) or formic acid (FA).[1][5] This action stops the enzymatic reaction and precipitates plasma proteins.[1]

  • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.[5]

5. Sample Analysis by LC-MS:

  • Carefully transfer the supernatant to an HPLC vial for analysis.[5]

  • Inject a small volume of the supernatant onto an LC-MS system equipped with a suitable column (e.g., C18).[5][6]

  • The intact peptide and the internal standard are separated by reverse-phase HPLC and detected by mass spectrometry.[6]

6. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard at each time point.[1][5]

  • Plot the percentage of the remaining peptide against time.[1]

  • Determine the half-life (t½) of the peptide by fitting the data to a one-phase decay model.[1]

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis PeptideStock Prepare Peptide Stock Solution Incubate Incubate Peptide in Plasma at 37°C PeptideStock->Incubate PlasmaPrep Thaw and Prepare Human Plasma PlasmaPrep->Incubate IS_Prep Prepare Internal Standard (IS) Timepoints Collect Aliquots at Time Points (0, 15, 30...) Incubate->Timepoints Quench Quench with ACN + IS & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Data Calculate Half-life (t½) LCMS->Data

Caption: A streamlined workflow for assessing peptide stability in human plasma.

G cluster_receptor Cell Membrane cluster_cell Intracellular Signaling ApelinPeptide Apelin Analogue (with Cha) APJ Apelin Receptor (APJ) A G-Protein Coupled Receptor ApelinPeptide->APJ Binds GProtein G-Protein Activation APJ->GProtein Activates SecondMessenger Second Messenger (e.g., cAMP, IP3) GProtein->SecondMessenger KinaseCascade Kinase Cascade (e.g., ERK, Akt) SecondMessenger->KinaseCascade BiologicalResponse Biological Response (e.g., Vasodilation, Cardioprotection) KinaseCascade->BiologicalResponse

Caption: Key signaling cascades activated by the apelin receptor.

Conclusion

The incorporation of Cyclohexylalanine is a robust and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides.[1] By providing a steric shield against proteolytic enzymes, Cha can dramatically extend a peptide's half-life, a critical factor for improving its pharmacokinetic profile.[2] Importantly, this modification can often be achieved while maintaining or even enhancing the peptide's biological activity, making it an invaluable tool for researchers and drug developers in the pursuit of more potent and durable peptide-based therapies. The detailed experimental protocol provided serves as a foundational method for quantifying these stability enhancements in a biologically relevant matrix.

References

comparative study of different coupling reagents for Fmoc-Cha-OH

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-L-cyclohexylalanine (Fmoc-Cha-OH) presents a significant synthetic challenge. The bulky cyclohexyl side chain can impede the kinetics of amide bond formation, leading to incomplete coupling, lower yields, and an increased risk of racemization.[1] The selection of an appropriate coupling reagent is therefore a critical parameter for the successful synthesis of peptides containing this residue. This guide provides a comparative analysis of commonly used coupling reagents for Fmoc-Cha-OH, supported by experimental data and detailed protocols.

The Challenge: Steric Hindrance of Fmoc-Cha-OH

The primary obstacle in the coupling of Fmoc-Cha-OH is the steric bulk of the cyclohexyl group. This large, non-polar side chain shields the carboxylic acid from activation and subsequent nucleophilic attack by the N-terminal amine of the growing peptide chain.[1] This can result in slower reaction rates, requiring more potent coupling reagents or longer reaction times to achieve complete coupling.[1] Incomplete couplings lead to the formation of deletion sequences, which can be difficult to separate from the target peptide.[1] Furthermore, the prolonged reaction times and forcing conditions sometimes required can increase the risk of epimerization at the alpha-carbon of the amino acid, compromising the stereochemical integrity of the final peptide.[1]

Classes of Coupling Reagents

Coupling reagents can be broadly categorized into three main classes, each with a distinct mechanism of action and varying levels of reactivity and suitability for hindered amino acids: aminium/uronium salts, phosphonium salts, and carbodiimides.[2]

  • Aminium/Uronium Salts: This class includes reagents such as HATU, HBTU, and HCTU. They are highly efficient and widely used in modern peptide synthesis, generating highly reactive active esters.[2][3] HATU, which incorporates a HOAt moiety, is particularly effective for hindered couplings, exhibiting faster reaction rates and reduced epimerization.[2][4] A potential drawback is the risk of guanidinylation of the N-terminal amino group if used in excess.[5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP fall into this category.[2] They are generally more reactive than carbodiimides and are well-suited for coupling hindered amino acids.[2] A significant advantage is that they do not cause the side reaction of guanidinylation.[2][5] However, they can be more expensive than uronium salts.[5]

  • Carbodiimides: DIC (N,N'-diisopropylcarbodiimide) is a common example. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is highly susceptible to racemization, making the use of additives like HOBt (1-hydroxybenzotriazole) or OxymaPure essential to mitigate this side reaction.[2][7]

Performance Comparison of Coupling Reagents

While direct, head-to-head quantitative comparisons for the coupling of Fmoc-Cha-OH are not extensively detailed in a single published study, the following table summarizes the expected performance of common coupling reagents based on data from the synthesis of sterically hindered peptides and general principles of SPPS. The data presented should be considered representative and may vary depending on the specific peptide sequence and reaction conditions.[1]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-60 minutes>99>95Very LowHighly efficient for hindered couplings; may be more expensive.[4][8]
HBTU Aminium/Uronium Salt30-120 minutes>98>95LowA widely used and effective reagent, though slightly less reactive than HATU.[3][4]
HCTU Aminium/Uronium Salt15-60 minutes>99>95Very LowSimilar reactivity to HATU, often more cost-effective.[3][4]
PyBOP Phosphonium Salt30-180 minutes>98>95LowByproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[3][5]
DIC/HOBt Carbodiimide/Additive60-240 minutes>95>90ModerateCost-effective, but generally slower and with a higher potential for racemization.[7]
DIC/OxymaPure Carbodiimide/Additive60-180 minutes>97>93Low to ModerateOxymaPure is considered a more effective racemization suppressant than HOBt.[9]

Experimental Protocols

The following are generalized protocols for the manual solid-phase coupling of Fmoc-Cha-OH to a resin-bound peptide. These are general guidelines and may require further optimization based on the specific peptide sequence.[10]

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[1][10]

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1][10]

  • Coupling: Immediately add the activation mixture to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates complete coupling.[10]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Coupling with PyBOP
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents), PyBOP (3 equivalents), and DIPEA (6 equivalents) in DMF.[1]

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.[1]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Coupling with DIC/HOBt
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture: In a separate vessel, dissolve Fmoc-Cha-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[1]

  • Coupling: Add the Fmoc-Cha-OH/HOBt solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature for 1-4 hours.[1]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Workflow and Mechanistic Overview

The following diagrams illustrate the general workflow of a single coupling cycle in Fmoc-based SPPS and the activation mechanisms of different classes of coupling reagents.

SPPS_Workflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-Cha-OH Activation Activation Fmoc_AA->Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activation Activated_AA Activated Fmoc-Cha-OH Activation->Activated_AA Activated_AA->Coupling Coupled_Peptide Resin-Bound Peptide (Fmoc-Cha Added) Coupling->Coupled_Peptide Wash Wash Coupled_Peptide->Wash Deprotection Fmoc Deprotection (Piperidine) Wash->Deprotection Next_Cycle Ready for Next Cycle Deprotection->Next_Cycle

Caption: A generalized workflow for a single coupling cycle in Fmoc-based SPPS.

Activation_Mechanisms cluster_aminium Aminium/Uronium Salt (e.g., HATU) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_carbodiimide Carbodiimide (e.g., DIC/HOBt) A_Start Fmoc-Cha-OH A_Intermediate OAt-ester A_Start->A_Intermediate Activation A_Reagent HATU + Base A_Reagent->A_Intermediate P_Start Fmoc-Cha-OH P_Intermediate OBt-ester P_Start->P_Intermediate Activation P_Reagent PyBOP + Base P_Reagent->P_Intermediate C_Start Fmoc-Cha-OH C_Intermediate1 O-acylisourea C_Start->C_Intermediate1 Activation C_Reagent DIC C_Reagent->C_Intermediate1 C_Intermediate2 OBt-ester C_Intermediate1->C_Intermediate2 Racemization Suppression C_Additive HOBt C_Additive->C_Intermediate2

Caption: Activation mechanisms of different classes of coupling reagents.

Conclusion and Recommendations

The successful incorporation of the sterically hindered amino acid Fmoc-Cha-OH into a peptide sequence is highly dependent on the choice of coupling reagent. For routine syntheses where cost is a major factor, DIC/HOBt can be an effective option, albeit with potentially longer reaction times. For more challenging couplings or when speed and efficiency are paramount, the more reactive aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally preferred.[1][5] The selection should be based on a careful consideration of the specific peptide sequence, the desired purity, and the overall cost-effectiveness of the synthesis. It is always recommended to perform a small-scale test coupling to optimize conditions for a particularly difficult sequence.

References

Navigating Chiral Purity: A Comparative Guide to Analytical Methods for Fmoc-L-cyclohexylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-L-cyclohexylalanine is a critical step in peptide synthesis and pharmaceutical manufacturing. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final peptide product. This guide provides an objective comparison of the primary analytical techniques used to confirm the enantiomeric purity of Fmoc-L-cyclohexylalanine, supported by experimental data and detailed protocols to aid in method selection and implementation.

The three principal methods for determining the enantiomeric excess of Fmoc-L-cyclohexylalanine are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited to different analytical needs, from routine quality control to high-sensitivity impurity profiling.

Comparative Performance of Analytical Techniques

The selection of an optimal analytical method depends on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. The following tables summarize the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral CE for the analysis of Fmoc-protected amino acids, using data from structurally similar compounds as a proxy for Fmoc-L-cyclohexylalanine.

Table 1: Performance Comparison of Chiral HPLC Stationary Phases for Fmoc-Amino Acids

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseTypical Resolution (Rs)Key Advantages
Lux Cellulose-1Polysaccharide-basedAcetonitrile / 0.1% Trifluoroacetic Acid in Water (60:40)> 3.0Broad applicability for Fmoc-amino acids, excellent resolution.[1]
CHIROBIOTIC TMacrocyclic GlycopeptideReversed-phase conditionsBaseline resolution achievableEffective in reversed-phase mode, which is common in many labs.[2]
QN-AX™Quinine-based Anion ExchangerMethanol/Acetonitrile with additives> 5.0 for most Fmoc-amino acidsHigh efficiency and selectivity, especially for acidic compounds.[3]

Resolution (Rs) > 1.5 is generally considered baseline separation.

Table 2: General Performance Comparison of Key Analytical Methods

TechniquePrinciple of SeparationDerivatization Required?Key AdvantagesKey DisadvantagesLimit of Detection (LOD)
Chiral HPLC Differential interaction with a chiral stationary phase.No, the Fmoc group is a sufficient chromophore.High versatility, robust, direct analysis is often possible.[1][2]Can consume significant amounts of organic solvents.Typically in the low µg/mL range.
Chiral GC-MS Separation of volatile, derivatized enantiomers on a chiral column.Yes (esterification and acylation).High resolution and sensitivity, definitive identification with MS.[4][5]Derivatization adds sample preparation time and potential for side reactions.Can reach low ng/mL to pg/mL levels.
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector.No, but derivatization can enhance detection.Requires minimal sample and solvent, high separation efficiency.[6]Lower sample loading capacity, can be less robust than HPLC.10-100 nM range with fluorescence detection.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is often the first choice for its robustness and the direct nature of the analysis.

Objective: To separate and quantify the L- and D-enantiomers of Fmoc-cyclohexylalanine.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Materials and Reagents:

  • Fmoc-L-cyclohexylalanine sample

  • Racemic Fmoc-DL-cyclohexylalanine standard

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Lux 5 µm Cellulose-1, 250 x 4.6 mm)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and 0.1% TFA in water (e.g., 60:40 v/v). Degas the mobile phase for at least 15 minutes.

  • Sample Preparation: Dissolve the Fmoc-L-cyclohexylalanine sample and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 265 nm (for the Fmoc group)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the L- and D-enantiomers.

    • Inject the sample solution. The major peak will correspond to the L-enantiomer, and any minor peak at the retention time of the D-enantiomer is the impurity.

  • Data Analysis: Calculate the enantiomeric purity (or enantiomeric excess, e.e.) from the peak areas of the two enantiomers using the formula:

    • % Enantiomeric Purity = [Area(L) / (Area(L) + Area(D))] x 100

Chiral Gas Chromatography (GC)

Chiral GC, especially when coupled with a mass spectrometer (MS), provides excellent resolution and sensitivity but requires derivatization to make the analyte volatile.

Objective: To separate and quantify the derivatized L- and D-enantiomers of cyclohexylalanine.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral capillary column (e.g., Chirasil-L-Val).

Materials and Reagents:

  • Fmoc-L-cyclohexylalanine sample

  • Anhydrous isopropanol with 3M HCl

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane

Procedure:

  • Deprotection and Derivatization:

    • The Fmoc group must first be removed. This can be done using piperidine.

    • Esterification: To approximately 1 mg of the deprotected cyclohexylalanine, add 1 mL of 3 M HCl in isopropanol. Heat the mixture at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

    • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 100 µL of TFAA. Heat at 60°C for 15 minutes. Evaporate the solvent and reconstitute in a suitable solvent like ethyl acetate for injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.

    • Detector Temperature (FID): 270°C

    • Carrier Gas: Helium

    • Injection: 1 µL, split ratio 20:1

  • Analysis: Inject the derivatized sample and integrate the peaks corresponding to the L- and D-enantiomers.

  • Data Analysis: Calculate the enantiomeric purity as described for HPLC.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent. The separation is achieved by adding a chiral selector to the background electrolyte.

Objective: To separate the L- and D-enantiomers of Fmoc-cyclohexylalanine using a chiral selector.

Instrumentation:

  • Capillary electrophoresis system with a UV or diode-array detector (DAD).

Materials and Reagents:

  • Fmoc-L-cyclohexylalanine sample

  • Sodium tetraborate

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as the chiral selector

  • Sodium dodecyl sulfate (SDS)

  • Isopropanol

  • Deionized water

Procedure:

  • Background Electrolyte (BGE) Preparation: Prepare a BGE of 40 mM sodium tetraborate (pH 9.5), containing 30 mM SBE-β-CD, 30 mM SDS, and 15% isopropanol (v/v).

  • Sample Preparation: Dissolve the Fmoc-L-cyclohexylalanine sample in the BGE to a suitable concentration (e.g., 0.1 mg/mL).

  • CE Conditions:

    • Capillary: Fused-silica, e.g., 50 µm I.D., 50 cm total length.

    • Voltage: 20-30 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm or 265 nm.

  • Analysis: Run the electrophoresis and record the electropherogram. The two enantiomers will migrate at different velocities, resulting in two separate peaks.

  • Data Analysis: Calculate the enantiomeric purity from the corrected peak areas (peak area divided by migration time).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Inject Sample Injection Sample->Inject MobilePhase Mobile Phase Preparation & Degassing Equilibrate Column Equilibration MobilePhase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fmoc-L-Cha Sample Deprotect Fmoc Deprotection (if necessary) Sample->Deprotect Derivatize Derivatization (Esterification & Acylation) Deprotect->Derivatize Inject Injection into GC Derivatize->Inject Separate Chiral GC Separation Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate CE_Workflow cluster_analysis Analysis cluster_data Data Processing Sample Sample Dissolution in BGE Inject Sample Injection Sample->Inject BGE BGE Preparation with Chiral Selector Condition Capillary Conditioning BGE->Condition Condition->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration (Corrected Area) Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

References

The Strategic Advantage of Cyclohexylalanine in Therapeutic Peptide Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a powerful strategy in modern drug discovery to enhance the therapeutic potential of peptide-based candidates. Among these, cyclohexylalanine (Cha), a synthetic analog of phenylalanine (Phe), has emerged as a pivotal tool for overcoming the inherent limitations of native peptides. This guide provides an objective comparison of peptides incorporating cyclohexylalanine against their natural counterparts, supported by experimental data, detailed methodologies, and visual workflows to inform rational peptide design.

Physicochemical Properties: Cyclohexylalanine vs. Phenylalanine

The fundamental difference between cyclohexylalanine and phenylalanine lies in the side chain, where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. This substitution significantly alters the amino acid's physicochemical properties, most notably increasing its hydrophobicity.[1]

PropertyPhenylalanine (Phe)Cyclohexylalanine (Cha)
Molecular Weight ( g/mol ) 165.19171.24
Side Chain Benzyl (aromatic)Cyclohexylmethyl (aliphatic)
Hydrophobicity ModerateHigh
Key Interactions π-π stacking, cation-πHydrophobic interactions

Enhanced Proteolytic Stability: A Case Study with Apelin Analogs

A primary challenge in the development of peptide therapeutics is their rapid degradation by proteases in vivo.[2] The substitution of phenylalanine with cyclohexylalanine is a widely employed strategy to increase a peptide's resistance to proteolytic degradation.[3] The bulky, non-aromatic cyclohexyl group sterically hinders the approach of proteases that typically recognize and cleave at the Phe residue.[3]

A compelling example is seen in analogs of apelin, a peptide hormone with cardiovascular effects.[3][4] The native peptide has a very short half-life, limiting its therapeutic potential.[3] Studies on apelin-17 analogs have demonstrated a dramatic increase in stability upon replacing the C-terminal Phe with Cha.[3]

Peptide AnalogueAmino Acid at C-terminusHalf-life (t½) in Human PlasmaFold Increase in Stability
Apelin-17Phenylalanine (Phe)~5 minutes-
Apelin-17 Analogue3-Cyclohexyl-L-alanine (Cha)~27.2 hours (1632 minutes)~340x
(Data sourced from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."[3][5])

This substantial increase in plasma half-life underscores the effectiveness of Cha substitution in protecting peptides from enzymatic degradation, a critical step in developing viable peptide therapeutics.[3]

Influence on Peptide Conformation and Receptor Binding

The replacement of Phe's planar aromatic ring with Cha's three-dimensional cyclohexyl group can significantly influence a peptide's secondary structure.[3] Studies on β-hairpin peptides derived from the β-amyloid peptide (Aβ) have shown that substituting Phe with Cha enhances the propensity for β-sheet formation.[3][6][7][8] This is attributed to the increased hydrophobicity and steric bulk of the cyclohexyl group.[3]

Peptide FeaturePredominant Conformation
Contains Phenylalanine (Phe)Random Coil
Contains 3-Cyclohexyl-L-alanine (Cha)β-sheet
(Data interpreted from Haerianardakani, S. et al., "Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ."[3])

While enhancing stability, it is crucial that any amino acid substitution preserves or improves the peptide's affinity for its biological target.[3] In the case of apelin analogues, the substitution of Phe with Cha not only increased stability but also maintained high binding affinity for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[3][9] The sub-nanomolar affinity is retained in the Cha-substituted analogue, indicating that the cyclohexyl group is well-tolerated within the receptor's binding site.[3] This demonstrates that Cha can serve as an effective bioisostere for Phe, preserving potent receptor engagement while vastly improving the peptide's durability.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a hypothetical peptide analogue using Fmoc chemistry.[2][10]

Materials:

  • Rink Amide MBHA resin[2]

  • Fmoc-protected amino acids (including Fmoc-L-Cyclohexylalanine)[10]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Cyclohexylalanine) with a coupling reagent and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Wash the resin.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide using reverse-phase HPLC.

In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a cyclohexylalanine-containing peptide in human plasma.[2][4]

Materials:

  • Synthesized peptide

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard

Procedure:

  • Peptide Incubation: Dissolve the peptide in PBS and add it to pre-warmed human plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C.[2][4]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the plasma-peptide mixture.[4]

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of cold acetonitrile with 0.1% TFA and an internal standard.[4]

  • Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining peptide at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a one-phase decay model.[4]

Visualizations

cluster_Phe Phenylalanine (Phe) cluster_Cha Cyclohexylalanine (Cha) Phe_backbone H₂N-CH-COOH Phe_sidechain CH₂-Ph Phe_backbone->Phe_sidechain Side Chain Cha_backbone H₂N-CH-COOH Cha_sidechain CH₂-Cy Cha_backbone->Cha_sidechain Side Chain

Caption: Structural comparison of Phenylalanine and Cyclohexylalanine.

start Start with Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (Piperidine) swell->deprotect1 wash1 Wash deprotect1->wash1 couple Couple Fmoc-AA-OH (e.g., Fmoc-Cha-OH) wash1->couple wash2 Wash couple->wash2 repeat Repeat for all AAs wash2->repeat repeat->deprotect1 Next AA deprotect_final Final Fmoc Deprotection repeat->deprotect_final Last AA wash3 Wash deprotect_final->wash3 cleave Cleave from Resin (TFA cocktail) wash3->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify (HPLC) precipitate->purify end Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

start Start prepare Prepare Peptide Stock & Human Plasma start->prepare incubate Incubate Peptide in Plasma at 37°C prepare->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction (Cold ACN + TFA) sample->quench precipitate Precipitate Proteins (Centrifuge) quench->precipitate analyze Analyze Supernatant by LC-MS precipitate->analyze calculate Calculate % Remaining Peptide analyze->calculate end Determine Half-life (t½) calculate->end

Caption: Workflow for In Vitro Peptide Stability Assay.

ligand Peptide Ligand (e.g., Apelin Analogue) receptor GPCR (e.g., Apelin Receptor) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Conclusion

The incorporation of cyclohexylalanine into peptide sequences is a highly effective and validated strategy for enhancing enzymatic stability and influencing conformation while maintaining potent biological activity.[2][4] The data presented in this guide, particularly from studies on apelin analogs, provides a strong rationale for the use of Cha as a substitute for phenylalanine in the design of next-generation peptide therapeutics with superior pharmacokinetic and pharmacodynamic profiles.[2] The detailed protocols and visual workflows offer a practical foundation for researchers and drug developers to apply this valuable non-canonical amino acid in their own discovery and development programs.

References

Safety Operating Guide

Proper Disposal of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (also known as Fmoc-cyclohexylalanine), a common reagent in solid-phase peptide synthesis. Adherence to these protocols is essential for personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling or disposal, it is imperative to be aware of the hazards associated with this compound. The substance is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1][2]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this chemical.

Protective EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid all direct contact with the skin and eyes[1].

  • Prevent the formation of dust and aerosols during handling and disposal[1].

  • Ensure adequate ventilation in the work area[2].

  • Wash hands thoroughly with soap and water after handling the material[1][2][3].

II. Step-by-Step Disposal Protocol

The primary disposal route for this compound is through an approved hazardous waste disposal facility[2][3]. Under no circumstances should this chemical be disposed of down the drain[1].

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, sealable container for the collection of solid this compound waste. The label should include the full chemical name and appropriate hazard symbols.

  • Collect Waste: Carefully transfer any unwanted solid chemical into the designated waste container. Minimize the creation of dust during this process.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with the chemical should also be placed in the same hazardous waste container.

Step 2: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Prevent the spill from spreading.

  • Clean-up:

    • For small, dry spills, gently sweep up the material, avoiding dust generation, and place it into the designated hazardous waste container[1].

    • Alternatively, use an inert absorbent material to collect the spilled solid and transfer it to the waste container[2].

  • Decontamination: Clean the spill area with soap and water. All cleaning materials should be disposed of as hazardous waste.

Step 3: Storage and Final Disposal

  • Secure Storage: Keep the sealed hazardous waste container in a cool, dry, and well-ventilated designated storage area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal must be conducted by a licensed and approved waste disposal plant[2][3].

III. Disposal of Solutions

For solutions containing this compound, the disposal method will depend on the solvent used.

Solvent TypeDisposal Procedure
Non-halogenated Organic Solvent Collect in a designated, labeled container for non-halogenated solvent waste.
Halogenated Organic Solvent Collect in a designated, labeled container for halogenated solvent waste.
Aqueous Solution Collect in a designated, labeled container for aqueous chemical waste. Do not pour down the drain.

One disposal option for this chemical is to dissolve or mix it with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[4]. This should only be performed by a qualified waste disposal service.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start Start: Unwanted Chemical cluster_form Assess Chemical Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposal Steps Start Unwanted this compound AssessForm Is the waste solid or in solution? Start->AssessForm SolidWaste Place in a labeled, sealed container for solid hazardous waste. AssessForm->SolidWaste Solid LiquidWaste Identify the solvent. AssessForm->LiquidWaste Solution ContaminatedMaterials Include all contaminated materials (gloves, wipes, etc.). SolidWaste->ContaminatedMaterials Store Store waste container in a designated, secure area. ContaminatedMaterials->Store NonHalogenated Collect in non-halogenated solvent waste container. LiquidWaste->NonHalogenated Non-halogenated Halogenated Collect in halogenated solvent waste container. LiquidWaste->Halogenated Halogenated Aqueous Collect in aqueous waste container. LiquidWaste->Aqueous Aqueous NonHalogenated->Store Halogenated->Store Aqueous->Store EHS Contact Environmental Health & Safety (EHS) for pickup. Store->EHS Incineration Dispose of through an approved waste disposal plant/incineration. EHS->Incineration

Caption: Disposal workflow for Fmoc-cyclohexylalanine.

References

Personal protective equipment for handling (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan

This guide provides crucial safety and logistical information for handling (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid (CAS Number: 144701-25-7), a key building block in peptide synthesis.[1][2] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3] Therefore, a comprehensive PPE strategy is mandatory.

PPE Component Specification Purpose
Respiratory Protection NIOSH-approved respirator for fine dust/powdersTo prevent inhalation of the powdered compound, which can cause respiratory irritation.[4][5]
Eye Protection Chemical safety gogglesTo protect eyes from airborne particles and potential splashes.[5][6]
Hand Protection Nitrile or neoprene glovesTo prevent skin contact and irritation.[7][8]
Body Protection Long-sleeved lab coatTo protect skin and clothing from spills.[4][7]
Footwear Closed-toe shoesTo protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from reception to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically refrigerated (around 4°C).

  • Preparation for Weighing and Use:

    • All handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[7]

    • Ensure all necessary PPE is correctly worn before opening the container.

    • Prepare a designated, clean workspace within the fume hood.

  • Weighing and Aliquoting:

    • Use a dedicated set of spatulas and weighing paper for this compound to prevent cross-contamination.

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.

    • Weigh the desired amount of the compound.

    • If preparing a stock solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container and return it to its designated storage location.

    • Clean the workspace and any utensils used with an appropriate solvent.

    • Dispose of all contaminated disposables as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired solid compound should be disposed of as hazardous chemical waste.

    • Contaminated items such as weighing paper, gloves, and pipette tips must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous waste container for liquid organic waste.

    • Do not dispose of this chemical down the drain.[9]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and decontaminating solution.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of handling procedures and the integral role of safety measures at each step.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Store Receive & Store Don_PPE Don PPE Receive_Store->Don_PPE Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Aliquot Weigh & Aliquot Prepare_Workspace->Weigh_Aliquot Experimental_Use Experimental Use Weigh_Aliquot->Experimental_Use Clean_Workspace Clean Workspace Experimental_Use->Clean_Workspace Dispose_Waste Dispose of Waste Clean_Workspace->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: A flowchart outlining the safe handling protocol.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.